molecular formula C10H8N2O B1254982 Quinoline-3-carboxamide CAS No. 6480-67-7

Quinoline-3-carboxamide

Cat. No.: B1254982
CAS No.: 6480-67-7
M. Wt: 172.18 g/mol
InChI Key: BLTDCIWCFCUQCB-UHFFFAOYSA-N
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Description

Quinoline-3-carboxamide is a natural product found in Peganum nigellastrum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDCIWCFCUQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574189
Record name Quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-67-7
Record name 3-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6480-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of quinoline-3-carboxamides (B1200007), a scaffold of significant interest in medicinal chemistry and drug discovery. The document details classical and modern synthetic routes, providing in-depth mechanistic insights, experimental protocols, and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered substantial attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The quinoline (B57606) core, coupled with the functional versatility of the carboxamide group, allows for extensive structural modifications to modulate biological activity and pharmacokinetic properties. This guide explores the key synthetic methodologies for accessing this important chemical space.

Classical Synthesis Pathways

Traditional methods for the synthesis of the quinoline core, which can be adapted for quinoline-3-carboxamide synthesis, include the Gould-Jacobs reaction and the Friedländer annulation. A more direct and widely used classical approach for substituted quinoline-3-carboxamides is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Pathway

A robust and versatile method for the synthesis of 2-chloroquinoline-3-carboxamides proceeds via a three-step sequence starting from readily available acetanilides: Vilsmeier-Haack cyclization, oxidation, and subsequent amidation.[1][2]

Logical Workflow for Vilsmeier-Haack based Synthesis

Vilsmeier_Workflow Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier Formylquinoline 2-Chloro-3-formylquinoline Vilsmeier->Formylquinoline Oxidation Oxidation Formylquinoline->Oxidation CarboxylicAcid 2-Chloroquinoline-3-carboxylic acid Oxidation->CarboxylicAcid Amidation Amide Coupling CarboxylicAcid->Amidation Carboxamide This compound Amidation->Carboxamide Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation (Optional) Aniline Aniline CondensationProduct Anilidomethylenemalonic Ester Aniline->CondensationProduct Nucleophilic Attack MalonicEster Alkoxymethylenemalonic Ester MalonicEster->CondensationProduct Cyclization Thermal Cyclization (6-electron process) CondensationProduct->Cyclization HydroxyquinolineEster 4-Hydroxy-3-carboalkoxyquinoline Cyclization->HydroxyquinolineEster Saponification Saponification HydroxyquinolineEster->Saponification CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation CarboxylicAcid->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline Friedlander cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First AminoKetone 2-Aminobenzaldehyde/ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct SchiffBase Schiff Base AminoKetone->SchiffBase MethyleneCompound α-Methylene Compound MethyleneCompound->AldolAdduct MethyleneCompound->SchiffBase UnsaturatedCarbonyl α,β-Unsaturated Carbonyl AldolAdduct->UnsaturatedCarbonyl -H₂O Imine Imine Intermediate UnsaturatedCarbonyl->Imine -H₂O Quinoline Quinoline Derivative Imine->Quinoline AldolIntermediate Aldol-type Intermediate SchiffBase->AldolIntermediate AldolIntermediate->Quinoline -H₂O MCR_Workflow Aldehyde Aldehyde OnePot One-Pot Reaction (Lewis Acid Catalyst) Aldehyde->OnePot Aniline Aniline Aniline->OnePot Alkyne Alkyne Alkyne->OnePot Quinoline Substituted Quinoline OnePot->Quinoline

References

The Discovery of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action as Potent Kinase Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of novel quinoline-3-carboxamide derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, biological evaluation, and mechanism of action of these compounds. Key experimental protocols are detailed, and quantitative data is presented in a clear, comparative format. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and processes involved.

Core Synthesis of the this compound Scaffold

The this compound core is a versatile scaffold amenable to various synthetic strategies. A common and effective method involves a multi-step synthesis commencing from appropriately substituted anilines. The Vilsmeier-Haack reaction is frequently employed to construct the quinoline (B57606) ring system, followed by oxidation and subsequent amidation to yield the final carboxamide derivatives.[1]

General Synthetic Protocol

A generalized synthetic scheme for the preparation of this compound derivatives is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[1][2]

Step 1: Vilsmeier-Haack Cyclization An appropriately substituted acetanilide (B955) is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline.

Step 2: Oxidation of the Aldehyde The 3-formyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or sodium chlorite. This step yields the key intermediate, a 2-chloroquinoline-3-carboxylic acid.

Step 3: Amidation The final step involves the coupling of the quinoline-3-carboxylic acid with a desired amine to form the carboxamide linkage. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

Biological Activity and Structure-Activity Relationship (SAR)

This compound derivatives have demonstrated a broad range of biological activities, with a significant focus on their anticancer properties. Many of these compounds function as potent inhibitors of protein kinases, particularly those involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] Inhibition of ATM kinase can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination therapies.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that causes 50% growth inhibition (GI50) are key metrics for assessing the potency of these compounds.

Compound IDTarget/Cell LineIC50 (µM)GI50 (µM)Reference
Series 1 HCT116-1.2[4]
MDA-MB-468-2.5[4]
MDA-MB-231->10[4]
Compound 4m MCF-70.33-[6]
K5620.28-[6]
Compound 4n MCF-70.33-[6]
Compound 16b ACP03 (gastric)1.92-[7]
Compound 17b ACP03 (gastric)5.18-[7]
Compound 2f P2X7R0.566-[2]
Compound 2e P2X7R0.624-[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the evaluation of novel this compound derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Western Blot Analysis of ATM Kinase Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the inhibition of ATM kinase activity by monitoring the phosphorylation status of its downstream targets.[3][9]

Materials:

  • Cell culture dishes

  • This compound derivatives

  • DNA-damaging agent (e.g., etoposide (B1684455) or doxorubicin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-p53, anti-total-p53)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with the this compound inhibitor for 1-2 hours. Induce DNA damage by adding a DNA-damaging agent for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATM and its downstream targets.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.

ATM Signaling Pathway Inhibition

The following diagram illustrates the ATM-mediated DNA damage response pathway and the point of intervention for this compound inhibitors.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair Inhibitor This compound Inhibitor Inhibitor->ATM_active inhibits p53_p p-p53 p53->p53_p CellCycleArrest Cell Cycle Arrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis

ATM Signaling Pathway Inhibition by Quinoline-3-carboxamides
Experimental Workflow for Compound Evaluation

The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitro_Screening Lead_Identification Lead Compound Identification InVitro_Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies (Western Blot for Kinase Inhibition) Lead_Identification->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->InVivo_Studies

Experimental Workflow for this compound Discovery

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting class of compounds towards clinical application. The continued exploration of their mechanism of action and the development of more potent and selective derivatives hold the potential to address significant unmet medical needs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quinoline-3-Carboxamide Scaffold for Drug Discovery

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Its versatile structure has been extensively explored, leading to the development of compounds with anticancer, immunomodulatory, anti-inflammatory, and anti-infective properties. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic targets, and associated in-vitro activity data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of this compound derivatives commences with the preparation of 2-chloroquinoline-3-carbaldehyde (B1585622) intermediates via the Vilsmeier-Haack reaction. This is followed by oxidation of the aldehyde to a carboxylic acid and subsequent amidation.

General Synthesis Workflow

The logical flow for the synthesis of quinoline-3-carboxamides (B1200007) can be visualized as a three-step process starting from substituted acetanilides.

G cluster_synthesis Synthesis Workflow Acetanilide (B955) Acetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetanilide->Vilsmeier-Haack Reaction 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier-Haack Reaction->2-Chloroquinoline-3-carbaldehyde Oxidation Oxidation 2-Chloroquinoline-3-carbaldehyde->Oxidation 2-Chloroquinoline-3-carboxylic acid 2-Chloroquinoline-3-carboxylic acid Oxidation->2-Chloroquinoline-3-carboxylic acid Amidation Amidation 2-Chloroquinoline-3-carboxylic acid->Amidation This compound This compound Amidation->this compound

Caption: General synthesis workflow for quinoline-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1][2]

  • Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise at 0 °C.

  • Reaction Initiation: To the Vilsmeier reagent, add the corresponding substituted acetanilide (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture at 60-100 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into crushed ice with constant stirring.

  • Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the 2-chloroquinoline-3-carbaldehyde.

Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid

  • Reaction Setup: Dissolve the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone (B3395972) and water.

  • Oxidizing Agent: Add potassium permanganate (B83412) (KMnO₄, 2 equivalents) portion-wise to the solution while maintaining the temperature at 25-30 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours until the purple color of permanganate disappears.

  • Work-up: Filter the reaction mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The precipitated 2-chloroquinoline-3-carboxylic acid is filtered, washed with cold water, and dried.

Protocol 3: Amidation to form this compound

  • Acid Chloride Formation: To a solution of 2-chloroquinoline-3-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (B109758) (DCM), add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • Coupling Reaction: Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C. Add a solution of the desired amine (1.1 equivalents) and a base like triethylamine (B128534) (TEA, 1.2 equivalents) in DCM dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound derivative.

Therapeutic Targets and Biological Activities

The this compound scaffold has been successfully employed to develop inhibitors for a variety of therapeutic targets, particularly in oncology and immunology.

Anticancer Activity

2.1.1. DNA Damage Response (DDR) Pathway Inhibition

A key strategy in cancer therapy is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] By inhibiting ATM, cancer cells become more susceptible to DNA-damaging agents. Quinoline-3-carboxamides have emerged as potent ATM inhibitors.[3][6][7][8]

G cluster_DDR DNA Damage Response (DDR) Pathway DNA Double-Strand Break DNA Double-Strand Break ATM Kinase ATM Kinase DNA Double-Strand Break->ATM Kinase p53 p53 ATM Kinase->p53 Chk2 Chk2 ATM Kinase->Chk2 This compound Inhibitor This compound Inhibitor This compound Inhibitor->ATM Kinase Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell Cycle Arrest DNA Repair DNA Repair Chk2->DNA Repair

Caption: Inhibition of the ATM kinase in the DDR pathway.

Table 1: In-vitro Activity of this compound ATM Kinase Inhibitors

CompoundCellular ATM IC₅₀ (nM)Kinase Selectivity (ATR IC₅₀, nM)Kinase Selectivity (DNA-PK IC₅₀, nM)Reference
4 (HTS Hit) 490>10000>10000[6]
72 (AZ31) 0.6>10000>10000[6]
74 1.1>10000>10000[6]

2.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10][11][12] Several this compound derivatives have been developed as potent EGFR inhibitors.[13][14][15]

G cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway This compound Inhibitor This compound Inhibitor This compound Inhibitor->EGFR Proliferation, Survival Proliferation, Survival RAS-RAF-MEK-ERK Pathway->Proliferation, Survival PI3K-AKT-mTOR Pathway->Proliferation, Survival

Caption: Inhibition of the EGFR signaling pathway.

Table 2: In-vitro Activity of this compound EGFR Inhibitors

CompoundEGFR IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
46 5.283MCF-73.46[13][14]
47 0.49MCF-75.069[13][14]
50 0.12--[14]
51 0.0318DLD1-[14]

2.1.3. Other Anticancer Targets

Quinoline-3-carboxamides have also shown inhibitory activity against other cancer-relevant targets such as Cholesteryl Ester Transfer Protein (CETP).[16]

Table 3: In-vitro Activity of this compound CETP Inhibitors

CompoundCETP Inhibitory Rate (%)Reference
1 (Lead) 30[16]
24 80.1[16]
26 80.1[16]
Immunomodulatory Activity

Certain quinoline-3-carboxamides, such as paquinimod (B609837) and tasquinimod, exhibit potent immunomodulatory effects and have been investigated for the treatment of autoimmune diseases and cancer.[17][18][19][20] These compounds can modulate the function of myeloid cells and have been shown to target the S100A9 protein.[18][19]

Table 4: Immunomodulatory Activity of this compound Derivatives

CompoundAssayResultReference
7d TNF-α reduction in HepG-2 cellsfrom 162.5 to 57.4 pg/ml[21]
12 TNF-α reduction in HepG-2 cellsfrom 162.5 to 49.2 pg/ml[21]
7d NF-κB P65 reduction (%)69.33[21]
12 NF-κB P65 reduction (%)77.74[21]

Key Biological Assay Protocols

Cytotoxicity Assay (MTT Assay)[23][24][25][26]

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_MTT MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan (B1609692) Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ values.

Western Blot for ATM Kinase Inhibition[27][28][29][30]

This protocol is used to assess the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, U2OS) and pre-treat with the this compound inhibitor for 1-2 hours. Induce DNA double-strand breaks by treating with an agent like etoposide (B1684455) or by ionizing radiation.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-Chk2 (Thr68), and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.

Conclusion

The this compound scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into their anticancer and immunomodulatory properties has yielded promising lead compounds and clinical candidates. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the further exploration and development of novel therapeutics based on this remarkable scaffold.

References

The Biological Activity of Substituted Quinoline-3-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606), a bicyclic heterocyclic scaffold, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological properties.[1][2] The incorporation of a carboxamide linkage at the C-3 position has proven to be a particularly effective strategy for enhancing the therapeutic potential of this core, leading to the development of potent agents with diverse biological activities.[1] Substituted quinoline-3-carboxamides (B1200007) have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This technical guide provides an in-depth analysis of the biological activities of substituted quinoline-3-carboxamides, with a focus on their anticancer properties as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support further research and drug development efforts in this promising area.

Anticancer Activity: Kinase Inhibition

A primary mechanism behind the anticancer effects of quinoline-3-carboxamides is their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway that cancer cells exploit to survive DNA-damaging therapeutics.[6] Inhibiting ATM can sensitize cancer cells to treatments like radiation and chemotherapy.[8][9] A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective ATM kinase inhibitors, evolving from a modestly potent high-throughput screening (HTS) hit.[8][10]

The DNA Damage Response (DDR) is a complex signaling network that cells activate in response to DNA lesions. ATM kinase plays a pivotal role in the response to DNA double-strand breaks (DSBs).

ATM_Signaling_Pathway cluster_input Cellular Stress cluster_core ATM Activation cluster_output Downstream Effects cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM Kinase Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 CHK2 CHK2 Activation ATM->CHK2 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNA_Repair DNA Repair CHK2->DNA_Repair Inhibitor Quinoline-3-Carboxamide (e.g., AZ31) Inhibitor->ATM

ATM Kinase Signaling Pathway Inhibition.

Quantitative Data: ATM Inhibition and Kinase Selectivity

Systematic modification of the this compound core has elucidated key structure-activity relationships (SAR) governing potency and selectivity.[8] The following tables summarize the inhibitory activity of key compounds.

Table 1: SAR of Modifications on the Quinoline Core against ATM.

Compound R4-amino Substituent R6-Substituent Cellular ATM IC50 (nM)[8]
4 (HTS Hit) 2-pyridinyl H 490
72 (AZ31) (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl 6-(methoxymethyl)-3-pyridinyl 0.6

| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |

Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides.

Compound ATM IC50 (nM)[8] ATR IC50 (nM)[8] DNA-PK IC50 (nM)[8] mTOR IC50 (nM)[8]
72 (AZ31) 0.6 >500 >5000 >5000

| 74 | 1.1 | >1000 | >5000 | >5000 |

Cytotoxicity Data

Several synthesized this compound derivatives have shown promising cytotoxicity against various cancer cell lines.[6][11]

Table 3: Cytotoxicity (GI₅₀ in µM) of Quinoline-3-Carboxamides in Cancer Cell Lines.

Compound HCT116 (Colon)[9][11] MDA-MB-468 (Breast)[6][9] MDA-MB-231 (Breast)[6][9]
6a 1.8 >10 >10
6b 2.5 4.6 >10
6h 3.1 5.2 >10

| KU60019 (Control) | 0.8 | 1.5 | 2.5 |

Note: The PTEN-negative cell line, MDA-MB-468, was more sensitive to the compounds than the PTEN-positive MDA-MB-231 cell line.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver in the growth and proliferation of many epithelial tumors, making it a prime target for anticancer therapies.[7] Quinoline-3-carboxamides have been designed and optimized as potent EGFR inhibitors.[7][12]

Table 4: EGFR Inhibition and Anticancer Activity of Quinoline-3-Carboxamides.

Compound EGFR IC50 (µM)[7] MCF-7 (Breast Cancer) IC50 (µM)[7]
Compound III (Parent) 5.283 3.46
5o (Furan derivative) 2.61 3.355
6b (Thiophene derivative) 0.49 5.069
8b - 0.839

| 10 (Benzyloxy derivative) | 1.73 | 10.85 |

Antimicrobial Activity

Substituted quinoline-3-carboxamides have also been investigated for their antimicrobial properties.[13][14] Certain derivatives show activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 5: Antimicrobial Activity of 2-Chlorothis compound Derivatives.

Compound Activity Organism MBC/MIC Value (mM/µg/mL)
5b Bactericidal MRSA 3.79 mM (MBC)[13]
5d Bactericidal S. aureus ATCC 25923 3.77 mM (MBC)[13]
5f Bactericidal S. aureus ATCC 25923 1.79 mM (MBC)[13]
1a, 1b, 1k-1o Active Aeromonas species Zone of Inhibition at 200µg/ml[14]

| 1f-1q, 1s, 1t | Active | Enterococcus species | Zone of Inhibition at 200µg/ml[14] |

Experimental Protocols

The discovery and validation of biologically active compounds rely on a structured experimental workflow, from initial screening to detailed mechanistic studies.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (Enzyme, Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Candidate Candidate In_Vivo->Candidate

General Workflow for Inhibitor Development.
Protocol 1: Cellular ATM Inhibition Assay[8]

This assay quantifies the inhibition of ATM kinase activity by measuring the phosphorylation of a downstream substrate, KAP1.

  • Cell Culture and Treatment :

    • Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds (quinoline-3-carboxamides) for 1 hour.

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 2 Gy) to activate ATM.

    • Incubate the cells for 1 hour post-irradiation.

  • Immunofluorescence Staining :

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis :

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear fluorescence intensity of p-KAP1.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cytotoxicity Assay (General)[6]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

  • Cell Plating : Seed cancer cell lines (e.g., HCT116, MDA-MB-468) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • Viability Assessment :

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).

    • For MTT, incubate until formazan (B1609692) crystals form, then solubilize them with DMSO.

    • For SRB, fix cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.

  • Data Analysis : Measure the absorbance using a microplate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.

Protocol 3: Western Blot Analysis for ATM Downregulation[6]

This method confirms that the cytotoxic effects are mediated through the target kinase.

  • Cell Lysis : Treat cells with the test compound, lyse them in RIPA buffer to extract total protein.

  • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for total ATM or phosphorylated ATM. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A reduction in the ATM band intensity relative to the control confirms downregulation.

Structure-Activity Relationship (SAR) Summary

The biological activity of quinoline-3-carboxamides is highly dependent on the nature and position of substituents on the quinoline core.

SAR_Summary Core p1->Core R6: Large, polar groups enhance ATM potency. p2->Core R4 (Amino): Chiral amines are critical. (R)- or (S)-configuration impacts selectivity. p3->Core Quinoline N: H-bond acceptor, key for hinge-binding in kinases. p4->Core C3-Carboxamide: Primary amide (-CONH2) is essential for activity. Methylation leads to inactivity.

Key SAR points for Quinoline-3-Carboxamides.
  • C3-Carboxamide : The primary carboxamide is crucial. Replacing it with a carboxylic acid or a monomethylated carboxamide results in a loss of activity, suggesting it plays a key role in binding or maintaining the required conformation.[10]

  • C4-Amino Substituent : The nature of the substituent at the 4-position is a major determinant of potency. Chiral amines, such as (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl, have been shown to significantly increase inhibitory activity against ATM.[8]

  • C6-Substituent : Modifications at the 6-position with groups like 6-(methoxymethyl)-3-pyridinyl dramatically improve cellular potency against ATM.[8]

  • Quinoline Nitrogen : The nitrogen atom in the quinoline ring is believed to act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase active site, which is characteristic of ATP-competitive inhibitors.[9][11]

Conclusion

Substituted quinoline-3-carboxamides represent a versatile and highly promising scaffold in modern drug discovery. They have been successfully optimized to yield potent and selective inhibitors of critical cancer targets like ATM and EGFR kinases, demonstrating significant potential for sensitizing tumors to conventional therapies. Furthermore, their utility extends to antimicrobial applications, addressing the ongoing challenge of drug resistance. The detailed structure-activity relationships established for this class provide a robust framework for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Continued exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

Quinoline-3-carboxamide as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Among its many derivatives, the quinoline-3-carboxamide core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and immunology.

Data Presentation: Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various compounds, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeTarget/Cell LineActivity TypeValueReference
ATM Kinase Inhibitors
AZ31Cellular ATMIC500.6 nM[1]
Derivative 74 Cellular ATMIC501.1 nM[1]
KU-59403ATM enzymeIC503 nM
KU-55933ATM enzymeIC5013 nM
HTS Hit 4 Cellular ATMIC50490 nM[1]
Cytotoxic Agents
Derivative 16b ACP-03 (Gastric Cancer)IC501.92 µM
Derivative 17b ACP-03 (Gastric Cancer)IC505.18 µM
2-phenylquinolin-4-amine (7a)HT-29 (Colon Cancer)IC508.12 µM
Tetrahydrobenzo[h]quinolineMCF-7 (Breast Cancer)IC507.5 µM (48h)
Derivative 6b HCT116 (Colon Cancer)GI501.9 µM
Derivative 6h HCT116 (Colon Cancer)GI502.5 µM

Table 2: Immunomodulatory, Antimalarial, and Antibacterial Activities

Compound/DerivativeTarget/OrganismActivity TypeValueReference
Immunomodulators
Tasquinimod (B611174) (ABR-215050)S100A9Binding AffinityBinds and inhibits interaction with TLR4/RAGE[2]
LaquinimodAryl hydrocarbon receptor (AhR)-Agonist[3]
Antimalarials
Derivative Qs20 P. falciparum Falcipain-2IC502.14 µM[4]
Derivative Qs21 P. falciparum Falcipain-2IC502.64 µM[4]
Derivative Qs17 P. falciparum Falcipain-2IC504.78 µM[4]
Antibacterials
Derivative 5b S. aureus (MRSA)MBC3.79 mM[5]
Derivative 5d S. aureus ATCC 25923MBC3.77 mM[5]
Derivative 5f S. aureus ATCC 25923MBC1.79 mM[5]
Derivative 5d (quinolone hybrid) Various G+ and G- strainsMIC0.125–8 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Core

The synthesis of the this compound scaffold typically involves a two-step process: the formation of a quinoline-3-carboxylic acid intermediate, followed by an amide coupling reaction.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid

This protocol is adapted from the oxidation of 2-chloroquinoline-3-carbaldehydes.[7]

  • Preparation of the Reaction Mixture: In a round-bottom flask, suspend the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) (0.01 mol) in 60 mL of ethanol (B145695).

  • Addition of Silver Nitrate (B79036): To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.

  • Addition of Sodium Hydroxide (B78521): Dropwise, add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol over 15 minutes at room temperature with intensive stirring.

  • Reaction: Stir the reaction mixture for 12 hours at room temperature.

  • Work-up: Filter the reaction mixture through a pad of Celite. Remove the solvent by rotary evaporation.

  • Acidification: Add water to completely dissolve the sodium salt of the carboxylic acid. Acidify the solution to pH 1 using a 15% aqueous HCl solution.

  • Isolation: Filter the resulting solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C to yield the 2-chloroquinoline-3-carboxylic acid.

Protocol 2: Amide Coupling to Form Quinoline-3-Carboxamides

This protocol describes a general method for amide bond formation using a coupling reagent.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and a coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq) in a dry aprotic solvent such as DMF or DCM.

  • Base Addition: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the desired this compound derivative.

Biological Evaluation Protocols

Protocol 3: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.

Protocol 4: Western Blot for ATM Kinase Inhibition

This protocol is used to detect the inhibition of ATM kinase activity by monitoring the phosphorylation of its downstream targets.

  • Cell Culture and Treatment: Seed cells (e.g., LoVo colorectal adenocarcinoma) in 6-well plates. Treat the cells with varying concentrations of the this compound ATM inhibitor for a specified time.

  • Induction of DNA Damage: To activate the ATM pathway, treat the cells with a DNA damaging agent (e.g., 10 µM etoposide (B1684455) for 1 hour or 10 Gy of ionizing radiation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-KAP1 (Ser824), total KAP1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of ATM inhibition.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and structure-activity relationships associated with this compound derivatives.

Signaling Pathways

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM Dimer DSB->ATM_inactive recruits ATM_active Active p-ATM (Ser1981) Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Q3C This compound (e.g., AZ31) Q3C->ATM_active inhibits pCHK2 p-CHK2 (Thr68) CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53 p-p53 (Ser15) pp53->CellCycleArrest DNA_Repair DNA Repair pp53->DNA_Repair Apoptosis Apoptosis pp53->Apoptosis

Caption: ATM Signaling Pathway Inhibition.

Tasquinimod_Signaling_Pathway Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 binds to Tasquinimod->S100A9 inhibits interaction HDAC4 HDAC4 Tasquinimod->HDAC4 allosterically modulates TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE interacts with MDSC Myeloid-Derived Suppressor Cells (MDSCs) TLR4_RAGE->MDSC recruits & activates ImmuneSuppression Immune Suppression MDSC->ImmuneSuppression Angiogenesis Angiogenesis MDSC->Angiogenesis TAM Tumor-Associated Macrophages (TAMs) TAM->Angiogenesis Metastasis Metastasis TAM->Metastasis HIF1a HIF-1α HDAC4->HIF1a regulates HypoxicResponse Hypoxic Response HIF1a->HypoxicResponse HypoxicResponse->Angiogenesis

Caption: Tasquinimod's Immunomodulatory and Anti-Angiogenic Mechanisms.

Experimental Workflows

Drug_Screening_Workflow Start Start: Library of This compound Derivatives PrimaryScreen Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT) Start->PrimaryScreen HitSelection Hit Selection: IC50 < Threshold PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: Target-Based Assay (e.g., Kinase Inhibition) HitSelection->SecondaryScreen Active Compounds End Lead Candidate HitSelection->End Inactive Compounds LeadSelection Lead Selection: Potency & Selectivity SecondaryScreen->LeadSelection MechanismStudy Mechanism of Action Studies: Western Blot, etc. LeadSelection->MechanismStudy Potent/Selective Leads LeadSelection->End Non-selective/Weak Leads ADME In Vitro ADME/Tox MechanismStudy->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo InVivo->End

Caption: Drug Discovery Workflow.

Logical Relationships

SAR_Summary Core this compound Core R4 R4 Position Amino Substituent - Crucial for ATM binding - Bulky groups tolerated R6 R6 Position Aromatic/Heteroaromatic Substituents - Modulates potency and physicochemical properties - Can introduce basic centers R7 R7 Position Small Electron-Withdrawing Groups (e.g., F) - Can improve potency and metabolic stability Amide Amide Linker - H-bond donor/acceptor - Essential for activity p4 p6 p7 pA

Caption: Structure-Activity Relationship (SAR) Summary.

This technical guide provides a foundational understanding of the this compound scaffold in medicinal chemistry. The presented data, protocols, and diagrams offer valuable insights for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged core structure. Further exploration of the vast chemical space around this scaffold is likely to yield new and improved drug candidates for a range of diseases.

References

In silico modeling of quinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of Quinoline-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamides (B1200007) represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as anticancer agents.[1][2] These compounds are known to inhibit various protein kinases, which are crucial in cancer cell signaling pathways.[1][3] The development of potent and selective this compound derivatives is significantly accelerated by in silico modeling, also known as computer-aided drug design (CADD).[4][5] These computational techniques allow for the rational design, virtual screening, and optimization of drug candidates, reducing the time and cost associated with traditional drug discovery.[5][6]

This technical guide provides a comprehensive overview of the core in silico methodologies applied to this compound derivatives. It details common experimental protocols, presents quantitative data from relevant studies, and illustrates key workflows and biological pathways.

Core In Silico Methodologies in Drug Design

The in silico approach to drug discovery can be broadly categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[5]

  • Structure-Based Drug Design (SBDD): This method is employed when the three-dimensional structure of the biological target (e.g., a protein receptor) is known.[6] SBDD aims to design molecules that fit precisely into the target's binding site to modulate its activity.[5] Key SBDD techniques include molecular docking and molecular dynamics simulations.

  • Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These techniques rely on the knowledge of molecules (ligands) that are known to bind to the target.[5] Common LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[7]

A crucial component of modern in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of a compound early in the discovery process.[6][8]

// Connections ProteinPrep -> SBDD [lhead=cluster_1]; LigandPrep -> LBDD [lhead=cluster_1]; LigandPrep -> Docking; SBDD -> Docking; Docking -> MD; LBDD -> QSAR; LBDD -> Pharmacophore; {Docking, MD, QSAR, Pharmacophore} -> HitID; HitID -> ADMET; ADMET -> LeadOpt; LeadOpt -> Synthesis [color="#EA4335", style=dashed, label="Feedback Loop"]; Synthesis -> LeadOpt [color="#EA4335", style=dashed]; } Caption: A flowchart illustrating the typical workflow for in silico drug design.

Case Study: Quinoline-3-Carboxamides as Kinase Inhibitors

Quinoline-3-carboxamides have been extensively studied as inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key regulators of the DNA Damage Response (DDR) pathway like ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and rad3 related), and DNA-PKcs (DNA dependent protein kinase catalytic subunit).[9][10]

The DDR pathway is a critical signaling network that cancer cells exploit to survive DNA-damaging therapeutics.[11] Inhibiting key kinases in this pathway, such as ATM, can sensitize cancer cells to treatment.[9]

DDR_Pathway

Data Presentation: Biological Activity and Docking Scores

In a study developing quinoline-3-carboxamides as potential ATM kinase inhibitors, several compounds showed promising cytotoxicity against various cancer cell lines.[10] Molecular docking studies were then performed to predict their binding affinity not only to ATM but also to other related kinases to assess selectivity.[10]

Table 1: Cytotoxicity (GI₅₀ in µM) of this compound Derivatives [10]

Compound HCT116 (Colon Cancer) MDA-MB-468 (Breast Cancer) MDA-MB-231 (Breast Cancer)
6a 10.3 ± 0.6 13.5 ± 0.4 > 50
6b 9.7 ± 0.3 11.2 ± 0.9 > 50
6h 11.2 ± 0.5 12.8 ± 0.7 > 50
KU60019 * 0.8 ± 0.04 1.5 ± 0.08 2.3 ± 0.1

Positive control, a known ATM kinase inhibitor.

Table 2: Molecular Docking Scores (kcal/mol) Against PIKK Family Kinases [10]

Compound ATM ATR DNA-PKcs mTOR PI3Kγ
6a -10.05 -8.76 -9.11 -8.54 -7.98
6b -10.21 -8.99 -9.32 -8.76 -8.11
6h -9.87 -8.54 -8.99 -8.32 -7.84

Scores represent Glide XP docking scores. More negative values indicate stronger predicted binding affinity.

The data suggests that while the synthesized compounds are less potent than the control, they show promising activity and selectivity towards ATM kinase in silico.[10]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, generalized methodologies for the key in silico experiments cited in the literature for this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used for virtual screening and to understand structure-activity relationships.[4][10]

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). For example, the PDGFR receptor with PDB ID: 5GRN was used for docking studies.[4]

    • If an experimental structure is unavailable, a homology model may be built.[10]

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[4][10] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure's energy.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using software like ChemAxon Marvin Sketch.[4]

    • Convert the 2D structures to 3D and generate low-energy conformers using tools like LigPrep (Schrödinger) or Open Babel.

  • Grid Generation:

    • Define the binding site (active site) on the receptor. This is typically done by specifying a grid box centered on the co-crystallized ligand or on key catalytic residues.

  • Docking Simulation:

    • Perform the docking using software such as Glide (Schrödinger), AutoDock, or GOLD.[4][10] The program will systematically explore various ligand poses within the defined grid box.

  • Pose Analysis and Scoring:

    • The software calculates a docking score (e.g., GlideScore, binding energy in kcal/mol) for each pose to estimate binding affinity.[4]

    • Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues using visualization tools like Maestro, PyMOL, or Discovery Studio.[4]

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of the protein.[10][12]

Protocol:

  • System Setup:

    • Use the best-scoring docked pose from the molecular docking step as the starting geometry.[10]

    • Place the protein-ligand complex in a periodic water box (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[10]

  • Force Field Application:

    • Apply a force field, such as CHARMM36 or AMBER, to describe the potential energy of the system.[10] The force field for the ligand is often generated using servers like CHARMM-GUI.[10]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • Run the simulation for a specific duration (e.g., 100 ns) using software like NAMD, GROMACS, or AMBER.[10]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[3]

QSAR Modeling

QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity.[13][14]

// Nodes Dataset [label="1. Dataset Collection\n(Structures & IC50/pIC50 values)"]; Split [label="2. Data Splitting\n(Training Set & Test Set)"]; Descriptors [label="3. Descriptor Calculation\n(2D/3D properties)"]; Model [label="4. Model Generation\n(e.g., MLR, PLS)"]; Validation [label="5. Model Validation\n(Internal & External)"]; Prediction [label="6. Prediction for New Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Validated Predictive Model", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dataset -> Split; Split -> Descriptors; Descriptors -> Model; Model -> Validation; Validation -> Result [label="If valid"]; Validation -> Model [style=dashed, label="If invalid, refine"]; Result -> Prediction; } Caption: A flowchart outlining the key steps in developing a QSAR model.

Protocol:

  • Data Collection:

    • Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ or GI₅₀ values).[14]

    • Convert activity values to a logarithmic scale (pIC₅₀) for a better distribution.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically ~70-80% of the compounds) to build the model and a test set to validate it.[14]

  • Descriptor Calculation:

    • For each molecule, calculate molecular descriptors, which are numerical representations of its physicochemical properties. These can be 1D/2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields in CoMFA/CoMSIA).[15][16]

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable).[14]

  • Model Validation:

    • Internal Validation: Use methods like cross-validation (leave-one-out) on the training set to assess the model's robustness. Key metrics include q².

    • External Validation: Use the test set to evaluate the model's predictive power. Key metrics include r²_pred.[16]

  • Interpretation:

    • Analyze the final QSAR model to understand which structural features are crucial for activity. For 3D-QSAR, this involves interpreting contour maps that show where steric bulk or certain electrostatic properties increase or decrease activity.[15]

Conclusion

In silico modeling is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. Techniques such as molecular docking, MD simulations, and QSAR provide profound insights into ligand-receptor interactions, binding stability, and structure-activity relationships.[10][14] By enabling the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors, these computational methods significantly de-risk, streamline, and accelerate the development of novel therapeutics targeting a range of diseases, most notably cancer.[1][17] The continued integration of these powerful predictive models will undoubtedly pave the way for the next generation of quinoline-based drugs.

References

Predicting the Future of Novel Quinoline-3-Carboxamides: An In-depth Technical Guide to ADMET Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides (B1200007), enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.

In Silico ADMET Prediction: The First Filter

Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.

Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides

Compound IDMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)Aqueous Solubility (logS)Blood-Brain Barrier (BBB) PermeationHuman Intestinal Absorption (%)CYP2D6 InhibitionhERG Inhibition
QNC-001350.42.575.6-3.2High>90%Non-inhibitorLow risk
QNC-002412.53.885.2-4.5Medium~85%InhibitorMedium risk
QNC-003388.41.995.8-2.8Low>90%Non-inhibitorLow risk
QNC-004450.64.270.1-5.1High~80%Non-inhibitorHigh risk
QNC-005395.43.188.4-3.9Medium>90%Non-inhibitorLow risk

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.

In Vitro ADMET Assays: Experimental Validation

Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.

Absorption

1. Solubility: A compound's solubility is a critical determinant of its oral absorption. Both kinetic and thermodynamic solubility assays are commonly employed.

Table 2: Experimental Solubility of Novel Quinoline-3-Carboxamides

Compound IDKinetic Solubility (µM) in PBS (pH 7.4)Thermodynamic Solubility (µM) in PBS (pH 7.4)
QNC-001150125
QNC-0024530
QNC-003210190
QNC-0042515
QNC-0059075

2. Permeability: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is another key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are the gold standards for assessing passive and active transport, respectively.[1][2][3][4][5]

Table 3: In Vitro Permeability of Novel Quinoline-3-Carboxamides

Compound IDPAMPA Apparent Permeability (Papp) (10⁻⁶ cm/s)Caco-2 Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B)
QNC-0018.510.21.2
QNC-0023.22.53.5
QNC-00312.115.50.9
QNC-0046.85.11.5
QNC-0059.711.81.1
Metabolism

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[6] This is typically assessed using liver microsomes.[7]

Table 4: Metabolic Stability of Novel Quinoline-3-Carboxamides in Human Liver Microsomes

Compound IDHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
QNC-001> 60< 10
QNC-0022545
QNC-0034818
QNC-0041575
QNC-005> 60< 12
Toxicity

1. Cytotoxicity: Assessing a compound's potential to cause cell death is a fundamental toxicity screen. The MTT assay, which measures mitochondrial metabolic activity, is a widely used method to determine the half-maximal inhibitory concentration (IC50) in various cell lines.

Table 5: In Vitro Cytotoxicity (IC50) of Novel Quinoline-3-Carboxamides

Compound IDHCT116 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
QNC-0015.28.112.5
QNC-0021.82.54.3
QNC-00315.722.435.1
QNC-0040.91.32.1
QNC-0057.810.518.9

Note: The data in Tables 2-5 are representative and intended for illustrative purposes.

2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8] The manual patch-clamp technique is the gold-standard for assessing a compound's hERG inhibition potential.[9][10][11] Quinoline-containing compounds have been noted for their potential to interact with the hERG channel, making this a critical safety assessment.[12][13][14][15][16]

Table 6: hERG Inhibition of Quinoline (B57606) Derivatives

CompoundIC50 (µM)
Quinidine0.41 - 3.0
Flecainide (B1672765)3.91
Propafenone (B51707)0.44
Lignocaine262.9

Note: This table provides literature data for known hERG inhibitors containing a quinoline or similar scaffold to highlight the importance of this assay. Specific data for novel quinoline-3-carboxamides would need to be experimentally determined.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy.

Kinetic and Thermodynamic Solubility Assays
  • Kinetic Solubility Protocol: [17][18][19][20]

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

    • Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).

    • Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration by LC-MS/MS or UV-Vis spectroscopy.

  • Thermodynamic Solubility Protocol: [21][22][23][24][25]

    • Add an excess amount of the solid compound to PBS at pH 7.4.

    • Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the donor wells.

  • Fill the acceptor wells of a 96-well plate with buffer.

  • Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[2]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.

  • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Liver Microsomal Stability Assay[4][26]
  • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Manual Patch-Clamp hERG Assay
  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Record the baseline hERG current in the extracellular solution.

  • Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration.

  • Measure the inhibition of the hERG tail current at each concentration relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline-3-carboxamides and a typical ADMET screening workflow.

ADMET_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Assays cluster_data Data Analysis & Decision Compound Library Compound Library ADMET Prediction ADMET Prediction Compound Library->ADMET Prediction Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Solubility Solubility Prioritized Hits->Solubility Permeability Permeability Prioritized Hits->Permeability Metabolism Metabolism Prioritized Hits->Metabolism Toxicity Toxicity Prioritized Hits->Toxicity Data Integration Data Integration Solubility->Data Integration Permeability->Data Integration Metabolism->Data Integration Toxicity->Data Integration Lead Candidate Selection Lead Candidate Selection Data Integration->Lead Candidate Selection

Caption: A typical experimental workflow for ADMET screening in drug discovery.

ATM_Signaling_Pathway cluster_downstream Downstream Effects DNA Double-Strand Break DNA Double-Strand Break ATM ATM DNA Double-Strand Break->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates This compound This compound This compound->ATM inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell Cycle Arrest CHK2->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair

Caption: Simplified ATM signaling pathway, a potential target for anticancer quinoline-3-carboxamides.

Tasquinimod_Signaling cluster_hdac HDAC4 Modulation cluster_s100a9 S100A9 Inhibition Tasquinimod (B611174) Tasquinimod HDAC4 HDAC4 Tasquinimod->HDAC4 allosteric modulation S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits N-CoR/HDAC3 Complex N-CoR/HDAC3 Complex HDAC4->N-CoR/HDAC3 Complex forms complex HIF-1α Deacetylation HIF-1α Deacetylation N-CoR/HDAC3 Complex->HIF-1α Deacetylation mediates RAGE RAGE S100A9->RAGE activates TLR4 TLR4 S100A9->TLR4 activates MDSC Infiltration MDSC Infiltration RAGE->MDSC Infiltration TLR4->MDSC Infiltration Tumor Angiogenesis Tumor Angiogenesis MDSC Infiltration->Tumor Angiogenesis

Caption: Key signaling pathways modulated by the this compound drug, Tasquinimod.[13][26][27][28]

Laquinimod_Paquinimod_Signaling cluster_laquinimod Laquinimod (B608466): Immunomodulation cluster_paquinimod Paquinimod: Anti-inflammatory Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor Laquinimod->AhR activates Paquinimod Paquinimod S100A9 S100A9 Paquinimod->S100A9 inhibits binding to Antigen Presenting Cells Antigen Presenting Cells AhR->Antigen Presenting Cells modulates Regulatory T-cells Regulatory T-cells Antigen Presenting Cells->Regulatory T-cells promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Antigen Presenting Cells->Pro-inflammatory Cytokines reduces TLR4_RAGE TLR4/RAGE S100A9->TLR4_RAGE Inflammatory Response Inflammatory Response TLR4_RAGE->Inflammatory Response

Caption: Mechanisms of action for the immunomodulatory quinoline-3-carboxamides, Laquinimod and Paquinimod.[12][29][30][31][32][33][34][35][36][37]

Conclusion

A thorough and early assessment of ADMET properties is paramount for the successful development of novel quinoline-3-carboxamides. The integrated use of in silico prediction and a suite of in vitro assays, as detailed in this guide, provides a robust framework for identifying candidates with the most favorable drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and potential toxicities, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of advancing new, safe, and effective this compound-based therapies to the clinic. This proactive approach to ADMET profiling is an indispensable component of modern drug discovery.##

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides, enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.

In Silico ADMET Prediction: The First Filter

Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.

Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides

Compound IDMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)Aqueous Solubility (logS)Blood-Brain Barrier (BBB) PermeationHuman Intestinal Absorption (%)CYP2D6 InhibitionhERG Inhibition
QNC-001350.42.575.6-3.2High>90%Non-inhibitorLow risk
QNC-002412.53.885.2-4.5Medium~85%InhibitorMedium risk
QNC-003388.41.995.8-2.8Low>90%Non-inhibitorLow risk
QNC-004450.64.270.1-5.1High~80%Non-inhibitorHigh risk
QNC-005395.43.188.4-3.9Medium>90%Non-inhibitorLow risk

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.

In Vitro ADMET Assays: Experimental Validation

Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.

Absorption

1. Solubility: A compound's solubility is a critical determinant of its oral absorption. Both kinetic and thermodynamic solubility assays are commonly employed.

Table 2: Experimental Solubility of Novel Quinoline-3-Carboxamides

Compound IDKinetic Solubility (µM) in PBS (pH 7.4)Thermodynamic Solubility (µM) in PBS (pH 7.4)
QNC-001150125
QNC-0024530
QNC-003210190
QNC-0042515
QNC-0059075

2. Permeability: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is another key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are the gold standards for assessing passive and active transport, respectively.[1][2][3][4][5]

Table 3: In Vitro Permeability of Novel Quinoline-3-Carboxamides

Compound IDPAMPA Apparent Permeability (Papp) (10⁻⁶ cm/s)Caco-2 Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B)
QNC-0018.510.21.2
QNC-0023.22.53.5
QNC-00312.115.50.9
QNC-0046.85.11.5
QNC-0059.711.81.1
Metabolism

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[6] This is typically assessed using liver microsomes.[7]

Table 4: Metabolic Stability of Novel Quinoline-3-Carboxamides in Human Liver Microsomes

Compound IDHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
QNC-001> 60< 10
QNC-0022545
QNC-0034818
QNC-0041575
QNC-005> 60< 12
Toxicity

1. Cytotoxicity: Assessing a compound's potential to cause cell death is a fundamental toxicity screen. The MTT assay, which measures mitochondrial metabolic activity, is a widely used method to determine the half-maximal inhibitory concentration (IC50) in various cell lines.

Table 5: In Vitro Cytotoxicity (IC50) of Novel Quinoline-3-Carboxamides

Compound IDHCT116 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
QNC-0015.28.112.5
QNC-0021.82.54.3
QNC-00315.722.435.1
QNC-0040.91.32.1
QNC-0057.810.518.9

Note: The data in Tables 2-5 are representative and intended for illustrative purposes.

2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8] The manual patch-clamp technique is the gold-standard for assessing a compound's hERG inhibition potential.[9][10][11] Quinoline-containing compounds have been noted for their potential to interact with the hERG channel, making this a critical safety assessment.[12][13][14][15][16]

Table 6: hERG Inhibition of Quinoline Derivatives

CompoundIC50 (µM)
Quinidine0.41 - 3.0
Flecainide3.91
Propafenone0.44
Lignocaine262.9

Note: This table provides literature data for known hERG inhibitors containing a quinoline or similar scaffold to highlight the importance of this assay. Specific data for novel quinoline-3-carboxamides would need to be experimentally determined.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy.

Kinetic and Thermodynamic Solubility Assays
  • Kinetic Solubility Protocol: [17][18][19][20]

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).

    • Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration by LC-MS/MS or UV-Vis spectroscopy.

  • Thermodynamic Solubility Protocol: [21][22][23][24][25]

    • Add an excess amount of the solid compound to PBS at pH 7.4.

    • Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

  • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the donor wells.

  • Fill the acceptor wells of a 96-well plate with buffer.

  • Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[2]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.

  • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Liver Microsomal Stability Assay[4][26]
  • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Manual Patch-Clamp hERG Assay
  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Record the baseline hERG current in the extracellular solution.

  • Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration.

  • Measure the inhibition of the hERG tail current at each concentration relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline-3-carboxamides and a typical ADMET screening workflow.

ADMET_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Assays cluster_data Data Analysis & Decision Compound Library Compound Library ADMET Prediction ADMET Prediction Compound Library->ADMET Prediction Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Solubility Solubility Prioritized Hits->Solubility Permeability Permeability Prioritized Hits->Permeability Metabolism Metabolism Prioritized Hits->Metabolism Toxicity Toxicity Prioritized Hits->Toxicity Data Integration Data Integration Solubility->Data Integration Permeability->Data Integration Metabolism->Data Integration Toxicity->Data Integration Lead Candidate Selection Lead Candidate Selection Data Integration->Lead Candidate Selection

Caption: A typical experimental workflow for ADMET screening in drug discovery.

ATM_Signaling_Pathway cluster_downstream Downstream Effects DNA Double-Strand Break DNA Double-Strand Break ATM ATM DNA Double-Strand Break->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates This compound This compound This compound->ATM inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell Cycle Arrest CHK2->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair

Caption: Simplified ATM signaling pathway, a potential target for anticancer quinoline-3-carboxamides.

Tasquinimod_Signaling cluster_hdac HDAC4 Modulation cluster_s100a9 S100A9 Inhibition Tasquinimod Tasquinimod HDAC4 HDAC4 Tasquinimod->HDAC4 allosteric modulation S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits N-CoR/HDAC3 Complex N-CoR/HDAC3 Complex HDAC4->N-CoR/HDAC3 Complex forms complex HIF-1α Deacetylation HIF-1α Deacetylation N-CoR/HDAC3 Complex->HIF-1α Deacetylation mediates RAGE RAGE S100A9->RAGE activates TLR4 TLR4 S100A9->TLR4 activates MDSC Infiltration MDSC Infiltration RAGE->MDSC Infiltration TLR4->MDSC Infiltration Tumor Angiogenesis Tumor Angiogenesis MDSC Infiltration->Tumor Angiogenesis

Caption: Key signaling pathways modulated by the this compound drug, Tasquinimod.[13][26][27][28]

Laquinimod_Paquinimod_Signaling cluster_laquinimod Laquinimod: Immunomodulation cluster_paquinimod Paquinimod: Anti-inflammatory Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor Laquinimod->AhR activates Paquinimod Paquinimod S100A9 S100A9 Paquinimod->S100A9 inhibits binding to Antigen Presenting Cells Antigen Presenting Cells AhR->Antigen Presenting Cells modulates Regulatory T-cells Regulatory T-cells Antigen Presenting Cells->Regulatory T-cells promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Antigen Presenting Cells->Pro-inflammatory Cytokines reduces TLR4_RAGE TLR4/RAGE S100A9->TLR4_RAGE Inflammatory Response Inflammatory Response TLR4_RAGE->Inflammatory Response

Caption: Mechanisms of action for the immunomodulatory quinoline-3-carboxamides, Laquinimod and Paquinimod.[12][29][30][31][32][33][34][35][36][37]

Conclusion

A thorough and early assessment of ADMET properties is paramount for the successful development of novel quinoline-3-carboxamides. The integrated use of in silico prediction and a suite of in vitro assays, as detailed in this guide, provides a robust framework for identifying candidates with the most favorable drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and potential toxicities, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of advancing new, safe, and effective this compound-based therapies to the clinic. This proactive approach to ADMET profiling is an indispensable component of modern drug discovery.

References

Quinoline-3-Carboxamide Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinoline-3-carboxamide derivatives, a significant class of small molecules investigated for their potent kinase inhibitory activity. This document details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological and experimental processes involved. The versatility of the quinoline (B57606) scaffold has made it a cornerstone in the design of targeted therapies for cancer and autoimmune diseases.[1][2]

Core Mechanism and Key Signaling Pathways

This compound derivatives primarily function as ATP-competitive inhibitors. The characteristic quinoline nitrogen is crucial for binding to the hinge region of the kinase domain, a conserved feature across many kinases, thereby blocking the binding of adenosine (B11128) triphosphate (ATP) and preventing the phosphorylation of downstream substrates.[3][4][5] This mechanism of action is central to their ability to modulate signaling pathways critical for cell survival, proliferation, and DNA repair.

The DNA Damage Response (DDR) Pathway

A prominent target for this class of compounds is the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA Damage Response (DDR) pathway.[3][6] ATM is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and is activated by DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or chemotherapeutic agents.[5][7] Once activated, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Cancer cells often exploit the DDR pathway to survive DNA-damaging treatments, making ATM inhibitors valuable as sensitizing agents for radio- and chemotherapy.[3][6]

G cluster_0 Cellular Response cluster_1 Upstream Events cluster_2 Kinase Cascade Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Apoptosis Apoptosis DNA Damaging Agent DNA Damaging Agent DNA DSB DNA DSB DNA Damaging Agent->DNA DSB causes ATM ATM DNA DSB->ATM activates Downstream Effectors Downstream Effectors ATM->Downstream Effectors phosphorylates Downstream Effectors->Cell Cycle Arrest initiates Downstream Effectors->DNA Repair initiates Downstream Effectors->Apoptosis initiates This compound This compound This compound->ATM inhibits

Caption: ATM Signaling Pathway Inhibition.

Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. This data highlights the scaffold's versatility and the potential for developing highly potent and selective inhibitors.

Table 1: ATM Kinase and Cellular Inhibition Data
Compound IDTarget Cell LineGI₅₀ / IC₅₀ (µM)Reference
6a HCT11613.4[3]
6b HCT11612.3[3]
6h HCT11612.0[3]
KU60019 (Control)HCT11615.0[3][5]
Compound 21 ATM (cellular)0.0028[7]
Table 2: EGFR Kinase and Cellular Inhibition Data
Compound IDTargetIC₅₀ (µM)Reference
Compound III EGFR5.283[8][9]
Compound III MCF-7 Cells3.46[8][9]
Furan derivative 5o EGFR2.61[8][9]
Furan derivative 5o MCF-7 Cells3.355[8][9]
Thiophene derivative 6b EGFR0.49[8][9]
Thiophene derivative 6b MCF-7 Cells5.069[8][9]
Benzyloxy derivative 10 EGFR1.73[8][9]
Benzyloxy derivative 10 MCF-7 Cells10.85[8][9]
Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition Data
Compound IDTargetIC₅₀ (nM)Reference
Compound 25 BTK (Wild Type)5.3[10]
Compound 25 BTK (C481S Mutant)39[10]
Table 4: Other Kinase Inhibition Data
Derivative ClassTarget KinaseIC₅₀ Range (µM)Reference
Quinoline-3-carboxylic acids Protein Kinase CK20.65 - 18.2[11]
4-Anilinoquinoline-3-carboxamides CSF-1R0.019 (19 nM)[12]
4-Anilinoquinoline-3-carboxamides PI3K0.72[13]
4-Anilinoquinoline-3-carboxamides mTOR2.62[13]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of kinase inhibitors. The following sections provide generalized protocols for the synthesis and biological characterization of this compound derivatives, based on common practices cited in the literature.

General Synthesis of this compound Derivatives

The synthesis of this scaffold often involves a multi-step process starting from substituted acetanilides.

  • Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline intermediate.

  • Oxidation: The aldehyde group at the 3-position is oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or sodium chlorite) to produce a 2-chloroquinoline-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired aniline (B41778) or amine derivative. This is typically achieved using standard peptide coupling reagents (such as HATU or EDC/HOBt) in a suitable solvent like DMF or DCM to yield the final this compound product.[14]

  • Purification: The final compound is purified using techniques such as column chromatography or recrystallization. Characterization is confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant purified kinase, corresponding substrate peptide, ATP, kinase buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®) that measure remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[3][6]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[3][5]

Western Blot Analysis for Target Modulation

Western blotting is used to confirm that the compound inhibits the intended kinase within the cell by observing the phosphorylation status of its downstream targets.[3][6]

  • Cell Treatment and Lysis: Treat cells with the test compound for a defined period. For DDR studies, cells may be pre-treated with a DNA damaging agent (e.g., quercetin) to upregulate ATM activity.[3][6]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a known kinase substrate (e.g., phospho-Chk2 for ATM activity).

    • Incubate with a corresponding primary antibody for the total protein (e.g., total Chk2) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated substrate band in compound-treated cells indicates successful target inhibition.[6]

Visualized Experimental Workflow

The development and evaluation of a novel kinase inhibitor follow a structured pipeline from initial design to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization A Chemical Synthesis B Purification & QC (NMR, MS) A->B C In Vitro Kinase Assay B->C D Determine IC₅₀ C->D E Selectivity Profiling D->E F Cytotoxicity Assay (e.g., MTT) E->F G Determine GI₅₀ F->G I Lead Compound G->I H Target Engagement (Western Blot) H->I

Caption: Drug Discovery Workflow.

References

Exploring the Chemical Space of Quinoline-3-Carboxamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its derivatives, quinoline-3-carboxamides (B1200007) have emerged as a particularly promising class of molecules, demonstrating potential as anticancer, anti-inflammatory, and antibacterial agents. This technical guide provides an in-depth exploration of the chemical space of quinoline-3-carboxamide analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows to facilitate further research and drug development in this area.

Quantitative Data Summary

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the quinoline core and the carboxamide nitrogen. The following tables summarize the quantitative structure-activity relationship (SAR) data for various analogues, highlighting their inhibitory activities against different biological targets.

Table 1: Cytotoxic Activity of this compound Analogues against Cancer Cell Lines

Compound IDR Group (Amide)Cell LineIC50 (µM)Reference
ATM Kinase Inhibitors
Analogue 12,6-dimethylphenylHCT1165.4[1]
Analogue 22-chloro-6-methylphenylHCT1168.2[1]
Analogue 32-ethyl-6-methylphenylHCT11612.5[1]
Analogue 42,4,6-trimethylphenylMDA-MB-4687.8[1]
Analogue 52,6-diethylphenylMDA-MB-23115.1[1]
Pim-1 Kinase Inhibitors
3e4-(trifluoromethyl)phenylMCF-71.83[2]
4b4-chlorophenylCACO2.15[2]
11b3,4-dichlorophenylHepG-23.41[2]
13d4-methoxyphenylHCT-1164.28[2]
General Cytotoxicity
5aPhenylHL-6019.88
5g4-chlorophenylU93743.95

Table 2: Antibacterial Activity of this compound Analogues

Compound IDR Group (Amide)Bacterial StrainZone of Inhibition (mm)Reference
1aPhenylAeromonas++[3]
1b2-chlorophenylAeromonas++[3]
1f3-bromophenylEnterococcus+[3]
1k4-fluorophenylAeromonas++[3]
1s4-methylphenylEnterococcus+[3]
Note: (+) indicates susceptibility, (++) indicates promising activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound analogues.

General Synthesis of this compound Analogues

A common method for the synthesis of quinoline-3-carboxamides involves the amidation of a quinoline-3-carboxylic acid precursor.[4][5]

Materials:

  • Substituted quinoline-3-carboxylic acid

  • Substituted aniline (B41778)

  • Coupling agent (e.g., HBTU, HATU, or dichlorotriphenyl phosphorane)[5][6]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[5]

  • Solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))[5]

Procedure:

  • Dissolve the quinoline-3-carboxylic acid (1 equivalent) in the chosen solvent.

  • Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the substituted aniline (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound analogue.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blotting for ATM Kinase Inhibition

Western blotting is used to detect the phosphorylation status of ATM and its downstream targets to assess the inhibitory effect of the compounds.[10][11][12][13]

Materials:

  • Human cancer cell lines

  • This compound analogues

  • DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-total-ATM, anti-phospho-p53 (Ser15))

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with the this compound inhibitor for a specified time (e.g., 1 hour) before inducing DNA damage.

  • Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).[11]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition of ATM kinase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this compound research. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical drug discovery workflow.

ATM-Mediated DNA Damage Response (DDR) Pathway

This compound analogues have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[1][14][11]

DDR_Pathway DSB DNA Double-Strand Break ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive recruits ATM_active Active p-ATM (Ser1981) (monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates Inhibitor This compound Inhibitor Inhibitor->ATM_active inhibits p_p53 p-p53 (Ser15) CellCycle Cell Cycle Arrest p_p53->CellCycle Apoptosis Apoptosis p_p53->Apoptosis p_Chk2 p-Chk2 (Thr68) p_Chk2->CellCycle DNARepair DNA Repair p_Chk2->DNARepair

ATM-mediated DNA Damage Response Pathway.
P2X7 Receptor Signaling Pathway

Certain quinoline-carboxamide derivatives act as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer.[15][16][17][18][19]

P2X7R_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux Na⁺, Ca²⁺ influx K⁺ efflux P2X7R->Ion_Flux ATP Extracellular ATP ATP->P2X7R activates Antagonist This compound Antagonist Antagonist->P2X7R blocks Downstream Downstream Signaling (MAPK, NF-κB, PI3K/Akt) Ion_Flux->Downstream activates Inflammation Inflammation Downstream->Inflammation Cell_Proliferation Cell Proliferation & Invasion Downstream->Cell_Proliferation

P2X7 Receptor Signaling Pathway.
Experimental Workflow for Exploring this compound Analogues

The exploration of the chemical space of these analogues typically follows a structured workflow from initial design to in vivo testing.

Drug_Discovery_Workflow Design Analogue Design (SAR-driven) Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Synthesis->In_Vitro_Screening Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assays) In_Vitro_Screening->Mechanism Active Hits Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Inactive Mechanism->Lead_Optimization Lead_Optimization->Design Iterative Cycle In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Optimized Lead Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

Drug Discovery Workflow.

References

The Immunomodulatory Landscape of Quinoline-3-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carboxamide derivatives represent a promising class of small molecules with potent immunomodulatory properties. Initially explored for their efficacy in autoimmune diseases, their mechanism of action has been elucidated to involve the targeted inhibition of the S100A9 protein, a key player in inflammatory cascades. This technical guide provides an in-depth overview of the immunomodulatory effects of these derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize them. Detailed signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding for researchers and drug development professionals in the field of immunology and pharmacology.

Introduction

This compound derivatives have emerged as a significant area of interest in the development of novel therapies for a range of autoimmune and inflammatory conditions. Compounds such as Laquinimod and Paquinimod (ABR-215757) have been investigated in clinical trials for diseases like multiple sclerosis and systemic lupus erythematosus.[1] Their therapeutic potential stems from their ability to modulate the immune system, not through broad immunosuppression, but via a targeted mechanism that interrupts a critical inflammatory pathway.

The long-elusive molecular target of this class of compounds was identified as the S100A9 protein.[1][2] S100A9, a member of the S100 family of calcium-binding proteins, acts as a damage-associated molecular pattern (DAMP) molecule. It exerts its pro-inflammatory effects by engaging with cell surface receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).[1][2] By binding to S100A9, this compound derivatives prevent its interaction with these receptors, thereby attenuating downstream inflammatory signaling.

This guide will delve into the specifics of this interaction, presenting quantitative data on the binding affinities and inhibitory concentrations of various derivatives. Furthermore, it will provide detailed experimental protocols for key in vivo and in vitro assays used to evaluate the immunomodulatory effects of these compounds and will visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting the S100A9 Inflammatory Axis

The immunomodulatory effects of this compound derivatives are primarily mediated through their direct binding to the S100A9 protein in a calcium and zinc-dependent manner.[1][2] This interaction allosterically inhibits the binding of S100A9 to its cognate receptors, RAGE and TLR4/MD2, on immune cells such as macrophages, monocytes, and neutrophils.[1][2]

The S100A9-RAGE Signaling Pathway

The binding of S100A9 to RAGE on myeloid and endothelial cells triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and MAP kinases (p38 and ERK1/2). This results in the production of pro-inflammatory cytokines and chemokines, promoting inflammation and cellular infiltration. Quinoline-3-carboxamides, by blocking the initial S100A9-RAGE interaction, effectively suppress this pro-inflammatory signaling.

S100A9_RAGE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S100A9 S100A9 RAGE RAGE S100A9->RAGE Q3C This compound Q3C->S100A9 NFkB_activation NF-κB Activation RAGE->NFkB_activation MAPK_activation p38/ERK1/2 Activation RAGE->MAPK_activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_activation->Cytokines MAPK_activation->Cytokines Inflammation Inflammation Cytokines->Inflammation

S100A9-RAGE Signaling Pathway Inhibition.
The S100A9-TLR4 Signaling Pathway

Similarly, S100A9 can act as an endogenous ligand for the TLR4/MD2 complex, a key receptor in the innate immune system. Activation of TLR4 by S100A9 initiates a MyD88-dependent signaling cascade, culminating in NF-κB activation and the subsequent transcription of genes encoding inflammatory mediators. Quinoline-3-carboxamides disrupt this interaction, thereby dampening TLR4-mediated inflammation.

S100A9_TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S100A9 S100A9 TLR4 TLR4/MD2 S100A9->TLR4 Q3C This compound Q3C->S100A9 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Inflammation Inflammation Cytokines->Inflammation CIOA_Workflow Start Start Acclimatize Acclimatize C57BL/6 mice Start->Acclimatize Treatment_Start Initiate Paquinimod treatment (e.g., in drinking water) Acclimatize->Treatment_Start Induction Induce OA: Intra-articular injection of collagenase (Day 0) Treatment_Start->Induction Boost Second collagenase injection (Day 2) Induction->Boost Monitoring Monitor disease progression: - Clinical scoring - Paw swelling Boost->Monitoring Termination Euthanize mice at endpoint (e.g., Day 42) Monitoring->Termination Analysis Histological analysis of knee joints: - Synovial thickening - Cartilage damage - Osteophyte formation Termination->Analysis End End Analysis->End

References

Quinoline-3-Carboxamides: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of quinoline-3-carboxamides (B1200007). This class of compounds has garnered significant attention in drug discovery due to its diverse pharmacological activities, ranging from anticancer and anti-inflammatory to immunomodulatory effects. This document details the key molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in the field.

Inhibition of DNA Damage Response: Targeting ATM Kinase

A prominent mechanism of action for several quinoline-3-carboxamide derivatives is the inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2]

Quantitative Data: ATM Kinase Inhibition
Compound ClassDerivative ExampleIC50 (nM)Cell LineNotesReference
This compoundAZ3146-Potent and selective ATM inhibitor.[3]
This compound72 (AZD0156)0.6LoVoHighly potent and selective, orally bioavailable.[4]
This compound741.1LoVoHighly potent and selective, orally bioavailable.[4]
This compoundHTS Hit (Compound 4)490LoVoInitial hit from high-throughput screening.[4]
Experimental Protocols

Cellular ATM Kinase Inhibition Assay (Immunofluorescence)

This assay quantifies ATM kinase activity by measuring the phosphorylation of its downstream substrate, KAP1.[4]

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) in 96-well plates.

    • Allow cells to adhere overnight.

    • Pre-incubate cells with various concentrations of the this compound inhibitor or vehicle control (DMSO) for 1 hour.

    • Induce DNA double-strand breaks (DSBs) by treating with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.[4]

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[4]

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.[4]

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear fluorescence intensity of p-KAP1.

    • Calculate the IC50 value by fitting the dose-response curve.[4]

Western Blotting for ATM Signaling Pathway Analysis

This method assesses the levels of key proteins in the ATM signaling cascade.[5]

  • Sample Preparation:

    • Culture and treat cells with inhibitors and/or DNA-damaging agents as described above.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against total ATM, phospho-ATM (Ser1981), total KAP1, p-KAP1 (Ser824), and a loading control (e.g., β-actin).[4]

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection:

    • Detect chemiluminescence using an appropriate imaging system.

Signaling Pathway

ATM_Signaling_Pathway cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DNA_Damage->ATM activates Q3C This compound pATM p-ATM (Ser1981) (Active) Q3C->pATM inhibits ATM->pATM autophosphorylates KAP1 KAP1 pATM->KAP1 phosphorylates CHK2 CHK2 pATM->CHK2 phosphorylates p53 p53 pATM->p53 phosphorylates pKAP1 p-KAP1 (Ser824) KAP1->pKAP1 DNARepair DNA Repair pKAP1->DNARepair pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53 p-p53 (Ser15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.

Immunomodulation through S100A9 Binding

Certain quinoline-3-carboxamides, such as tasquinimod (B611174) and paquinimod, exert their effects by binding to the S100A9 protein.[1][6] S100A9 is a damage-associated molecular pattern (DAMP) molecule that interacts with the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) to promote inflammation.[7][8] By inhibiting the S100A9-RAGE/TLR4 interaction, these compounds can modulate the tumor microenvironment and reduce inflammation.[1][5]

Quantitative Data: S100A9 Binding and Functional Inhibition
CompoundTargetBinding Affinity (Kd)Functional InhibitionNotesReference
TasquinimodHDAC410-30 nMInhibits N-CoR/HDAC3 colocalizationBinds to the regulatory Zn2+ binding domain.[9]
PaquinimodS100A9-Inhibits interaction with TLR4 and RAGEAn orally active immunomodulatory compound.[6]
Experimental Protocols

S100A9-TLR4/RAGE Binding Assay (Surface Plasmon Resonance - SPR)

This method can be used to quantitatively assess the binding of S100A9 to its receptors and the inhibitory effect of quinoline-3-carboxamides.

  • Immobilization:

    • Immobilize recombinant human TLR4/MD2 complex or RAGE onto a sensor chip.

  • Binding Analysis:

    • Inject purified recombinant human S100A9 in the presence of Zn++ and Ca++ over the sensor surface at various concentrations to determine binding kinetics.[8]

  • Inhibition Assay:

    • Pre-incubate S100A9 with varying concentrations of the this compound inhibitor.

    • Inject the mixture over the receptor-coated sensor chip.

    • Measure the reduction in S100A9 binding to determine the inhibitory potency of the compound.[8]

Cell-Based TLR4 Activation Assay

This assay measures the ability of quinoline-3-carboxamides to inhibit S100A9-induced TLR4 signaling in cells.

  • Cell Culture:

    • Use a reporter cell line, such as HEK293 cells, co-transfected with TLR4, MD-2, CD14, and an NF-κB-driven luciferase reporter gene.[10]

  • Treatment:

    • Pre-incubate the cells with the this compound inhibitor.

    • Stimulate the cells with recombinant S100A9.

  • Measurement:

    • After a suitable incubation period, lyse the cells and measure luciferase activity.

    • A decrease in luciferase activity indicates inhibition of the TLR4 signaling pathway.[10]

Signaling Pathway

S100A9_Signaling_Pathway Q3C This compound (e.g., Tasquinimod, Paquinimod) S100A9 S100A9 Q3C->S100A9 binds & inhibits RAGE RAGE S100A9->RAGE activates TLR4 TLR4 S100A9->TLR4 activates p38_MAPK p38 MAPK Signaling RAGE->p38_MAPK NFkB NF-κB Signaling TLR4->NFkB MDSC_Chemotaxis MDSC Chemotaxis p38_MAPK->MDSC_Chemotaxis MDSC_Activation MDSC Activation NFkB->MDSC_Activation Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation

Caption: Immunomodulation by quinoline-3-carboxamides via S100A9 inhibition.

Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[11][12]

Experimental Protocols

Caspase Activity Assay

This assay measures the activation of key executioner caspases, such as caspase-3.

  • Cell Treatment:

    • Treat cancer cells with the this compound for a specified time.

  • Cell Lysis:

    • Lyse the cells to release cellular contents.

  • Assay:

    • Add a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.

    • Measure the signal using a fluorometer or spectrophotometer. An increase in signal corresponds to increased caspase-3 activity.

Western Blot for Apoptotic Proteins

This technique is used to detect changes in the levels of key proteins involved in the apoptotic cascade.

  • Sample Preparation and Western Blotting:

    • Prepare cell lysates from treated and untreated cells as described previously.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2.[11]

    • Use a loading control to ensure equal protein loading.

    • Detect with appropriate secondary antibodies.

Signaling Pathway

Apoptosis_Pathway Q3C This compound Extrinsic Extrinsic Pathway Q3C->Extrinsic Intrinsic Intrinsic Pathway Q3C->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Bax Bax up-regulation Intrinsic->Bax Bcl2 Bcl-2 down-regulation Intrinsic->Bcl2 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by quinoline-3-carboxamides.

Other Mechanisms of Action

Quinoline-3-carboxamides have been reported to inhibit a variety of other enzymes, highlighting their potential for multi-targeted therapeutic strategies.

Cholinesterase Inhibition

Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data: Cholinesterase Inhibition

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Quinoline-thiosemicarbazone5bAChE0.12 ± 0.02[12]
Quinoline-thiosemicarbazone5dAChE0.55 ± 0.01[12]
Quinoline (B57606)QuinidineBChE0.562[13]

Experimental Protocol: Ellman's Method

This colorimetric assay is widely used to measure cholinesterase activity.[9][14]

  • Reaction Mixture:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB (Ellman's reagent), and the enzyme (AChE or BChE).

    • Add the this compound inhibitor at various concentrations.

  • Reaction Initiation:

  • Measurement:

    • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition and IC50 values.[9]

Carbonic Anhydrase Inhibition

Quinoline-3-carboxamides have also been identified as inhibitors of various carbonic anhydrase (CA) isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition

Compound ClassDerivative ExampleTargetKi (nM)Reference
Quinoline-2-carboxamide5hhCA I61.9[15]
Quinoline-2-carboxamide5hhCA II33.0[15]
Quinoline-2-carboxamide5ahCA II88.4[15]
Quinoline-2-carboxamide5bhCA II85.7[15]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).[1]

  • Reaction Setup:

    • In a 96-well plate, add Tris-HCl buffer (pH 7.5), the CA enzyme, and the this compound inhibitor.

    • Incubate to allow for enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add the substrate, p-NPA.

  • Measurement:

    • Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.

    • Determine the reaction rates and calculate the percentage of inhibition and Ki values.[1]

Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) Inhibition

Some quinoline-3-carboxamides have been developed as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2.[16]

Quantitative Data: H-PGDS Inhibition

Compound ClassDerivative ExampleIC50 (nM)Reference
3-Cyano-quinoline1a220,000[16]
Quinoline1d3,100[16]
This compound1bv9.9[16]

Experimental Protocol: H-PGDS Inhibition Assay

A fluorescence polarization-based assay can be used for high-throughput screening of H-PGDS inhibitors.[3]

  • Assay Principle:

    • A fluorescently labeled H-PGDS inhibitor is used as a probe.

    • Binding of the probe to H-PGDS results in a high fluorescence polarization signal.

  • Inhibition Measurement:

    • In the presence of an unlabeled inhibitor (the this compound), the fluorescent probe is displaced, leading to a decrease in the fluorescence polarization signal.

    • The degree of displacement is proportional to the inhibitory potency of the test compound.

P2X7 Receptor Antagonism

This compound derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cancer.[10]

Quantitative Data: P2X7R Antagonism

Compound ClassDerivative ExampleIC50 (µM)Cell LineReference
Quinoline-carboxamide1e0.457h-P2X7R-MCF-7[10]
Pyrazine2f0.566h-P2X7R-MCF-7[10]
Pyrazine2e0.624h-P2X7R-MCF-7[10]
Quinoline-carboxamide1d0.682h-P2X7R-MCF-7[10]
Pyrazine2g0.813h-P2X7R-MCF-7[10]
Oxadiazole3e0.890h-P2X7R-MCF-7[10]

Experimental Protocol: Calcium Mobilization Assay

This assay measures the influx of calcium into cells upon P2X7R activation.[10][17]

  • Cell Loading:

    • Load cells expressing P2X7R (e.g., h-P2X7R-MCF-7) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Treatment:

    • Pre-incubate the cells with the this compound antagonist.

  • Activation and Measurement:

    • Stimulate the cells with a P2X7R agonist (e.g., BzATP).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • A reduction in the fluorescence signal indicates antagonism of the P2X7R.[10]

This guide provides a foundational understanding of the diverse mechanisms of action of quinoline-3-carboxamides. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to further investigate and develop this promising class of therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, a class of compounds with noted biological activities. This document details the multi-step synthetic pathway, provides specific experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Core Synthesis Pathway

The primary route for synthesizing 2-chlorothis compound derivatives involves a three-step process. This pathway begins with the formation of a quinoline (B57606) ring system, followed by functional group manipulation to introduce the carboxamide moiety.

The general synthetic workflow is as follows:

Synthesis_Workflow Acetanilides Acetanilides Vilsmeier_Haack Vilsmeier-Haack Reaction Acetanilides->Vilsmeier_Haack DMF, POCl₃ Aldehyde 2-Chloroquinoline-3-carbaldehydes Vilsmeier_Haack->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Oxidizing Agent Carboxylic_Acid 2-Chloroquinoline-3-carboxylic Acids Oxidation->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Anilines, Coupling Agent Carboxamide 2-Chlorothis compound Derivatives Amide_Coupling->Carboxamide

Caption: General synthetic workflow for 2-chlorothis compound derivatives.

The synthesis commences with substituted acetanilides, which undergo a Vilsmeier-Haack reaction to yield 2-chloroquinoline-3-carbaldehydes.[1] The aldehyde functional group is then oxidized to a carboxylic acid. Finally, the carboxylic acid is coupled with various anilines to produce the target 2-chlorothis compound derivatives.[1]

Experimental Protocols

Detailed methodologies for each key step in the synthesis are provided below.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is a key step in forming the quinoline core.[2]

Protocol:

  • To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.[3]

  • The appropriate substituted acetanilide (B955) is then added to the freshly prepared Vilsmeier reagent.[3]

  • The reaction mixture is heated, typically at 80-90 °C, for several hours (4-10 hours, depending on the substrate).[3]

  • Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.

  • The solid 2-chloroquinoline-3-carbaldehyde (B1585622) is collected by filtration, washed with water, and purified by recrystallization (e.g., from ethyl acetate).[1]

Step 2: Oxidation of 2-Chloroquinoline-3-carbaldehydes to 2-Chloroquinoline-3-carboxylic Acids

The oxidation of the aldehyde to a carboxylic acid is a critical step to enable the subsequent amide coupling.

Protocol:

  • The 2-chloroquinoline-3-carbaldehyde is dissolved in a suitable solvent.

  • An oxidizing agent is added to the solution. While various oxidizing agents can be employed, a common method involves the use of silver nitrate.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate the 2-chloroquinoline-3-carboxylic acid. This may involve filtration to remove any inorganic byproducts, followed by acidification to precipitate the carboxylic acid.

  • The product is collected by filtration, washed, and dried.

Step 3: Amide Coupling to Form 2-Chlorothis compound Derivatives

The final step involves the formation of the amide bond between the 2-chloroquinoline-3-carboxylic acid and a desired aniline (B41778).

Protocol:

  • The 2-chloroquinoline-3-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., DMF).

  • A coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is added to activate the carboxylic acid.[4]

  • The desired aniline derivative and a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), are added to the reaction mixture.[4]

  • The reaction is stirred at room temperature for a period of 1-2 hours until completion, as monitored by TLC.[4]

  • The reaction mixture is then subjected to an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

  • The crude 2-chlorothis compound derivative is purified by a suitable method, such as column chromatography or recrystallization.

Quantitative Data

The following tables summarize the yields for the synthesis of the intermediate 2-chloroquinoline-3-carbaldehydes and the final 2-chlorothis compound derivatives.

Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes

EntryAcetanilide SubstituentProductYield (%)Melting Point (°C)
16-CH₃2-Chloro-6-methylquinoline-3-carbaldehyde64-74121-123
27-CH₃2-Chloro-7-methylquinoline-3-carbaldehyde66-71142-144
38-CH₃2-Chloro-8-methylquinoline-3-carbaldehyde60-67133-135
46-OCH₃2-Chloro-6-methoxyquinoline-3-carbaldehyde49-54142-144
57-OCH₃2-Chloro-7-methoxyquinoline-3-carbaldehyde65-74189-191
66-Br6-Bromo-2-chloroquinoline-3-carbaldehyde28-30186-188
77-Cl2,7-Dichloroquinoline-3-carbaldehyde30-35156-157

Data sourced from a modified procedure using phosphorus pentachloride.[5]

Table 2: Synthesis of 2-Chlorothis compound Derivatives

CompoundAniline SubstituentYield (%)
5b4-Methyl78
5d4-Chloro82
5f4-Fluoro75
5g3-Chloro85
5j3-Fluoro80

Yields are based on the coupling of the corresponding 2-chloroquinoline-3-carboxylic acid with the specified aniline.[1]

Biological Activity

Substituted 2-chlorothis compound derivatives have been investigated for their biological activity. Studies have shown that these compounds exhibit weak antibacterial activity in the millimolar range against both Gram-positive and Gram-negative bacteria.[1] For instance, certain derivatives displayed minimum bactericidal concentrations of 3.79 mM against methicillin-resistant Staphylococcus aureus and 1.79 to 3.77 mM against S. aureus ATCC 25923.[1] The broader class of quinoline derivatives is known for a wide range of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[6]

Logical Relationship of Synthesis

The logical progression of the synthesis is dictated by the reactivity of the functional groups.

Logical_Relationship cluster_0 Quinoline Core Formation cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Acetanilide Substituted Acetanilide (Starting Material) Vilsmeier_Haack Vilsmeier-Haack Reaction (Cyclization & Formylation) Acetanilide->Vilsmeier_Haack Aldehyde 2-Chloroquinoline-3-carbaldehyde (Key Intermediate) Vilsmeier_Haack->Aldehyde Oxidation Oxidation of Aldehyde Aldehyde->Oxidation Carboxylic_Acid 2-Chloroquinoline-3-carboxylic Acid Oxidation->Carboxylic_Acid Amide_Coupling Amide Bond Formation Carboxylic_Acid->Amide_Coupling Carboxamide 2-Chlorothis compound (Target Molecule) Amide_Coupling->Carboxamide

Caption: Logical progression of the synthesis of 2-chloroquinoline-3-carboxamides.

This guide provides a foundational understanding for the synthesis of 2-chlorothis compound derivatives, which can be further elaborated upon for the development of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimization strategies for the synthesis of quinoline-3-carboxamides (B1200007), a class of compounds with significant pharmacological interest, including roles as kinase inhibitors and immunomodulators. The following sections detail established synthetic methodologies, present key data in a structured format, and include workflow and signaling pathway diagrams to aid in experimental design and execution.

Introduction

Quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] They are recognized as potent inhibitors of various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA Damage Response (DDR) pathway, and Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][5][6][7] Their diverse biological functions also include immunomodulatory, anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the quinoline (B57606) ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2][8] This document outlines several common and effective protocols for their synthesis.

Synthetic Protocols and Optimization

Several synthetic strategies have been developed for the preparation of quinoline-3-carboxamides. These include multi-component reactions, classical named reactions such as the Vilsmeier-Haack reaction, and the functionalization of pre-formed quinoline rings.

Protocol 1: One-Pot Three-Component Synthesis

This protocol describes an efficient one-pot synthesis of 4-amino-2-benzoylquinoline-3-carboxamides via a three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-cyano-N-methylacetamide (1 mmol), the desired arylglyoxal (1 mmol), and the selected arylamine (1 mmol).

  • Solvent and Catalyst: Add thiamine (B1217682) hydrochloride (as a catalyst) and water as the solvent.

  • Reaction Conditions: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Optimization:

The efficiency of this one-pot reaction is a key advantage. Optimization can involve screening different catalysts and solvent systems to improve yields and reduce reaction times. The choice of substituents on the arylglyoxal and arylamine will significantly impact the properties of the final product.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

This method involves the synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives starting from acetanilides.[1]

Experimental Protocol:

  • Vilsmeier-Haack Reaction: Treat the substituted acetanilide (B955) with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-carbaldehyde quinolines.

  • Oxidation: Oxidize the resulting 3-carbaldehyde to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).

  • Amide Coupling: Couple the 2-chloroquinoline-3-carboxylic acid with a desired aniline (B41778) derivative to form the final 2-chlorothis compound. This step can be facilitated by coupling agents such as EDC and HOBt.

Optimization:

The Vilsmeier-Haack reaction conditions, including temperature and reaction time, can be optimized for different substituted acetanilides. The choice of oxidizing agent in the second step and the coupling agent in the final step can also be varied to maximize yields.

Protocol 3: Synthesis from Quinoline-3-carboxylic Acids

A straightforward method for preparing quinoline-3-carboxamides involves the amidation of quinoline-3-carboxylic acids.[9]

Experimental Protocol:

  • Activation of Carboxylic Acid: Activate the quinoline-3-carboxylic acid. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling agents.

  • Amidation: React the activated carboxylic acid with the desired amine in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified by column chromatography or recrystallization.

Optimization:

A variety of coupling agents can be screened to find the most effective for a particular substrate. The reaction temperature and the choice of base and solvent can also be optimized to improve the reaction efficiency.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of quinoline-3-carboxamides, highlighting the impact of different synthetic strategies on reaction yields.

ProtocolStarting MaterialsKey ReagentsProduct TypeYield (%)Reference
Protocol 1 2-cyano-N-methylacetamide, arylglyoxals, arylaminesThiamine hydrochloride, H₂O4-amino-2-benzoylquinoline-3-carboxamidesGood to Excellent[1]
Protocol 2 AcetanilidesVilsmeier reagent, Oxidizing agent, Amine2-chloroquinoline-3-carboxamidesModerate to Good[1]
Protocol 3 Quinoline-3-carboxylic acidsCoupling agents (e.g., EDC, HOBt), AmineQuinoline-3-carboxamidesGood to Excellent[9]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of quinoline-3-carboxamides, starting from the selection of precursors to the final purified product.

G General Synthesis Workflow cluster_start Precursor Selection cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_end Final Product Start Select Starting Materials (e.g., Anilines, Carboxylic Acids) Reaction Perform Chemical Reaction (e.g., One-pot, Vilsmeier-Haack) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Filtration) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (e.g., NMR, Mass Spec) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the synthesis and purification of quinoline-3-carboxamides.

Signaling Pathway Inhibition

Quinoline-3-carboxamides have been identified as potent inhibitors of ATM kinase, a critical component of the DNA Damage Response (DDR) pathway. The diagram below illustrates the role of ATM kinase in the DDR pathway and its inhibition by quinoline-3-carboxamides.

G ATM Kinase Inhibition in DDR Pathway cluster_dna_damage Cellular Stress cluster_atm_activation Kinase Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CellCycle Cell Cycle Arrest ATM->CellCycle phosphorylates targets leading to DNA_Repair DNA Repair ATM->DNA_Repair phosphorylates targets leading to Apoptosis Apoptosis ATM->Apoptosis phosphorylates targets leading to Inhibitor This compound Inhibitor->ATM inhibits

Caption: Inhibition of ATM kinase by quinoline-3-carboxamides disrupts the DNA damage response pathway.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Specifically, quinoline-3-carboxamide derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms, such as the inhibition of critical enzymes involved in DNA repair and cell signaling, and the induction of programmed cell death (apoptosis).[3][4][5]

Accurate assessment of the cytotoxic potential of these compounds is a crucial step in the drug discovery pipeline. This document provides an overview of common cell-based assays, detailed experimental protocols, and representative data for evaluating the cytotoxicity of quinoline-3-carboxamides (B1200007).

Mechanisms of this compound Cytotoxicity

The cytotoxic effects of quinoline-3-carboxamides are often attributed to their ability to interfere with essential cellular processes. Key mechanisms include:

  • Inhibition of DNA Repair Pathways: Certain derivatives function as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or Ataxia-Telangiectasia Mutated (ATM) kinase, which are vital for repairing DNA damage.[3][4] Blocking these pathways can lead to the accumulation of lethal DNA double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies.[3]

  • Targeting Kinase Signaling: Many quinoline-based compounds act as kinase inhibitors, targeting pathways essential for cancer cell proliferation and survival, such as the VEGFR-2 signaling cascade.[6]

  • Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of apoptosis. Quinoline-3-carboxamides have been shown to trigger this process, which is characterized by the activation of effector caspases (like caspase-3 and caspase-7) and the up-regulation of pro-apoptotic proteins such as BAX.[5][6][7]

Data Presentation: Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a standard measure of a compound's potency. The following tables summarize representative cytotoxicity data for various this compound derivatives against different cancer cell lines from published literature.

Table 1: IC50 Values of 4-Oxothis compound Derivatives

CompoundCell Line (Cancer Type)IC50 (µM)Reference
16b ACP-03 (Gastric)1.92[8]
HCT-116 (Colon)> 20[8]
MDA-MB-231 (Breast)> 20[8]
MRC-5 (Normal Lung Fibroblast)> 20[8]
17b ACP-03 (Gastric)5.18[8]
HCT-116 (Colon)> 20[8]
MDA-MB-231 (Breast)> 20[8]
MRC-5 (Normal Lung Fibroblast)> 20[8]
Doxorubicin ACP-03 (Gastric)0.19[8]
MRC-5 (Normal Lung Fibroblast)0.20[8]

Table 2: IC50 Values of Quinolone-3-carboxamide Derivatives as VEGFR-2 Inhibitors

CompoundCell Line (Cancer Type)IC50 (µM)Reference
10d HepG2 (Hepatocellular Carcinoma)1.07[6]
10e HepG2 (Hepatocellular Carcinoma)0.88[6]
10i HepG2 (Hepatocellular Carcinoma)1.60[6]
Sorafenib HepG2 (Hepatocellular Carcinoma)8.38[6]

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following figures illustrate a general workflow for cytotoxicity testing and the principles behind key assays.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with this compound (Serial Dilutions) start->treat control Include Vehicle & Untreated Controls treat->control incubate Incubate for 24-72 hours control->incubate assay_choice Select Assay(s) incubate->assay_choice mtt Metabolic Viability (MTT Assay) assay_choice->mtt ldh Membrane Integrity (LDH Assay) assay_choice->ldh caspase Apoptosis Induction (Caspase-Glo 3/7) assay_choice->caspase read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read calc Calculate % Viability / % Cytotoxicity read->calc ic50 Determine IC50 Values calc->ic50 end Report Results ic50->end cluster_pathway Apoptosis Signaling Cascade Q3C Quinoline-3- Carboxamide Target Cellular Target (e.g., ATM, VEGFR-2) Q3C->Target inhibition Signal Pro-Apoptotic Signaling Target->Signal Bax BAX Up-regulation Signal->Bax Casp9 Caspase-9 (Initiator) Bax->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with serial dilutions of this compound. A->B C 3. Incubate for 24-72 hours at 37°C. B->C D 4. Add MTT solution (0.5 mg/mL final conc.) to each well. C->D E 5. Incubate for 3-4 hours at 37°C for formazan (B1609692) crystal formation. D->E F 6. Add solubilization solution (e.g., DMSO or SDS-HCl). E->F G 7. Read absorbance at 570 nm using a plate reader. F->G A 1. Seed and treat cells in a 96-well plate as per MTT protocol. B 2. Prepare controls: Spontaneous Release (untreated) & Maximum Release (add Lysis Buffer). A->B C 3. Centrifuge the plate at ~400 x g for 5 minutes. B->C D 4. Transfer supernatant from each well to a new, flat-bottom 96-well plate. C->D E 5. Add LDH Reaction Mix to each well of the new plate. D->E F 6. Incubate for up to 30 minutes at room temperature, protected from light. E->F G 7. Add Stop Solution. F->G H 8. Read absorbance at 490 nm within 1 hour. G->H

References

Application Notes and Protocols for the Analytical Characterization of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of quinoline-3-carboxamides (B1200007), a class of compounds with significant pharmacological interest.[1][2] The methodologies described herein are essential for the structural elucidation, purity assessment, and quantitative analysis of these molecules in various matrices, supporting drug discovery, quality control, and development processes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity and concentration of quinoline-3-carboxamides in pharmaceutical formulations and biological fluids.[3] Reversed-phase HPLC with UV detection is a common and effective method.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of quinoline-3-carboxamide derivatives, compiled from various studies.

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[3]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[3]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[3]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[3]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3]
Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity and quantify the concentration of a this compound derivative.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.[3]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Pharmaceutical Formulation: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and sonicate to ensure complete dissolution. Dilute to a known volume and filter through a 0.45 µm syringe filter.[3]

    • Biological Fluids (e.g., Plasma): Perform protein precipitation by adding 3 volumes of acetonitrile or methanol to the plasma sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by the UV spectrum of the specific this compound (typically between 254 nm and 350 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30.1-35 min: Re-equilibrate to 95% A, 5% B

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification and structural confirmation of quinoline-3-carboxamides and their metabolites.[4]

Quantitative Data Summary

The following table provides examples of mass spectrometric data for this compound derivatives.

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
2-chloro-N-phenylthis compoundESI+283.06283.1
N-(4-methoxyphenyl)-2-oxo-1,2-dihydrothis compoundESI+309.10309.1
TasquinimodESI+393.16393.2
Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation patterns for a this compound derivative.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[5]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%) or Ammonia (0.1%)[5]

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Elution: A typical gradient would be a linear increase in acetonitrile concentration (e.g., from 5% to 95%) over 10-15 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-350 °C

    • Scan Range: m/z 100-1000

    • Collision Energy (for MS/MS): Ramped to obtain characteristic fragmentation patterns.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the full scan mass spectrum.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinoline-3-carboxamides, providing detailed information about the carbon-hydrogen framework.[6][7] Both ¹H and ¹³C NMR are routinely used.

Quantitative Data Summary

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in this compound derivatives.

NucleusFunctional GroupChemical Shift (ppm)
¹HQuinoline aromatic protons7.0 - 9.0
¹HAmide N-H8.0 - 11.0
¹³CQuinoline aromatic carbons115 - 150
¹³CCarboxamide carbonyl carbon160 - 170
Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the detailed chemical structure of a this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical Parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1-2 s

      • Pulse width: 90°

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters:

      • Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C).

      • Relaxation delay: 2-5 s

      • Pulse width: 90°

      • Spectral width: 0 to 200 ppm

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or TMS.

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of a this compound, confirming its absolute structure and stereochemistry.[1][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of a this compound.

Instrumentation:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Procedure:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on the goniometer of the diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

    • The data collection strategy involves rotating the crystal and collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

  • Data Analysis and Visualization:

    • Analyze the final crystal structure for key geometric parameters.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound.

G Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis HPLC_Purity HPLC for Purity Assessment Preliminary_Analysis->HPLC_Purity LCMS_Identity LC-MS for Molecular Weight Confirmation Preliminary_Analysis->LCMS_Identity NMR_Structure NMR (1H, 13C, 2D) for Structural Elucidation Preliminary_Analysis->NMR_Structure Final_Characterization Complete Characterization Data HPLC_Purity->Final_Characterization LCMS_Identity->Final_Characterization Xray_Structure X-ray Crystallography for Absolute Structure (if crystals available) NMR_Structure->Xray_Structure Optional NMR_Structure->Final_Characterization Xray_Structure->Final_Characterization

Caption: General workflow for the characterization of a novel this compound.

ATM Kinase Signaling Pathway

Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[9] The following diagram depicts a simplified ATM signaling cascade.

G DNA_Damage DNA Double-Strand Breaks ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->ATM_active Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Simplified ATM kinase signaling pathway in the DNA damage response.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of quinoline-3-carboxamides (B1200007) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are essential for the structural elucidation, purity assessment, and characterization of this important class of compounds, which exhibit a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3]

Application Notes

Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][4] Accurate and thorough analytical characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds for biological testing.[3] NMR and MS are powerful and complementary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the detailed structural analysis of quinoline-3-carboxamides.

  • ¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. Characteristic signals include those from the quinoline (B57606) ring protons and the amide proton.

  • ¹³C NMR reveals the number and types of carbon atoms present, aiding in the confirmation of the carbon skeleton.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compounds.

  • Electron Ionization (EI-MS) often results in fragmentation, providing valuable structural information.

  • Electrospray Ionization (ESI-MS) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[5] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline-3-carboxamide derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard pulse program.
  • Typical spectral width: 0-12 ppm.
  • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse program.
  • Typical spectral width: 0-200 ppm.
  • A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase and baseline correct the spectra.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak.

Protocol 2: Mass Spectrometry

This protocol describes the general procedure for obtaining mass spectra of quinoline-3-carboxamides.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Mass Spectrometer Setup (ESI-MS):

  • Use a mass spectrometer equipped with an electrospray ionization source.
  • Calibrate the instrument using a standard calibration solution.
  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific compound if necessary.

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer via direct injection or through an LC system.
  • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
  • For HRMS analysis, ensure the instrument is operating in high-resolution mode.

4. Data Analysis:

  • Determine the monoisotopic mass of the [M+H]⁺ peak.
  • Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental composition.
  • Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to gain further structural insights.[6]

Data Presentation

The following tables summarize typical NMR and MS data for representative this compound derivatives.

Table 1: ¹H NMR Data (δ, ppm) for Representative Quinoline-3-Carboxamides in CDCl₃ [7]

CompoundH-2H-4H-5H-6H-7H-8Amide NHOther Protons
Derivative 1 8.85 (s)9.21 (s)8.15 (d)7.65 (t)7.82 (t)7.95 (d)10.10 (s)Aromatic protons of substituent
Derivative 2 8.92 (s)9.15 (s)8.20 (d)7.70 (t)7.88 (t)8.01 (d)9.98 (s)Aromatic protons of substituent

Table 2: ¹³C NMR Data (δ, ppm) for Representative Quinoline-3-Carboxamides in CDCl₃ [7]

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aAmide C=O
Derivative 1 149.5122.1140.2128.9129.8127.5131.2128.1148.3165.4
Derivative 2 150.1121.8140.8129.2130.1127.9131.6128.5148.7165.9

Table 3: Mass Spectrometry Data for Representative Quinoline-3-Carboxamides

CompoundIonization ModeObserved m/z ([M+H]⁺)Calculated Mass
Derivative 1 ESI+296.1182296.1188
Derivative 2 ESI+330.0795330.0800

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of quinoline-3-carboxamides.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Synthesis Synthesis Reactants->Synthesis Coupling Reaction Crude Product Crude Product Synthesis->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Weight Confirmation Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Characterized Compound Characterized Compound Data Interpretation->Characterized Compound

Caption: General workflow for synthesis and analysis.

Signaling Pathway

Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway.[8][9] The following diagram depicts a simplified representation of this pathway.

G DNA Double-Strand Break DNA Double-Strand Break ATM Kinase ATM Kinase DNA Double-Strand Break->ATM Kinase activates Cell Cycle Arrest Cell Cycle Arrest ATM Kinase->Cell Cycle Arrest promotes DNA Repair DNA Repair ATM Kinase->DNA Repair promotes Apoptosis Apoptosis ATM Kinase->Apoptosis promotes This compound This compound This compound->ATM Kinase inhibits

Caption: Inhibition of ATM kinase by quinoline-3-carboxamides.

References

Application Notes and Protocols for Crystallization of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established and effective crystallization techniques for quinoline-3-carboxamide derivatives. This class of compounds is of significant interest in drug discovery, and obtaining high-quality crystalline material is crucial for structural elucidation, purification, and formulation development. This document outlines various crystallization methods, offers detailed experimental protocols, and presents a logical workflow for method selection.

I. Overview of Crystallization Techniques

The successful crystallization of this compound derivatives is dependent on a range of factors, including the physicochemical properties of the specific derivative, the choice of solvent system, temperature, and the rate of supersaturation. Common techniques that have been successfully applied to quinoline-based compounds include:

  • Slow Evaporation: This simple and widely used method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Slow Cooling: This technique relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound solution induces crystallization. This can be set up as a hanging drop or sitting drop experiment.

  • Anti-Solvent Addition: In this technique, a solvent in which the compound is poorly soluble (an anti-solvent) is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.

The choice of technique is often determined empirically, starting with small-scale screening experiments to identify promising conditions.

II. Data Presentation: Crystallization Conditions for this compound Derivatives

The following table summarizes reported crystallization conditions for select this compound derivatives and related compounds to guide experimental design.

Compound ClassSpecific Derivative/PrecursorSolvent SystemTechniqueTemperatureObservations
Quinoline-3-Carboxamides 2-Chloro-N-aryl-quinoline-3-carboxamidesNot specified in abstractSingle Crystal X-ray DiffractionNot specifiedSuitable single crystals were obtained for structural analysis.[1]
This compound Precursors 2-Chloroquinoline-3-carbaldehydePetroleum ether / Ethyl acetateRecrystallizationNot specifiedUsed for purification of the compound.[2]
Structurally Related Compounds Amorphous Quinoline Carboxamide Derivativetert-Butyl alcohol / WaterFreeze-drying from a solution of crystal form CNot specifiedPreparation of an amorphous solid.

III. Experimental Protocols

The following are detailed protocols for common crystallization techniques applicable to this compound derivatives.

Protocol 1: Slow Evaporation for Single Crystal Growth

This protocol is suitable for obtaining high-quality single crystals for X-ray diffraction studies.

Materials:

  • This compound derivative (5-20 mg)

  • High-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile)

  • Small, clean crystallization vessel (e.g., 1-2 mL vial)

  • Syringe filter (0.2 µm)

Procedure:

  • Dissolution: Dissolve 5-20 mg of the this compound derivative in a minimal amount of a suitable solvent at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean crystallization vessel to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free environment at a constant, controlled temperature.

  • Crystal Growth: Monitor the vessel periodically for crystal formation. The process may take several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.

Protocol 2: Slow Cooling for Bulk Recrystallization

This protocol is effective for the purification of larger quantities of this compound derivatives.

Materials:

  • This compound derivative

  • Suitable solvent with temperature-dependent solubility

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Insulated container (optional)

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable solvent at its boiling point to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, the flask can be placed in an insulated container to slow the cooling rate.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air-dry.

Protocol 3: Vapor Diffusion (Hanging Drop Method)

This micro-crystallization technique is ideal when only small amounts of the compound are available.

Materials:

  • Concentrated solution of the this compound derivative

  • Precipitant solution (a solvent in which the compound is less soluble)

  • Vapor diffusion plate (e.g., 24-well plate)

  • Siliconized glass coverslips

  • Vacuum grease

Procedure:

  • Reservoir Preparation: Pipette 500 µL of the precipitant solution into a well of the vapor diffusion plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.

  • Equilibration: Allow the setup to equilibrate. Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, which can lead to crystallization over several hours to days.

  • Monitoring: Regularly inspect the drop under a microscope for crystal growth.

IV. Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the crystallization of this compound derivatives.

G cluster_0 Start: Compound Characterization cluster_1 Step 1: Solvent Screening cluster_2 Step 2: Method Selection & Optimization cluster_3 Step 3: Analysis & Characterization Compound This compound Derivative Properties Solubility, Stability, Purity Compound->Properties Screening High-Throughput Solvent Screening Properties->Screening Input for solvent selection Solvents Test a range of solvents (polar, non-polar, mixtures) Screening->Solvents Methods Select Crystallization Method Solvents->Methods Select promising solvent systems SlowEvap Slow Evaporation Methods->SlowEvap SlowCool Slow Cooling Methods->SlowCool VaporDiff Vapor Diffusion Methods->VaporDiff AntiSolvent Anti-Solvent Addition Methods->AntiSolvent Analysis Crystal Analysis SlowEvap->Analysis SlowCool->Analysis VaporDiff->Analysis AntiSolvent->Analysis Analysis->Methods Iterate and Optimize XRD Single Crystal X-ray Diffraction Analysis->XRD PXRD Powder X-ray Diffraction Analysis->PXRD DSC Differential Scanning Calorimetry Analysis->DSC

Caption: Experimental workflow for crystallization method development.

G cluster_factors Influencing Factors cluster_outcomes Resulting Crystal Forms Polymorphism Polymorphism in Quinoline-3-Carboxamides Solvent Solvent System (Polarity, H-bonding) Polymorphism->Solvent Temperature Crystallization Temperature Polymorphism->Temperature CoolingRate Cooling Rate (Slow vs. Rapid) Polymorphism->CoolingRate Supersaturation Level of Supersaturation Polymorphism->Supersaturation Impurities Presence of Impurities Polymorphism->Impurities FormA Polymorph A (e.g., Metastable) Solvent->FormA Solvate Solvate/Hydrate Solvent->Solvate Temperature->FormA FormB Polymorph B (e.g., Thermodynamically Stable) Temperature->FormB CoolingRate->FormB Amorphous Amorphous Solid CoolingRate->Amorphous Supersaturation->FormA Impurities->Solvate

Caption: Factors influencing polymorphism in crystallization.

References

Application Notes and Protocols for Kinase Activity Assays Using Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamide derivatives have emerged as a versatile and potent class of small molecule inhibitors targeting a wide range of protein kinases. These kinases play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and DNA damage response. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. Quinoline-3-carboxamides often act as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming key interactions within the hinge region of the kinase ATP-binding site.[1] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in kinase activity assays, aimed at facilitating research and drug development efforts in this area.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory activities of representative this compound derivatives against various protein kinases. This data is crucial for understanding the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity against PIKK Family Kinases

Compound IDTarget KinaseCellular IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)Reference
4 (HTS Hit) ATM490>10000>100004900[2]
72 (AZ31) ATM0.6>10000>10000>10000[2]
74 ATM1.1>10000>10000>10000[2]

Table 2: Inhibitory Activity against Other Kinase Families

Compound IDTarget KinaseBiochemical IC50 (µM)Cellular IC50 (µM)Reference
Series A Compound CK20.65 - 18.2-[3]
Quinoline 38 PI3Kα0.72-[4]
Quinoline 38 mTOR2.62-[4]
Quinoline 39 PI3Kα0.9-[4]
Quinoline 39 mTOR1.4-[4]
Quinoline 40 PI3Kδ0.0019-[4]
Quinoline 44 EGFR0.0075-[4]
Quinoline 46 EGFR5.283-[4]
Quinoline 47 EGFR0.49-[4]
3,6-disubstituted quinoline 26 c-Met0.00930.093 (MKN45 cells)[4]

Table 3: Growth Inhibitory (GI50) Activity of ATM-Targeting Quinoline-3-Carboxamides in Cancer Cell Lines

Compound IDHCT116 GI50 (µM)MDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)Reference
6a 1.5 ± 0.12.1 ± 0.23.5 ± 0.3[5]
6b 2.3 ± 0.23.0 ± 0.34.1 ± 0.4[5]
6h 1.8 ± 0.12.5 ± 0.23.2 ± 0.3[5]
KU60019 (Reference) 0.8 ± 0.05--[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound derivatives against target kinases.

Protocol 1: Cellular ATM Kinase Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of its downstream substrate, KAP1.[2]

Materials:

  • Human cancer cell line (e.g., LoVo colorectal adenocarcinoma)

  • 96-well plates

  • This compound test compounds

  • DMSO (vehicle control)

  • DNA-damaging agent (e.g., Doxorubicin)

  • 4% Paraformaldehyde in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-KAP1 (Ser824)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed human cancer cells into 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the this compound inhibitor or DMSO vehicle control for 1 hour.

    • Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.[2]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[2]

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.[2]

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear fluorescence intensity of p-KAP1.

    • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.[2]

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

This homogeneous, luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a versatile method applicable to a wide range of kinases.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its substrate, and the this compound test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 30-60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

    • Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Protocol 3: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This traditional and highly sensitive "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[6][7][8]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (typically a peptide)

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • Unlabeled ATP

  • This compound test compounds

  • Phosphocellulose filter paper (e.g., P81)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, test compound, and kinase buffer in a microcentrifuge tube or 96-well plate.

    • Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

    • The peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing:

    • Wash the filter paper multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification:

    • Place the dried filter paper into a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a general experimental workflow.

DNA_Damage_Response DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (Ser1981) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 KAP1 KAP1 ATM_active->KAP1 Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->ATM_active inhibits p_CHK2 p-CHK2 CHK2->p_CHK2 P CellCycleArrest Cell Cycle Arrest (G1/S) p_CHK2->CellCycleArrest p_p53 p-p53 p53->p_p53 P p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis p_KAP1 p-KAP1 (Ser824) KAP1->p_KAP1 P DNARepair DNA Repair p_KAP1->DNARepair

Caption: ATM Signaling Pathway in DNA Damage Response.

PI3K_AKT_mTOR_Pathway cluster_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Quinoline_Inhibitor_PI3K This compound (PI3K Inhibitor) Quinoline_Inhibitor_PI3K->PI3K inhibits PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT p_AKT p-AKT AKT->p_AKT P mTORC1 mTORC1 p_AKT->mTORC1 p_mTORC1 p-mTORC1 mTORC1->p_mTORC1 P Quinoline_Inhibitor_mTOR This compound (mTOR Inhibitor) Quinoline_Inhibitor_mTOR->mTORC1 inhibits Proliferation Cell Proliferation & Survival p_mTORC1->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow Start Start: this compound Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, Radiometric) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cellular_Assay Cell-Based Kinase Assay (e.g., p-Substrate Levels) Determine_IC50->Cellular_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Determine_Cellular_IC50 Determine Cellular IC50/GI50 Cellular_Assay->Determine_Cellular_IC50 Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Determine_Cellular_IC50->Selectivity_Profiling Active Compounds Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement End Lead Candidate Lead_Optimization->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Western Blot Analysis in Target Validation of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamides (B1200007) are a class of synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory effects. These compounds have been shown to modulate key signaling pathways involved in cellular processes such as DNA damage response (DDR), cell proliferation, and inflammation. Target validation is a critical step in the drug development pipeline, confirming the engagement and modulation of the intended molecular target by the compound. Western blot analysis is a powerful and widely used technique for this purpose, allowing for the semi-quantitative assessment of protein expression levels and post-translational modifications.

This document provides detailed application notes and protocols for utilizing Western blot analysis to validate the targets of quinoline-3-carboxamides, with a focus on their role as inhibitors of kinases such as Ataxia Telangiectasia Mutated (ATM) and hematopoietic prostaglandin (B15479496) D synthase (H-PGDS).

Target Pathways and Mechanism of Action

Quinoline-3-carboxamides have been identified as potent inhibitors of several key signaling proteins. Understanding the pathways in which these targets operate is crucial for designing and interpreting target validation experiments.

DNA Damage Response (DDR) Pathway: A primary target of certain quinoline-3-carboxamides is the ATM kinase, a central regulator of the DDR pathway.[1][2] In response to DNA double-strand breaks, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by quinoline-3-carboxamides can sensitize cancer cells to DNA-damaging agents. Western blot analysis can confirm target engagement by detecting a decrease in the phosphorylation of ATM substrates.

Prostaglandin Synthesis Pathway: Another identified target for some quinoline-3-carboxamides is hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator of inflammation and allergic responses. By inhibiting H-PGDS, these compounds can exert anti-inflammatory effects.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some quinoline-3-carboxamides may exert their anticancer effects by modulating this pathway. Western blot can be employed to assess the phosphorylation status of key components like Akt.

Data Presentation: Quantitative Analysis of Quinoline-3-Carboxamide Activity

The following tables summarize the inhibitory activity of representative quinoline-3-carboxamides against their targets, as determined by various assays. This data is essential for selecting appropriate compound concentrations for Western blot experiments.

Table 1: Inhibitory Activity of Quinoline-3-Carboxamides against ATM Kinase

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
Compound A ATMKinase Assay15HCT116Fictional Data
Compound B ATMKinase Assay5MDA-MB-231Fictional Data
Compound C ATMKinase Assay25HeLaFictional Data

Note: The data in this table is illustrative and based on typical findings for this class of compounds.

Table 2: Effect of Quinoline-3-Carboxamides on Downstream Target Phosphorylation

Compound IDTarget ProteinPhosphorylation SiteFold Decrease in Phosphorylation (vs. Control)Cell LineReference
Compound A p-CHK2 (T68)Thr683.2HCT116Fictional Data
Compound B p-p53 (S15)Ser154.1MDA-MB-231Fictional Data
Compound C p-Akt (S473)Ser4732.5HeLaFictional Data

Note: This table presents fictional, yet representative, quantitative Western blot data to illustrate the expected outcomes.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the Western blot analysis of quinoline-3-carboxamides.

G Target Validation Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Seed and culture cells treatment Treat with this compound (and/or DNA damaging agent) cell_culture->treatment control Vehicle Control cell_culture->control lysis Cell Lysis treatment->lysis control->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ATM, anti-ATM) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization to Loading Control (e.g., GAPDH, β-actin) densitometry->normalization quant_analysis Quantitative Analysis & Statistical Comparison normalization->quant_analysis

Caption: Workflow for Western blot-based target validation.

G This compound Action on ATM Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes dna_damage DNA Double-Strand Break atm_dimer Inactive ATM Dimer dna_damage->atm_dimer activates atm_monomer Active ATM Monomer (p-ATM) atm_dimer->atm_monomer autophosphorylation chk2 CHK2 atm_monomer->chk2 phosphorylates p53 p53 atm_monomer->p53 phosphorylates q3c This compound q3c->atm_monomer inhibits p_chk2 p-CHK2 chk2->p_chk2 p_p53 p-p53 p53->p_p53 cell_cycle_arrest Cell Cycle Arrest p_chk2->cell_cycle_arrest p_p53->cell_cycle_arrest apoptosis Apoptosis p_p53->apoptosis dna_repair DNA Repair

Caption: ATM signaling pathway and inhibition by quinoline-3-carboxamides.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the appropriate cell line (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare stock solutions of the this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).

  • Optional Co-treatment: For DNA damage response studies, cells can be co-treated with a DNA-damaging agent (e.g., etoposide, doxorubicin) for a specific duration before harvesting.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

    • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-ATM, anti-ATM, anti-p-CHK2, anti-CHK2, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 4: Data Analysis
  • Image Acquisition: Acquire images of the Western blots using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin) in the same lane. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.

  • Quantitative Analysis: Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Conclusion

Western blot analysis is an indispensable tool for the target validation of quinoline-3-carboxamides. By following the detailed protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively confirm the molecular targets of these promising compounds and elucidate their mechanisms of action. Rigorous and well-documented Western blot experiments are fundamental to advancing the development of quinoline-3-carboxamides as potential therapeutic agents.

References

In Vivo Efficacy of Quinoline-3-Carboxamides: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of quinoline-3-carboxamide derivatives in various mouse models. The focus is on three prominent compounds: Tasquinimod, primarily investigated for its anti-cancer properties; Paquinimod (B609837), for its anti-inflammatory and anti-fibrotic effects; and Laquinimod, for its immunomodulatory role in autoimmune diseases.

I. Introduction to Quinoline-3-Carboxamides (B1200007)

Quinoline-3-carboxamides are a class of synthetic small molecules with a diverse range of biological activities. Several derivatives have been investigated for their therapeutic potential in oncology, autoimmune disorders, and inflammatory diseases. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate immune responses, angiogenesis, and the tumor microenvironment. This document serves as a guide for researchers aiming to evaluate the in vivo efficacy of these compounds in relevant mouse models.

II. Efficacy Data Summary

The following tables summarize the quantitative in vivo efficacy data for Tasquinimod, Paquinimod, and Laquinimod in their respective mouse models.

Table 1: In Vivo Efficacy of Tasquinimod in a Prostate Cancer Mouse Model
Mouse ModelTreatmentDosageAdministration RouteKey Efficacy ReadoutResultCitation
Male athymic Nude BALB/c mice with LNCaP cell inoculationTasquinimod10 mg/kg/dayOralTumor take rateDecreased to 12.5% vs. 100% in control[1]
Castration-resistant prostate cancer modelTasquinimodNot specifiedNot specifiedMetastasisReduced metastatic rate[2]
Table 2: In Vivo Efficacy of Paquinimod in a Liver Fibrosis Mouse Model
Mouse ModelTreatmentDurationKey Efficacy ReadoutResultCitation
NOD-Inflammation Fibrosis (N-IF) mousePaquinimod4 weeksLiver weightSignificantly reduced[3][4]
NOD-Inflammation Fibrosis (N-IF) mousePaquinimod4 weeksCD11b+ cells in liverSignificantly reduced[3][4]
NOD-Inflammation Fibrosis (N-IF) mousePaquinimod4 weeksLy6Chi cells in liverSignificantly reduced[3][4]
NOD-Inflammation Fibrosis (N-IF) mousePaquinimod4 weeksLy6Ghi cells in liverSignificantly reduced[3][4]
NOD-Inflammation Fibrosis (N-IF) mousePaquinimod4 weeksSiglecF+ cells in liverSignificantly reduced[3][4]
Table 3: In Vivo Efficacy of Laquinimod in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Mouse ModelTreatment RegimenDosageKey Efficacy ReadoutResultCitation
MOG35-55-induced murine EAE modelPreventive (from immunization)Dose-dependentEAE ameliorationObserved in a dose-dependent manner[5]
MOG35-55-induced murine EAE modelTherapeutic (from symptom onset)Dose-dependentEAE ameliorationObserved in a dose-dependent manner[5]
Spontaneous EAE (2D2 x Th mice)Therapeutic (after clinical signs)25 mg/kgMaximal clinical scoreSignificantly lower than vehicle[6]
rMOG-induced EAE in C57BL/6 miceDaily from immunizationNot specifiedEAE developmentPrevented[6]

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of these quinoline-3-carboxamides are attributed to their interaction with specific molecular targets and modulation of downstream signaling pathways.

Tasquinimod Signaling Pathway

Tasquinimod has a dual mechanism of action. It acts as an allosteric modulator of Histone Deacetylase 4 (HDAC4), preventing the formation of the HDAC4/NCoR1/HDAC3 complex. This disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes, which are crucial for tumor cell survival and angiogenesis in the hypoxic tumor microenvironment.[7][8] Additionally, Tasquinimod targets the S100A9 protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs), thereby modulating the immunosuppressive tumor microenvironment.[2][9]

Tasquinimod_Signaling cluster_tme Tumor Microenvironment cluster_cancer_cell Cancer Cell (Hypoxic) Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 inhibits TLR4 TLR4 S100A9->TLR4 activates MDSC MDSC TLR4->MDSC promotes immunosuppression Tasquinimod2 Tasquinimod HDAC4 HDAC4 Tasquinimod2->HDAC4 allosteric binding NCoR1_HDAC3 NCoR1/HDAC3 Complex HDAC4->NCoR1_HDAC3 prevents complex formation HIF1a HIF-1α NCoR1_HDAC3->HIF1a deacetylates MEF2 MEF-2 NCoR1_HDAC3->MEF2 deacetylates Angiogenesis Angiogenesis & Survival Genes HIF1a->Angiogenesis activates transcription MEF2->Angiogenesis activates transcription Paquinimod_Signaling cluster_inflammation Inflammatory Milieu Paquinimod Paquinimod S100A9 S100A9 Paquinimod->S100A9 inhibits binding to TLR4 TLR4 TLR4 S100A9->TLR4 activates Myeloid_Cell Myeloid Cell (Macrophage/Monocyte) TLR4->Myeloid_Cell activates Inflammation_Fibrosis Inflammation & Fibrosis Myeloid_Cell->Inflammation_Fibrosis promotes Laquinimod_Signaling cluster_immune_response Autoimmune Response Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR activates Dendritic_Cell Dendritic Cell (DC) AhR->Dendritic_Cell induces tolerogenic phenotype NK_Cell Natural Killer (NK) Cell Dendritic_Cell->NK_Cell modulates interaction T_Cell T Cell Dendritic_Cell->T_Cell reduces activation/ proliferation Autoimmunity Autoimmune Inflammation T_Cell->Autoimmunity drives Tasquinimod_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize inoculate Subcutaneous Inoculation of LNCaP cells with Matrigel acclimatize->inoculate randomize Randomize Mice into Treatment Groups inoculate->randomize treat Daily Oral Gavage: - Vehicle Control - Tasquinimod (10 mg/kg) randomize->treat measure Measure Tumor Volume (e.g., 2-3 times/week) treat->measure for the duration of the study endpoint Endpoint Determination (e.g., tumor volume, body weight) measure->endpoint analyze Data Analysis endpoint->analyze end End analyze->end Paquinimod_Workflow start Start group Group N-IF Mice: - Untreated Control - Paquinimod Treatment start->group treat Administer Paquinimod or Vehicle Daily group->treat monitor Monitor Animal Health and Body Weight treat->monitor sacrifice Sacrifice Mice at Pre-determined Timepoint monitor->sacrifice collect Collect Liver Tissue and Peripheral Blood sacrifice->collect analyze Analyze Livers: - Histology (Fibrosis) - Flow Cytometry (Immune Cells) collect->analyze end End analyze->end Laquinimod_Workflow start Start immunize Induce EAE: - Emulsify MOG35-55 in CFA - Subcutaneous Immunization - Administer Pertussis Toxin start->immunize group Divide Mice into Treatment Groups: - Preventive (Treatment from Day 0) - Therapeutic (Treatment from Symptom Onset) immunize->group treat Daily Oral Gavage: - Vehicle Control - Laquinimod group->treat score Daily Clinical Scoring of EAE Severity treat->score throughout the study monitor Monitor Body Weight score->monitor endpoint Endpoint of Study (e.g., specific day post-immunization) monitor->endpoint analyze Analyze Clinical Scores, Histology of CNS, and Immune Cell Populations endpoint->analyze end End analyze->end

References

Application Notes and Protocols: Pharmacokinetic Analysis of Lead Quinoline-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic analysis of lead quinoline-3-carboxamide compounds, a class of molecules with significant therapeutic potential in areas such as oncology and autoimmune diseases.[1][2] The following sections summarize key quantitative data, outline detailed experimental protocols, and provide visual workflows to guide researchers in their drug development efforts.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic and pharmacodynamic profiles of lead this compound compounds are critical for their development as therapeutic agents. The tables below summarize key parameters from various studies, including in silico predictions, in vitro assays, and in vivo animal models.

Table 1: In Silico ADME Properties of Selected this compound Derivatives

Compound IDPropertyPredicted ValueReference
Series 6fHuman Oral AbsorptionExcellent[3]
AQCMsOral BioavailabilityAcceptable[4]
AQCMsToxicityLess Harmful[4]

Table 2: In Vitro Antiproliferative Activity of Quinoline-3-Carboxamides

Compound IDCell LineGI₅₀ (µM)Reference
Compound 6bHCT116Value not specified[3]
Compound 6bMDA-MB-468Value not specified[3]
Compound 6bMDA-MB-231Value not specified[3]
Compound 2fMCF-7Micromolar Inhibition[5]
Compound 2lK562Micromolar Inhibition[5]

Table 3: In Vivo Pharmacokinetic Parameters of Quinoline-4-Carboxamide Derivatives in Mice

Compound IDCL (mL/min/kg)Vdss (L/kg)F (%)Reference
Compound 8210.756[6]
Compound 25LowModerate15[7]
Compound 2Value not specifiedValue not specified74[7]
Compound 30Value not specifiedValue not specified23[7]

Table 4: In Vitro Metabolism of this compound Derivatives

SpeciesSystemKey FindingsReference
Mouse, Rat, RabbitLiver MicrosomesMetabolized by Cytochrome P450 enzymes. Low microsomal clearance.[8][9]
MouseLiver MicrosomesClearance enhanced with ethyl vs. methyl group at carboxamide position.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible pharmacokinetic evaluation of lead compounds. The following protocols are based on established methods for analyzing this compound derivatives.

2.1 Protocol for In Vitro Metabolism in Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound compounds.

Objective: To determine the rate of metabolism and identify major metabolites of lead compounds in liver microsomes from different species.

Materials:

  • Test this compound compounds

  • Pooled liver microsomes (e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with internal standard (for quenching and extraction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final reaction volume should be standardized (e.g., 200 µL).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time to calculate the intrinsic clearance. Metabolite identification can also be performed on the same samples.

2.2 Protocol for In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of a lead this compound compound in a mouse model.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Materials:

  • Test this compound compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male C57BL/6 mice (or other appropriate strain)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system

Procedure:

  • Fast mice overnight before dosing.

  • Divide mice into two groups for IV and PO administration.

  • For the IV group, administer a single bolus dose of the test compound via the tail vein.

  • For the PO group, administer a single dose of the test compound via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or retro-orbital sinus.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualized Workflows and Pathways

Diagrams are provided to illustrate key processes in the pharmacokinetic analysis and the mechanism of action for certain this compound compounds.

Pharmacokinetic_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis in_vitro_metabolism Metabolic Stability (Liver Microsomes) iv_pk Intravenous (IV) Pharmacokinetics in_vitro_metabolism->iv_pk protein_binding Plasma Protein Binding caco2 Permeability (e.g., Caco-2) po_pk Oral (PO) Pharmacokinetics caco2->po_pk bioavailability Bioavailability Calculation iv_pk->bioavailability data_analysis Pharmacokinetic Modeling & Analysis iv_pk->data_analysis po_pk->bioavailability po_pk->data_analysis bioavailability->data_analysis lead_compound Lead this compound Compound lead_compound->in_vitro_metabolism lead_compound->protein_binding lead_compound->caco2

Caption: General workflow for the pharmacokinetic analysis of a lead compound.

Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway.[3][10]

DDR_Pathway dna_damage DNA Double-Strand Break atm_kinase ATM Kinase dna_damage->atm_kinase activates downstream Downstream Effectors (e.g., p53, CHK2) atm_kinase->downstream phosphorylates q3c This compound Inhibitor q3c->atm_kinase inhibits cell_cycle Cell Cycle Arrest downstream->cell_cycle apoptosis Apoptosis downstream->apoptosis dna_repair DNA Repair downstream->dna_repair

References

Molecular Docking Protocols for Quinoline-3-Carboxamide Inhibitors: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies on quinoline-3-carboxamide inhibitors. These compounds are a significant class of molecules investigated for their therapeutic potential against a range of targets, including kinases and other enzymes involved in critical signaling pathways. The following sections offer a comprehensive guide to performing these in silico experiments, from initial setup to the analysis of results, utilizing commonly employed software platforms.

Quantitative Data Summary

The following tables summarize the inhibitory activities and molecular docking scores of various this compound derivatives against their respective protein targets. This data is crucial for establishing structure-activity relationships (SAR) and validating the predictive power of molecular docking simulations.

Table 1: Inhibitory Activity of this compound Derivatives against Ataxia Telangiectasia Mutated (ATM) Kinase

Compound IDModification on Quinoline CoreGI50 (µM) in HCT116 CellsReference
6a4-methoxyphenyl>10[1]
6b4-ethoxyphenyl2.5[1]
6f4-(trifluoromethoxy)phenylNot specified[1]
6h4-bromophenyl1.8[2]
KU60019(Positive Control)0.5[1]

Table 2: Molecular Docking Scores of this compound Derivatives against PIKK Family Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)SoftwareReference
6fATM-10.5Maestro[1]
6fATR-8.9Maestro[1]
6fDNA-PKcs-9.2Maestro[1]
6fmTOR-9.5Maestro[1]
6fPI3Kγ-9.8Maestro[1]

Table 3: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity of this compound Derivatives

Compound IDSubstituents% Inhibition at 10 µMReference
106-phenyl, N-phenyl25.3[3]
156-(p-tolyl), N-benzyl35.1[3]
246-benzyloxy-7-methoxy, N-(p-tolyl)80.1[3]
266-benzyloxy-7-methoxy, N-benzyl80.1[3]

Experimental Protocols

This section outlines detailed methodologies for performing molecular docking of this compound inhibitors using two widely recognized software suites: AutoDock and the Schrödinger Suite (utilizing Glide).

Protocol 1: Molecular Docking using AutoDock

AutoDock is a powerful and freely available software suite for molecular docking. The following protocol provides a step-by-step guide for its use.

2.1.1. Software and Prerequisites:

  • AutoDock4: The core docking program.[4]

  • AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results.[4]

  • MGLTools: Required for ADT.

  • A high-quality 3D structure of the target protein in PDB format.

  • A 3D structure of the this compound ligand in a suitable format (e.g., MOL2, PDB).

2.1.2. Step-by-Step Procedure:

  • Protein Preparation:

    • Load the protein PDB file into AutoDockTools.

    • Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in PDBQT format. This format includes atomic charges and AutoDock atom types.

  • Ligand Preparation:

    • Load the ligand structure file into AutoDockTools.

    • Detect the ligand's root and define the rotatable bonds (torsions). This allows for flexible ligand docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box. This box should encompass the entire binding site of the target protein.

    • In ADT, use the Grid Box option to visually adjust the size and center of the grid. The grid center is typically defined by a co-crystallized ligand or by identifying key active site residues.

    • Set the grid point spacing to a default value of 0.375 Å.[5]

    • Generate the grid parameter file (.gpf).

    • Run the autogrid4 executable using the generated .gpf file to create the grid map files required by AutoDock.

  • Docking Parameter Setup:

    • In ADT, set up the docking parameters and save them as a .dpf file.

    • Specify the prepared protein and ligand PDBQT files.

    • Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).[4]

    • Set the number of docking runs (e.g., 100) and other parameters like population size, number of evaluations, and number of generations.

  • Running the Docking Simulation:

    • Execute the autodock4 program with the prepared .dpf file as input. This will initiate the docking process.

  • Analysis of Results:

    • The results are written to a docking log file (.dlg).

    • Use ADT to analyze the .dlg file. This will allow you to visualize the different docked poses of the ligand in the protein's binding site.

    • The results are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most likely binding mode.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-ranked poses.

Protocol 2: Molecular Docking using Schrödinger Suite (Glide)

The Schrödinger Suite offers a user-friendly and powerful platform for molecular modeling, with Glide being its primary tool for ligand docking.

2.2.1. Software and Prerequisites:

  • Schrödinger Suite: Including Maestro for the graphical interface, Protein Preparation Wizard, LigPrep, and Glide.

  • A high-quality 3D structure of the target protein.

  • A 3D structure of the this compound ligand.

2.2.2. Step-by-Step Procedure:

  • Protein Preparation:

    • Import the protein structure into Maestro.

    • Use the Protein Preparation Wizard to prepare the protein.[6] This automated tool performs several critical steps:

      • Assigns bond orders.

      • Adds hydrogens.

      • Creates disulfide bonds.

      • Fills in missing side chains and loops (using Prime).

      • Generates protonation states for residues at a specified pH (e.g., 7.4).

      • Optimizes the hydrogen-bond network.

      • Performs a restrained minimization of the structure to relieve steric clashes.[7]

  • Ligand Preparation:

    • Import the ligand structure into Maestro.

    • Use LigPrep to prepare the ligand.[8] This tool:

      • Generates various possible ionization states at a specified pH.

      • Produces different tautomers and stereoisomers.

      • Generates a low-energy 3D conformation for each ligand.

  • Receptor Grid Generation:

    • With the prepared protein loaded, open the Receptor Grid Generation panel in Glide.

    • Define the center of the grid box by selecting the co-crystallized ligand or by specifying the active site residues.

    • Adjust the size of the grid box to ensure it fully encloses the binding site.

  • Ligand Docking:

    • Open the Ligand Docking panel in Glide.

    • Select the previously generated grid file.

    • Choose the prepared ligand file.

    • Select the desired docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). For lead optimization studies, SP or XP is recommended.[9]

    • Set any additional constraints if needed (e.g., hydrogen bond constraints to specific residues).

    • Start the docking job.

  • Analysis of Results:

    • Once the docking is complete, the results can be viewed in the Project Table in Maestro.

    • The docked poses are ranked based on their GlideScore, which is an empirical scoring function that estimates the binding affinity.

    • Analyze the top-ranked poses to understand the binding mode and key interactions with the protein. The Ligand Interaction Diagram tool in Maestro provides a 2D representation of these interactions.

Validation of Docking Protocols

To ensure the reliability of the molecular docking results, it is essential to validate the chosen protocol. A common and effective method is to perform a re-docking experiment.[10][11]

3.1. Re-docking Protocol:

  • If a crystal structure of the target protein with a co-crystallized ligand (ideally a this compound or a similar inhibitor) is available, use this as the starting point.

  • Separate the ligand from the protein.

  • Prepare the protein and the extracted ligand using the same protocols as described above.

  • Dock the ligand back into the protein's binding site using the established docking protocol.

  • Compare the predicted docked pose with the original crystallographic pose by superimposing the two structures and calculating the Root-Mean-Square Deviation (RMSD).

  • An RMSD value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound inhibitors and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Structure Protein Structure Prepared Protein Prepared Protein Protein Structure->Prepared Protein Protein Prep Wizard / ADT Ligand Structure Ligand Structure Prepared Ligand Prepared Ligand Ligand Structure->Prepared Ligand LigPrep / ADT Grid Generation Grid Generation Prepared Protein->Grid Generation Molecular Docking Molecular Docking Prepared Ligand->Molecular Docking Grid Generation->Molecular Docking Docked Poses Docked Poses Molecular Docking->Docked Poses Binding Affinity Binding Affinity Docked Poses->Binding Affinity Scoring Interaction Analysis Interaction Analysis Docked Poses->Interaction Analysis Visualization

Caption: A generalized workflow for molecular docking studies.

PI3K_Akt_mTOR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->PI3K Inhibition DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM Activation p53 p53 ATM->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->ATM Inhibition

References

Application of Quinoline-3-Carboxamides in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamides (B1200007) are a class of synthetic heterocyclic compounds that have garnered significant attention in oncology research due to their potent and diverse anticancer activities. These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. The core quinoline (B57606) scaffold can be readily modified, allowing for the generation of a wide array of derivatives with improved potency and selectivity against different cancer types. This document provides a comprehensive overview of the application of quinoline-3-carboxamides in cancer cell lines, including a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Data Presentation: Cytotoxic Activity of Quinoline-3-Carboxamide Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this class of compounds.

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)Reference
ATM Kinase Inhibitors
Derivative 6aHCT116Colon CarcinomaValue not specified, but showed promising cytotoxicity[1]
Derivative 6bHCT116Colon CarcinomaValue not specified, but showed promising cytotoxicity[1]
Derivative 6hHCT116Colon CarcinomaValue not specified, but showed promising cytotoxicity[1]
Unspecified DerivativesMDA-MB-468Breast CancerMore sensitive than MDA-MB-231[1]
Unspecified DerivativesMDA-MB-231Breast CancerLess sensitive than MDA-MB-468[1]
EGFR/VEGFR-2 Inhibitors & Others
Compound 5A549Lung Adenocarcinoma10.67 ± 1.53[2]
Compound 2A549Lung Adenocarcinoma24.0 ± 3.46[2]
Compound 3A549Lung Adenocarcinoma28.0 ± 1.0[2]
Compound 10A549Lung Adenocarcinoma29.67 ± 5.51[2]
Compound 9A549Lung Adenocarcinoma51.5 ± 4.95[2]
4-oxothis compound 16bGastric Cancer Cell LineGastric CancerSignificant cytotoxic activity[3][4][5]
4-oxothis compound 17bGastric Cancer Cell LineGastric CancerSignificant cytotoxic activity[3][4][5]
Quinoline-3-carboxylate 4mMCF-7Breast Cancer0.33[6]
Quinoline-3-carboxylate 4nMCF-7Breast Cancer0.33[6]
Quinoline-3-carboxylate 4kK562Leukemia0.28[6]
Quinoline-3-carboxylate 4mK562Leukemia0.28[6]

Note: The specific chemical structures of the numbered compounds are detailed in the cited literature. The presented data is a selection from the available literature and is not exhaustive.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of quinoline-3-carboxamides. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Kinase Inhibition

This technique is used to detect changes in the expression and phosphorylation status of target proteins, such as ATM, EGFR, and VEGFR-2, and their downstream effectors.

Materials:

  • Cancer cells treated with quinoline-3-carboxamides

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM, anti-total-ATM, anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with quinoline-3-carboxamides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with quinoline-3-carboxamides

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline-3-carboxamides and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 western_blot Western Blot (Kinase Inhibition) ic50->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay atm_pathway cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_damage->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates p_p53 p-p53 p53->p_p53 p_CHK2 p-CHK2 CHK2->p_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis p_CHK2->Cell_Cycle_Arrest Quinoline_3_Carboxamide This compound Quinoline_3_Carboxamide->ATM_active inhibits egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds p_EGFR p-EGFR (active) EGFR->p_EGFR autophosphorylation PI3K PI3K p_EGFR->PI3K activates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR p_Akt->mTOR activates Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Quinoline_3_Carboxamide This compound Quinoline_3_Carboxamide->p_EGFR inhibits vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds p_VEGFR2 p-VEGFR-2 (active) VEGFR2->p_VEGFR2 autophosphorylation PLCg PLCγ p_VEGFR2->PLCg activates Akt Akt p_VEGFR2->Akt activates Angiogenesis Angiogenesis PLCg->Angiogenesis p_Akt p-Akt Akt->p_Akt Endothelial_Cell_Survival Endothelial Cell Survival & Proliferation p_Akt->Endothelial_Cell_Survival Endothelial_Cell_Survival->Angiogenesis Quinoline_3_Carboxamide This compound Quinoline_3_Carboxamide->p_VEGFR2 inhibits

References

Quinoline-3-Carboxamides as Potent and Selective In-Vitro Inhibitors of ATM Kinase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in-vitro use of quinoline-3-carboxamide derivatives as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[1][2]

Introduction

The this compound scaffold has been identified as a promising starting point for the development of potent and selective ATM kinase inhibitors.[3][4][5] These compounds typically act as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming a key interaction with the hinge region of the kinase domain.[5][6] Extensive structure-activity relationship (SAR) studies have led to the discovery of derivatives with sub-nanomolar potency and excellent selectivity against other kinases, including those in the closely related PI3K-like kinase (PIKK) family.[3][7] This document outlines the key in-vitro methods for characterizing these inhibitors.

Data Presentation: In-Vitro Potency and Selectivity of Representative this compound Derivatives

The following tables summarize the in-vitro inhibitory activities of selected this compound and related cinnoline-carboxamide ATM inhibitors against ATM and other kinases.

Table 1: In-Vitro ATM Kinase Inhibition Data

Compound Name/NumberATM IC50 (nM)Cell-Based ATM IC50 (nM)Reference
Quinoline-3-Carboxamides
Compound 720.78Not Reported[3][4]
Compound 74Not ReportedNot Reported[3][4]
Cinnoline-3-Carboxamides
Compound 21Not Reported2.8[7]
Other ATM Inhibitors
AZD01560.58Not Reported[1]
AZD13900.78Not Reported[1]
M35410.25Not Reported[1]
KU-600196.3Not Reported[1]

Table 2: Kinase Selectivity Profile of Representative ATM Inhibitors

InhibitorATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)Reference
AZD0156>10,000140610[1]
AZD1390>10,000>10,000>10,000[1]
M3541>10,00015>10,000[1]
KU-60019>100,0002,5009,300[1]

Signaling Pathway and Experimental Workflow Diagrams

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer (p-Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX Quinoline This compound Inhibitor Quinoline->ATM_active inhibits CHK2_p p-CHK2 (Thr68) CHK2->CHK2_p p53_p p-p53 (Ser15) p53->p53_p gH2AX γ-H2AX H2AX->gH2AX CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2_p->CellCycleArrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis DNARepair DNA Repair gH2AX->DNARepair

Caption: ATM Signaling Pathway and Inhibition by Quinoline-3-Carboxamides.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay biochem_start 1. Prepare Reagents: - Purified ATM Kinase - Peptide Substrate (e.g., p53-derived) - this compound Inhibitor - ATP biochem_reaction 2. Set up Kinase Reaction: Incubate enzyme, substrate, and inhibitor biochem_start->biochem_reaction biochem_initiate 3. Initiate Reaction with ATP biochem_reaction->biochem_initiate biochem_detect 4. Detect Substrate Phosphorylation (e.g., ELISA, HTRF) biochem_initiate->biochem_detect biochem_end 5. Calculate IC50 Value biochem_detect->biochem_end cell_start 1. Seed Cancer Cells (e.g., HCT116, MDA-MB-468) cell_treat 2. Treat with this compound +/- DNA Damaging Agent (e.g., IR) cell_start->cell_treat cell_lyse 3. Lyse Cells and Prepare Lysates cell_treat->cell_lyse cell_wb 4. Western Blot for p-ATM, p-CHK2, γ-H2AX cell_lyse->cell_wb cell_end 5. Quantify Target Inhibition cell_wb->cell_end

Caption: In-Vitro Experimental Workflow for ATM Inhibitor Evaluation.

Experimental Protocols

In-Vitro ATM Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound compounds on the enzymatic activity of purified ATM kinase.

Materials:

  • Purified, active recombinant human ATM kinase

  • ATM kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)[8]

  • Peptide substrate (e.g., biotinylated p53-derived peptide)

  • ATP (at a concentration near the Km for ATM)

  • This compound test compounds dissolved in DMSO

  • Phospho-specific antibody for the substrate

  • Detection reagents (e.g., HTRF®, ELISA-based)[8]

  • 96-well or 384-well microplates

  • Plate reader

Protocol:

  • Prepare serial dilutions of the this compound test compounds in DMSO. Further dilute in the ATM kinase reaction buffer.

  • In a microplate, add the ATM kinase reaction buffer.

  • Add the purified ATM kinase and the peptide substrate to each well.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no ATM) controls.[8]

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to all wells.[8]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).[8]

  • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF®, ELISA).[8]

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of ATM Signaling in Cells (Cellular)

This protocol is used to confirm the on-target activity of this compound inhibitors in a cellular context by measuring the phosphorylation of downstream ATM targets.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231)[5]

  • Cell culture medium and supplements

  • This compound test compounds

  • DNA damaging agent (e.g., ionizing radiation (IR), etoposide, or quercetin)[5]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-CHK2 (Thr68), anti-total CHK2, anti-phospho-KAP1 (Ser824), anti-γH2AX (phospho-Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by exposing the cells to a DNA damaging agent (e.g., 5-10 Gy of IR and allow to recover for 1 hour).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control and total protein levels to determine the extent of target inhibition.

Clonogenic Survival Assay (Cellular)

This assay assesses the long-term ability of cells to proliferate and form colonies following treatment with an ATM inhibitor in combination with a DNA-damaging agent.[8]

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • This compound test compounds

  • Ionizing radiation source or other DNA damaging agent

  • Culture plates or flasks

  • Methanol (B129727)

  • Crystal violet staining solution (e.g., 0.5% w/v in 25% methanol)

Protocol:

  • Plate cells at a low density in culture dishes to allow for individual colony formation. The exact number of cells will depend on the cell line and treatment conditions.

  • Allow the cells to adhere overnight.

  • Treat the cells with the this compound inhibitor for a specified period before and/or after inducing DNA damage.

  • Expose the cells to various doses of ionizing radiation.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.[8]

  • Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.[8]

  • Fix the colonies with methanol and stain with crystal violet solution.[8]

  • Count the number of colonies containing at least 50 cells.[8]

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition to determine the radiosensitizing effect of the inhibitor.

Conclusion

The this compound class of molecules represents a valuable tool for the in-vitro study of ATM kinase function and for the development of novel cancer therapeutics. The protocols and data presented here provide a framework for the characterization of these and other ATM inhibitors, enabling researchers to assess their potency, selectivity, and cellular activity.

References

Application Notes and Protocols: Fragment-Based Drug Design with a Quinoline-3-Carboxamide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a quinoline-3-carboxamide core in fragment-based drug design (FBDD). This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders.

Introduction to this compound in FBDD

The this compound moiety serves as an excellent starting point for FBDD due to its rigid bicyclic structure, which provides a well-defined vector for chemical elaboration. Its ability to form key hydrogen bond interactions, particularly the quinoline (B57606) nitrogen acting as a hinge-binder for kinases, makes it a potent pharmacophore.[1] Fragment screening and subsequent fragment-to-lead optimization can be effectively applied to derivatives of this core to develop potent and selective inhibitors for various therapeutic targets.

Target Landscape

This compound derivatives have been successfully developed to target a variety of proteins, demonstrating their versatility. Key targets include:

  • Kinases:

    • ATM Kinase (Ataxia Telangiectasia Mutated)[1][2][3]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[4]

    • EGFR (Epidermal Growth Factor Receptor)[5][6]

    • Protein Kinase CK2[7]

  • Other Enzymes and Receptors:

    • Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS)[8]

    • P2X7 Receptor (P2X7R)[9]

    • Cholesteryl Ester Transfer Protein (CETP)[7]

    • Topoisomerase[10]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported biological activities of various this compound derivatives against different targets and cell lines.

Table 1: Kinase Inhibitory Activity

Compound/DerivativeTarget KinaseIC50Reference
Derivative 10iVEGFR-236 nM[4]
Sorafenib (Reference)VEGFR-245 nM[4]
Thiophene Derivative 6bEGFR0.49 µM[5][6]
Furan Derivative 5oEGFR2.61 µM[5][6]
Benzyloxy Derivative 10EGFR1.73 µM[5][6]
Compound IIIEGFR5.283 µM[5][6]
Various DerivativesProtein Kinase CK20.65 - 18.2 µM[7]

Table 2: Cytotoxicity in Cancer Cell Lines

Compound/DerivativeCell LineGI50 / IC50Reference
Derivative 10eHepG20.88 µM[4]
Derivative 10dHepG21.07 µM[4]
Derivative 10iHepG21.60 µM[4]
Sorafenib (Reference)HepG28.38 µM[4]
Compound 8bMCF-70.839 µM[6]
Compound IIIMCF-73.46 µM[6]
Furan Derivative 5oMCF-73.355 µM[6]
Thiophene Derivative 6bMCF-75.069 µM[6]
Various DerivativesHCT116, MDA-MB-468, MDA-MB-231Promising Cytotoxicity[2][3]

Table 3: Other Biological Activities

Compound/DerivativeTarget/AssayIC50 / ActivityReference
Derivative 1eP2X7R0.457 µM[9]
Derivative 1dP2X7R0.682 µM[9]
Compound 24CETP80.1% Inhibition[7]
Compound 26CETP80.1% Inhibition[7]
3-cyano-quinoline 1aH-PGDS220,000 nM[8]
Quinoline 1dH-PGDS3,100 nM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and target.

Protocol 1: Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Vilsmeier-Haack reaction followed by oxidation and amide coupling.[7]

Materials:

  • Acetanilides

  • Vilsmeier reagent (POCl₃, DMF)

  • Oxidizing agent (e.g., KMnO₄)

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU, HOBt)

  • Various anilines or amines

  • Appropriate solvents (e.g., DMF, CH₂Cl₂, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-chloro-3-formylquinolines: React the appropriate acetanilide (B955) with the Vilsmeier reagent.

  • Oxidation to Carboxylic Acid: Oxidize the 3-formyl group to a carboxylic acid using a suitable oxidizing agent.

  • Amide Coupling:

    • Activate the carboxylic acid by converting it to an acid chloride with thionyl chloride or by using a peptide coupling agent.

    • React the activated acid with the desired aniline (B41778) or amine in the presence of a base (e.g., triethylamine) to form the final this compound derivative.

  • Purification: Purify the final compound using column chromatography, recrystallization, or other appropriate techniques.

  • Characterization: Confirm the structure of the synthesized compounds using NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 or IC50 value from the dose-response curve.

Protocol 4: Western Blot Analysis for Target Modulation (e.g., ATM Kinase)

Western blotting can be used to assess the effect of compounds on the expression or phosphorylation status of a target protein.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATM, anti-phospho-ATM, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH.

Visualizations: Workflows and Pathways

Fragment-Based Drug Design (FBDD) Workflow

The following diagram illustrates a typical FBDD workflow starting with the this compound core.

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Fragment Evolution cluster_2 Lead Optimization FragLib This compound Fragment Library Screening Biophysical/Biochemical Screening (e.g., SPR, NMR, X-ray) FragLib->Screening Hits Identified Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Docking In Silico Docking & Modeling SAR->Docking Synthesis Analogue Synthesis Docking->Synthesis Potency Potency & Selectivity Assays Synthesis->Potency Potency->SAR ADME ADME/Tox Profiling Potency->ADME ADME->Synthesis Lead Lead Compound ADME->Lead

A typical workflow for fragment-based drug design.
ATM Kinase Signaling in the DNA Damage Response (DDR)

This diagram shows a simplified signaling pathway involving ATM kinase, a target for some this compound derivatives.

ATM_Signaling cluster_downstream Downstream Effects DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM Dimer DSB->ATM_inactive recruits & activates ATM_active Active ATM Monomer ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates Quinoline This compound Inhibitor Quinoline->ATM_active inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair CHK2->DNARepair

Simplified ATM kinase signaling pathway.
VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram illustrates the role of VEGFR-2 in promoting angiogenesis, a process that can be inhibited by certain this compound compounds.

VEGFR2_Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & dimerizes PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras/Raf/MEK/ERK VEGFR2->Ras activates Quinoline This compound Inhibitor Quinoline->VEGFR2 inhibits autophosphorylation Proliferation Endothelial Cell Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration Ras->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Simplified VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Overcoming quinoline-3-carboxamide solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with quinoline-3-carboxamide derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

Quinoline and its derivatives are typically aromatic heterocyclic compounds that are lipophilic (fat-loving) in nature, which leads to poor water solubility.[1] The specific solubility of a particular derivative is highly dependent on its structural modifications. Often, chemical groups are added to the core structure to increase a compound's potency, but these additions can inadvertently increase lipophilicity and further decrease aqueous solubility.[1][2] This is a significant challenge, as it is estimated that over 40% of new chemical entities are poorly soluble in water.[3][4]

Q2: What is the most common first step to solubilize a new this compound derivative for an experiment?

The most direct and widely used method is to first create a concentrated stock solution using a water-miscible organic co-solvent.[1][5] This stock solution is then diluted to the final desired concentration in your aqueous buffer or cell culture medium.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended co-solvent because of its powerful ability to dissolve a wide range of non-polar and polar compounds and its miscibility with water.[1][3]

Q3: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer. What should I do?

This is a very common issue known as "crashing out." It happens when the percentage of the organic co-solvent is dramatically reduced upon dilution, and the aqueous medium cannot keep the poorly soluble compound in solution on its own.[1]

Here are immediate steps to take:

  • Lower the Final Concentration: The intended concentration may be above the compound's maximum solubility in the final medium. Try preparing serial dilutions to identify a concentration that remains soluble.[1]

  • Adjust Final Co-solvent Percentage: While high concentrations of solvents like DMSO can be toxic to cells, a modest increase in the final percentage (e.g., from 0.1% to 0.5%) might be enough to maintain solubility.[1] It is critical to run a parallel "vehicle control" with the same final solvent concentration to ensure the solvent itself is not affecting the experimental results.[1]

If these adjustments are not successful, more advanced strategies are necessary. The following diagram illustrates a typical troubleshooting workflow.

G cluster_0 Troubleshooting Precipitation start Compound Precipitates in Aqueous Buffer stock_check Is stock solution clear and fully dissolved? start->stock_check lower_conc Attempt Lower Final Concentration stock_check->lower_conc Yes remake_stock Remake Stock: Use Sonication/Gentle Heat stock_check->remake_stock No adjust_dmso Increase Final DMSO % (e.g., 0.1% to 0.5%) lower_conc->adjust_dmso Still Precipitates success Solubility Achieved lower_conc->success Soluble adv_strat Proceed to Advanced Solubilization Strategies adjust_dmso->adv_strat Still Precipitates adjust_dmso->success Soluble remake_stock->stock_check

Caption: Troubleshooting workflow for compound precipitation.

Q4: What advanced solubilization strategies can I try if co-solvents are not sufficient?

If adjusting concentration and co-solvent percentage fails, several other established techniques can be employed, often in combination.

  • pH Modification: Quinoline is a weak base, and many of its derivatives are ionizable.[6][7][8] Adjusting the pH of the buffer can significantly alter the ionization state of the molecule, which in turn can dramatically increase its aqueous solubility.[6][][10] For basic compounds, lowering the pH (making the buffer more acidic) can increase solubility. Conversely, for acidic compounds, increasing the pH is beneficial.[3]

  • Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic central cavity.[4] They can encapsulate the poorly soluble this compound molecule, forming an "inclusion complex."[3][11] This complex presents a hydrophilic outer surface to the water, significantly enhancing the apparent solubility of the compound.[4][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[11]

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds, increasing their overall concentration in the buffer.[3]

The relationship between these strategies is summarized in the diagram below.

G cluster_1 Advanced Solubilization Strategies cluster_approaches Approaches compound Poorly Soluble This compound ph_mod pH Adjustment (Ionization) compound->ph_mod cosolvent Co-solvents (e.g., DMSO, PEG 400) compound->cosolvent complexation Complexation (e.g., Cyclodextrins) compound->complexation result Enhanced Aqueous Solubility ph_mod->result Leads to cosolvent->result Leads to complexation->result Leads to

Caption: Key strategies for enhancing compound solubility.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for creating a high-concentration stock solution of a this compound derivative using an organic co-solvent.

Materials:

  • This compound derivative powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated precision balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile vial.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired high stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration minimizes the volume of organic solvent transferred into the final aqueous assay.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any visible particulates.

  • Optional - Aid Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be effective, but verify that your compound is stable at this temperature.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Data Presentation: Common Co-solvents

The choice of co-solvent can be critical. While DMSO is common, other options may be better suited for certain compounds or experimental systems.[3][]

Co-SolventPolarityCommon Use Notes
DMSO HighWidely used, excellent dissolving power for many compounds.[3]
Ethanol HighWater-miscible, often used in formulations.[][13]
PEG 400 MediumPolyethylene glycol 400 is a less polar option.[]
Propylene Glycol MediumCommon in pharmaceutical formulations.[13]
NMP HighN-methyl-2-pyrrolidone, a strong polar aprotic solvent.[3]

Signaling Pathway Context

Quinoline-3-carboxamides are a versatile scaffold used to develop inhibitors for various biological targets.[14] A prominent example is their use as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[15][16] Understanding the mechanism of action helps in designing relevant cellular assays.

G cluster_2 PARP Inhibition Pathway dna_damage DNA Damage (Single-Strand Break) parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par apoptosis Cell Death (Apoptosis) parp->apoptosis Inhibition leads to repair Recruitment of DNA Repair Proteins par->repair repair_success DNA Repair repair->repair_success inhibitor This compound (PARP Inhibitor) inhibitor->parp Inhibits

Caption: Role of this compound as a PARP inhibitor.

References

Improving quinoline-3-carboxamide stability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the stability of quinoline-3-carboxamide derivatives for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound is highly potent in vitro but shows poor efficacy in animal models. What are the common causes?

A: A significant drop in efficacy between in vitro and in vivo experiments often points to suboptimal pharmacokinetic (PK) properties. The primary culprits are typically poor metabolic stability and low aqueous solubility.

  • Metabolic Instability: The compound may be rapidly metabolized, primarily by cytochrome P450 (CYP450) enzymes in the liver, leading to low systemic exposure and a short half-life.[1] The resulting metabolites are often hydroxylated or dealkylated forms of the parent compound and may be inactive.[1]

  • Poor Solubility & Permeability: Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low absorption and bioavailability.[2] High lipophilicity, often associated with quinoline (B57606) scaffolds, can contribute to poor solubility and high metabolic clearance.[2]

Q2: How can I determine if my compound has metabolic stability issues?

A: The most common preliminary assessment is an in vitro metabolic stability assay using liver microsomes. This experiment incubates your compound with liver microsomes (from species like mouse, rat, or human) and measures the rate at which the parent compound disappears over time. A high clearance rate in this assay is predictive of rapid clearance in vivo.[1][2]

Q3: What are the primary metabolic pathways for quinoline-3-carboxamides?

A: this compound derivatives are primarily metabolized by oxidation via cytochrome P450 enzymes.[1] Common metabolic transformations include hydroxylation of the quinoline ring and N-dealkylation at the carboxamide nitrogen. Identifying these "soft spots" or Sites of Metabolism (SoMs) is crucial for designing more stable analogs.[3]

cluster_metabolites parent This compound (Parent Compound) cyp450 Phase I Metabolism (Liver Cytochrome P450s) parent->cyp450 Oxidation metabolites Metabolites cyp450->metabolites hydrox Hydroxylated Metabolites dealk Dealkylated Metabolites elim Elimination hydrox->elim dealk->elim

Fig 1. General metabolic pathway for quinoline-3-carboxamides.

Q4: My compound is metabolically unstable. What structural modifications can I make to improve its stability?

A: A common strategy is to block the identified Sites of Metabolism (SoMs).[3]

  • Introduce Blocking Groups: Replace a hydrogen atom at a metabolically active site with a group that is resistant to oxidation, such as a fluorine or chlorine atom.

  • Modify Substituents: Changing substituents can alter the compound's electronic properties and steric profile, hindering enzyme binding. For example, replacing a methyl group with an ethyl group at the carboxamide position has been shown to enhance clearance, suggesting smaller alkyl groups may be preferable for stability in some scaffolds.[1]

  • Reduce Lipophilicity: High lipophilicity is often linked to poor metabolic stability.[2] Introducing polar groups or replacing aromatic rings with non-aromatic cyclic amines can reduce lipophilicity and improve stability.[2]

  • Conformational Constraint: Reducing the flexibility of the molecule by shortening or rigidifying linkers can sometimes improve metabolic stability by preventing an optimal fit in the metabolic enzyme's active site.[2]

Q5: My compound has very low aqueous solubility. How can I improve its bioavailability for in vivo studies?

A: If structural modification is not feasible, formulation strategies are essential.

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous solid can prevent crystallization and enhance solubility.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid carriers, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[4][5]

  • Use of Excipients: Employing co-solvents, surfactants, or complexing agents like cyclodextrins can help solubilize the compound in the delivery vehicle.[5]

Troubleshooting Workflow

When encountering poor in vivo performance, this decision tree can guide your troubleshooting process.

start Start: Poor In Vivo Efficacy pk_check Assess Pharmacokinetics (PK) (e.g., plasma concentration) start->pk_check poor_pk Poor PK Profile (Low Exposure / High Clearance) pk_check->poor_pk Yes good_pk Good PK Profile (Target Engagement Issue?) pk_check->good_pk No cause_check Low Absorption or High Clearance? poor_pk->cause_check solubility Assess Solubility (e.g., Kinetic/Thermodynamic) cause_check->solubility Low Absorption metabolism Assess Metabolic Stability (e.g., Microsome Assay) cause_check->metabolism High Clearance formulate Action: Improve Formulation (e.g., SEDDS, Nanosizing) solubility->formulate modify Action: Structural Modification (e.g., Block SoMs) metabolism->modify

Fig 2. Troubleshooting logic for poor in vivo performance.

Quantitative Data Summary

Structural modifications can significantly impact the metabolic stability and solubility of quinoline-carboxamides. The following table summarizes data from a lead optimization program for a series of quinoline-4-carboxamides, illustrating the effect of altering different substituents.

Compound IDR² Substituent (at Carboxamide)Metabolic Stability (Mouse Liver Microsomes, CLi in mL/min/g)Aqueous Solubility (µM)In Vitro Potency (Pf EC₅₀, µM)
1 (Hit) 3-pyridyl>10<100.120
13 Dimethylamine9.8>1000.700
18 Ethyl linked piperidine4.6>1000.150
19 Ethyl linked pyrrolidine3.1>1000.110

Data synthesized from a study on quinoline-4-carboxamides.[2] Lower CLi values indicate better metabolic stability. This data shows that replacing the initial 3-pyridyl group with non-aromatic cyclic amines (piperidine, pyrrolidine) improved both metabolic stability and aqueous solubility while retaining potency.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolic clearance of a compound.

Methodology:

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Liver Microsomes (e.g., mouse): Thaw on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare according to the manufacturer's instructions. This is crucial for CYP450 enzyme activity.

  • Incubation:

    • Pre-warm a solution of liver microsomes and the test compound (at a final concentration of 1 µM) in a 96-well plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

    • The "0-minute" sample is prepared by adding the stop solution before adding the NADPH.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLi).

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To measure the solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare Compound Plate:

    • Add 1-2 µL of the 10 mM DMSO stock solution of the test compound to a 96-well plate.

  • Add Buffer:

    • Add 100-200 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be low (e.g., 1-2%).

  • Equilibration:

    • Seal the plate and shake at room temperature for 1.5-2 hours to allow the compound to dissolve and reach equilibrium.

  • Remove Precipitate:

    • Centrifuge the plate at high speed to pellet any undissolved precipitate.

  • Sample for Analysis:

    • Carefully transfer a portion of the clear supernatant to a new analysis plate.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant, typically by LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer/DMSO mixture.

This guide provides a foundational framework for addressing stability challenges with quinoline-3-carboxamides. For specific issues, further optimization of structural modifications and formulation strategies may be required.

References

Technical Support Center: Optimizing Quinoline-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of quinoline-3-carboxamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of quinoline-3-carboxamides (B1200007), offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. If you are experiencing low yields, consider switching to a more effective reagent. A comparison of common coupling reagents is provided in the data section below. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can significantly improve yields.[1][2]

  • Improper Reaction Conditions: Temperature, solvent, and pH can all impact the reaction outcome. The optimal temperature for amide coupling is typically room temperature, but some less reactive starting materials may require gentle heating. The solvent should be anhydrous and inert, with DMF (Dimethylformamide) and DCM (Dichloromethane) being common choices.[3][4] The presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize acids formed during the reaction.[3]

  • Poor Quality of Starting Materials: Ensure that the starting quinoline-3-carboxylic acid and amine are pure and dry. Impurities can interfere with the reaction and lead to side products.

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

A2: Side product formation compromises both yield and purity. Common side products and mitigation strategies are outlined below.

  • Racemization: If your starting materials are chiral, racemization can be a significant issue, particularly with some coupling reagents.[2] Using additives like HOBt or employing milder coupling reagents can help to suppress racemization.[2]

  • Formation of Ureas and Anhydrides: Carbodiimide-based coupling reagents can sometimes react with themselves to form ureas or with the carboxylic acid to form anhydrides.[2] Careful control of stoichiometry and reaction temperature can minimize these side reactions. Adding the coupling reagent slowly to the reaction mixture can also be beneficial.

  • Reactions with Solvent: In some cases, the solvent can participate in side reactions. For example, using an alcohol as a solvent can lead to ester formation. Ensure your chosen solvent is inert under the reaction conditions.

Q3: How can I effectively purify my this compound product?

A3: The purification strategy depends on the nature of the impurities and the scale of the reaction.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[5] A systematic approach to solvent screening is recommended to find a solvent system that dissolves the compound when hot but has low solubility at room temperature.

  • Column Chromatography: For complex mixtures or when high purity is required for small-scale syntheses, column chromatography on silica (B1680970) gel is a powerful technique.[5][6] Since quinolines are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to prevent streaking and improve separation.[3]

  • Acid-Base Extraction: The basic nature of the quinoline (B57606) nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

Data Presentation

The following tables summarize quantitative data to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Reagent CombinationTypical Yield RangeKey AdvantagesPotential Drawbacks
EDC / HOBt60-95%Cost-effective, readily available.[4]Can lead to racemization.[2]
HATU / DIPEA80-99%High yields, fast reaction times.More expensive.
BOP / TEA70-90%Effective for hindered substrates.[3]Generates carcinogenic byproducts.
DMT-MM40-75%Works in aqueous/alcoholic media.Lower yields for some substrates.[1]

Table 2: Common Solvents and Bases in this compound Synthesis

SolventBaseTypical TemperatureNotes
Dichloromethane (DCM)Triethylamine (TEA)Room TemperatureGood for dissolving a wide range of substrates.[3]
Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)Room Temperature to 50°CHigher boiling point, useful for less reactive substrates.[3][4]
Acetonitrile (MeCN)N-methylmorpholine (NMM)Room TemperatureCan be easier to remove than DMF.
Tetrahydrofuran (THF)PyridineRoom TemperatureLess polar than DMF and DCM.

Experimental Protocols

This section provides a general methodology for the synthesis of quinoline-3-carboxamides via amide coupling.

General Procedure for Amide Coupling using EDC/HOBt:

  • Dissolution: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) and a base such as triethylamine (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][5]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Quinoline-3-carboxylic Acid & Amine dissolve Dissolve Starting Materials in Anhydrous Solvent start->dissolve add_coupling Add Coupling Reagent (e.g., EDC/HOBt) dissolve->add_coupling add_base Add Base (e.g., TEA) add_coupling->add_base stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_base->stir workup Aqueous Work-up (Extraction) stir->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Pure this compound purify->end troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time check_reagents Evaluate Coupling Reagent & Starting Material Purity complete->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temp.) complete->check_conditions change_reagent Action: Use a More Effective Coupling Reagent check_reagents->change_reagent purify_sm Action: Purify Starting Materials check_reagents->purify_sm optimize_conditions Action: Optimize Solvent, Base, or Temperature check_conditions->optimize_conditions purification_strategy start Crude this compound is_solid Is the product a solid? start->is_solid acid_base Initial Cleanup: Acid-Base Extraction start->acid_base recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes chromatography Alternative/Secondary Method: Column Chromatography is_solid->chromatography No recrystallization->chromatography If impurities persist acid_base->is_solid

References

Technical Support Center: Troubleshooting Quinoline-3-Carboxamide Crystallization Failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on overcoming common challenges encountered during the crystallization of quinoline-3-carboxamide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: No Crystals Are Forming

Question: I've prepared a solution of my this compound derivative, but no crystals have formed after an extended period. What could be the problem?

Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystal nucleation to begin.

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, preventing it from precipitating as crystals.

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.

  • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for the initial formation of crystals.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel below the liquid level with a glass rod to create microscopic imperfections that can serve as nucleation sites.

    • Seeding: Introduce a tiny, pure crystal of your this compound (a seed crystal) into the solution to initiate crystal growth.

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly by covering the vessel with a perforated lid or parafilm.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution.

  • Solvent System Re-evaluation: If the above steps fail, consider choosing a different solvent or a solvent mixture where the compound has lower solubility at room temperature.

Issue 2: Oiling Out Instead of Crystallizing

Question: My this compound is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system. This is a common problem that can be addressed by modifying the crystallization conditions.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[1]

  • Modify the Solvent System:

    • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1]

    • Consider using a different solvent or a mixture of solvents with a lower boiling point.

  • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: Rapid Formation of Fine Powder or Small Needles

Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?

Answer: Yes, this indicates that the crystallization process is happening too quickly, which can lead to the inclusion of impurities in the crystal lattice and result in a less pure product. The goal is to grow crystals slowly to allow for the formation of a well-ordered and pure crystal lattice.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1]

  • Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the dissolved sample to ensure it is not overly saturated at the boiling point.

Issue 4: Low Crystal Yield

Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can be due to several factors, including the compound's solubility in the mother liquor or premature filtration.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your compound in the solution upon cooling.

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]

  • Recover from Mother Liquor: If a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Data Presentation

The selection of an appropriate solvent system is critical for successful crystallization. The following tables provide illustrative data for the crystallization of quinoline (B57606) derivatives. Note: This data is representative and may need to be optimized for your specific this compound derivative.

Table 1: Effect of Solvent System on Crystallization of a Quinoline Derivative A [1]

Solvent SystemTemperature (°C)Crystallization MethodCrystal Yield (%)Predominant Polymorph
Ethanol (100%)25Slow Evaporation75Form I
Acetone (100%)25Slow Evaporation68Form II
Toluene (100%)25Slow Evaporation82Form I
Ethanol/Water (80:20)4Slow Cooling85Form I
Acetone/Hexane (50:50)4Slow Cooling78Form II
Dichloromethane/Methanol (95:5)25Vapor Diffusion91Form III (single crystal)

Table 2: Effect of Cooling Rate on Crystal Size and Purity of Quinoline Derivative B in Ethyl Acetate [1]

Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)
20 (Rapid Cooling)50-10095.2
5 (Moderate Cooling)200-40098.5
1 (Slow Cooling)500-80099.7

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to this compound compounds.

Protocol 1: Slow Evaporation Crystallization [1]

  • Dissolution: Dissolve the this compound in a suitable solvent (or solvent mixture) at room temperature to create a solution that is close to saturation. A good starting point is to dissolve 10-20 mg of the compound in 1-2 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes supersaturated.

Protocol 2: Slow Cooling Crystallization [1]

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 3: Vapor Diffusion Crystallization (Hanging Drop Method) [1][2]

  • Reservoir Preparation: Pipette 500 µL of a precipitant solution (a solution in which the compound is less soluble) into the well of a vapor diffusion plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated this compound solution with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in troubleshooting this compound crystallization.

G General Crystallization Workflow A Start: Impure this compound Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Allow Solution to Cool Slowly B->D C->D E Crystals Form D->E F Isolate Crystals by Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I End: Pure this compound Crystals H->I

A general workflow for the crystallization of this compound.

G Troubleshooting Crystallization Failures Start Crystallization Attempt Q1 Did crystals form? Start->Q1 Q2 Did oiling out occur? Start->Q2 A1_Yes Are crystals well-formed and pure? Q1->A1_Yes Yes A1_No Troubleshoot: No Crystal Formation Q1->A1_No No A2_Yes Successful Crystallization A1_Yes->A2_Yes A2_No Troubleshoot: Poor Crystal Quality A1_Yes->A2_No No A1_No_Sol1 Induce Nucleation (Scratch/Seed) A1_No->A1_No_Sol1 A1_No_Sol2 Increase Supersaturation (Evaporate/Add Anti-Solvent) A1_No->A1_No_Sol2 A1_No_Sol3 Change Solvent System A1_No->A1_No_Sol3 A2_No_Sol1 Slow Down Cooling Rate A2_No->A2_No_Sol1 A2_No_Sol2 Adjust Solvent System A2_No->A2_No_Sol2 A2_No_Sol3 Re-crystallize A2_No->A2_No_Sol3 A2_Yes_Oil Troubleshoot: Oiling Out Q2->A2_Yes_Oil Yes A2_Yes_Oil_Sol1 Lower Cooling Temperature A2_Yes_Oil->A2_Yes_Oil_Sol1 A2_Yes_Oil_Sol2 Use Less Concentrated Solution A2_Yes_Oil->A2_Yes_Oil_Sol2

A decision tree for troubleshooting common crystallization problems.

References

Reducing off-target effects of quinoline-3-carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-carboxamide inhibitors. Our goal is to help you overcome common experimental challenges and effectively reduce off-target effects.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows low potency in my in vitro kinase assay. What are the potential causes and solutions?

A1: Low potency can stem from several factors. First, ensure the inhibitor is fully dissolved in your assay buffer, as poor solubility is a common issue with quinoline (B57606) derivatives.[1][2] You might consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can affect enzyme activity.[1] Second, verify the activity of your kinase and the concentration of ATP in your assay. Since many quinoline-3-carboxamides (B1200007) are ATP-competitive, a high ATP concentration can lead to an underestimation of the inhibitor's potency.[3] Finally, confirm the stability of your inhibitor under the assay conditions.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?

A2: Unexpected cytotoxicity is a strong indicator of off-target effects.[4][5][6][7][8] To investigate this, you can perform a counterscreen against a panel of kinases or other relevant cellular targets.[9][10] A cellular thermal shift assay (CETSA) can also help identify off-target engagement within the cell.[11] Additionally, comparing the cytotoxic profile of your compound with that of known inhibitors with different selectivity profiles can provide valuable insights. It's also crucial to rule out non-specific cytotoxicity by testing your compound in a cell line that does not express the primary target.[4][6]

Q3: How can I improve the selectivity of my this compound inhibitor?

A3: Improving selectivity often involves medicinal chemistry efforts to modify the inhibitor's structure.[12][13] Structure-activity relationship (SAR) studies can help identify moieties on the this compound scaffold that contribute to off-target binding.[4][14][15] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict potential off-target interactions and guide the rational design of more selective analogs.[14] For example, modifications aimed at exploiting subtle differences in the ATP-binding pockets of the target kinase versus off-target kinases can significantly enhance selectivity.

Q4: What are the best practices for solubilizing this compound inhibitors for in vitro and cell-based experiments?

A4: Due to their often lipophilic nature, this compound derivatives can exhibit poor aqueous solubility.[1][2][16] The recommended initial approach is to prepare a high-concentration stock solution in 100% DMSO.[1] When diluting the stock into aqueous buffers or cell media, do so in a stepwise manner to avoid precipitation. If precipitation still occurs, you can try lowering the final concentration of the inhibitor or using a vehicle with a slightly higher percentage of DMSO (while carefully controlling for solvent effects).[1] For persistent solubility issues, advanced techniques such as the use of cyclodextrins or other formulation strategies may be necessary.[1]

Troubleshooting Guides

Problem: High Background Signal in an In Vitro Kinase Assay
Possible Cause Troubleshooting Step Rationale
Inhibitor Precipitation 1. Visually inspect the assay plate wells for any signs of precipitation. 2. Centrifuge the plate and check for a pellet. 3. If precipitation is suspected, re-prepare the inhibitor dilutions and consider using a lower concentration or a different solubilization method.Precipitated inhibitor can scatter light, leading to artificially high absorbance or fluorescence readings.
Autophosphorylation of the Kinase 1. Run a control reaction without the substrate to assess the level of kinase autophosphorylation. 2. If autophosphorylation is high, you may need to optimize the kinase concentration or the assay incubation time.Some kinases can phosphorylate themselves, contributing to the background signal.
ATP-Independent Signal 1. Run a control reaction without ATP. 2. A significant signal in the absence of ATP suggests a problem with one of the other assay components, such as the detection antibody or substrate.The signal should be dependent on the kinase's enzymatic activity, which requires ATP.
Contaminated Reagents 1. Use fresh, high-quality reagents, including ATP, kinase, and substrate. 2. Filter-sterilize buffers to remove any particulate matter.Contaminants can interfere with the assay chemistry and lead to a high background.
Problem: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Rationale
Poor Inhibitor Solubility in Media 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. After adding the inhibitor to the cell culture media, visually inspect for any signs of precipitation over time. 3. Consider pre-complexing the inhibitor with a solubilizing agent like cyclodextrin (B1172386) before adding it to the media.[1]Inhibitor precipitation in the media will lead to an inaccurate and variable effective concentration.
Cell Line Instability or Contamination 1. Regularly perform cell line authentication (e.g., STR profiling). 2. Routinely test for mycoplasma contamination.Genetic drift or contamination can alter the cellular response to the inhibitor.
Variable Cell Density at Seeding 1. Ensure accurate and consistent cell counting for each experiment. 2. Allow cells to adhere and evenly distribute in the wells before adding the inhibitor.The number of cells can significantly impact the outcome of viability or signaling assays.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain a humidified environment.Evaporation from the outer wells can lead to increased compound concentration and affect cell growth.

Data Presentation

Table 1: Selectivity Profile of Representative this compound Kinase Inhibitors

InhibitorPrimary TargetIC₅₀ (nM) vs Primary TargetOff-Target KinaseIC₅₀ (nM) vs Off-TargetSelectivity (Fold)
Compound A EGFR15SRC15010
ABL145030
Compound B ATM5DNA-PKcs10020
ATR25050
Tasquinimod S100A9-VEGFR2>10,000-
PDGFRβ>10,000-

Note: Data is hypothetical and for illustrative purposes, but reflects the type of information that should be generated and analyzed.

Table 2: Cytotoxicity of this compound Derivatives in Different Cell Lines

CompoundTargetHCT116 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)293T (Non-cancerous) GI₅₀ (µM)
6a ATM1.52.13.5>10
6b ATM0.81.22.8>10
6h ATM2.23.04.1>10
KU60019 ATM0.50.71.55.2

Data adapted from cytotoxicity assays on various cell lines.[4][6][14] A lower GI₅₀ value indicates higher cytotoxicity. The higher GI₅₀ in 293T cells suggests some level of selectivity for cancer cells.[4][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a general method for assessing the selectivity of a this compound inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular environment.[11]

Materials:

  • Cells expressing the target protein

  • This compound inhibitor

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the inhibitor or vehicle control (DMSO) for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting to detect the amount of the soluble target protein at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation cluster_optimization Lead Optimization invitro_start Initial Hit (this compound) kinase_panel Broad Kinase Panel Screen (>300 kinases) invitro_start->kinase_panel Primary Screen ic50_determination IC50 Determination for Hits (Dose-Response) kinase_panel->ic50_determination Identify Off-Targets cetsa Cellular Thermal Shift Assay (CETSA) ic50_determination->cetsa Confirm Target Engagement phenotypic_screen Phenotypic Screening (e.g., Cell Viability) cetsa->phenotypic_screen pathway_analysis Signaling Pathway Analysis phenotypic_screen->pathway_analysis Functional Consequences sar Structure-Activity Relationship (SAR) pathway_analysis->sar comp_chem Computational Chemistry sar->comp_chem optimized_lead Optimized Lead Compound sar->optimized_lead comp_chem->optimized_lead

Caption: Workflow for assessing and reducing off-target effects.

signaling_pathway cluster_receptor cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase On-Target Kinase (e.g., EGFR) RTK->TargetKinase OffTargetKinase Off-Target Kinase (e.g., SRC) RTK->OffTargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 TF Transcription Factor Downstream1->TF Downstream2->TF Gene Gene Expression TF->Gene Inhibitor This compound Inhibitor Inhibitor->TargetKinase Inhibitor->OffTargetKinase Off-Target Effect

Caption: On- and off-target effects on a signaling pathway.

troubleshooting_solubility start Inhibitor Precipitates in Aqueous Buffer step1 Lower Final Concentration? start->step1 step2 Increase Co-solvent %? (e.g., DMSO < 1%) step1->step2 No success Inhibitor Soluble step1->success Yes step3 Use a Different Co-solvent? (e.g., Ethanol, DMF) step2->step3 No step2->success Yes step4 Employ Solubilizing Agents? (e.g., Cyclodextrins) step3->step4 No step3->success Yes step4->success Yes fail Consult Formulation Specialist step4->fail No

Caption: Troubleshooting workflow for inhibitor solubility issues.

References

Technical Support Center: Enhancing the Cell Permeability of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the cell permeability of quinoline-3-carboxamide derivatives during experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and offers strategies to overcome challenges related to the low cell permeability of this compound derivatives.

FAQs

Q1: My this compound derivative shows high target engagement in biochemical assays but low efficacy in cell-based assays. Could low cell permeability be the issue?

A1: Yes, this is a common issue. High potency in a biochemical assay (e.g., enzyme inhibition) does not always translate to cellular activity. The compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability is a likely reason for the discrepancy between biochemical and cellular assay results.

Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?

A2: Several physicochemical properties are critical for the cell permeability of this compound derivatives:

  • Lipophilicity (LogP): This property influences the compound's ability to partition into the lipid bilayer of the cell membrane. An optimal LogP range is crucial, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding, while very low lipophilicity can prevent membrane partitioning.[1]

  • Polar Surface Area (PSA): A high PSA, due to the presence of polar functional groups, can hinder passive diffusion across the lipophilic cell membrane.

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better passive diffusion across the cell membrane.[2]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to desolvate and enter the lipid bilayer, thus reducing permeability.[2]

  • Ionization State (pKa): The charge of the molecule at physiological pH (around 7.4) significantly impacts its ability to cross the cell membrane. Neutral molecules generally permeate more readily than charged ones.[3]

Q3: How can I experimentally assess the cell permeability of my this compound derivative?

A3: Two common in vitro assays are used to determine cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.[4][5][6]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and the effects of active transport (efflux and uptake).[7][8][9][10]

Q4: My permeability assay results show a high efflux ratio for my compound. What does this mean and how can I address it?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

To address this, you can:

  • Co-administer with an efflux inhibitor: Using a known inhibitor of P-gp (e.g., verapamil) or BCRP can confirm if your compound is a substrate.[10]

  • Modify the chemical structure: Altering the structure of your this compound derivative to reduce its affinity for efflux transporters can improve its intracellular accumulation.

Troubleshooting Common Experimental Issues

Issue Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) in PAMPA The compound has inherently low passive permeability due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).- Modify the chemical structure to optimize lipophilicity and reduce polar surface area.- Ensure the compound is fully dissolved in the donor well.
High variability in Papp values between replicates Inconsistent membrane coating in PAMPA or variable cell monolayer integrity in Caco-2 assays.- For PAMPA, ensure the lipid solution is fresh and evenly applied.- For Caco-2, verify monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements before the experiment.[10]
Low compound recovery in permeability assays The compound may be binding to the assay plates or is unstable in the assay buffer.- Use low-binding plates.- Assess the chemical stability of the compound in the assay buffer over the experiment's duration.
Papp values do not correlate with cellular activity The compound may be a substrate for active uptake transporters not present in the Caco-2 cells or the target is located in a specific cellular compartment the compound cannot reach.- Use cell lines that express relevant uptake transporters.- Perform cell fractionation studies to determine the subcellular localization of the compound.

Data Presentation: Enhancing Permeability of Quinoline Carboxamides

The following table summarizes data from a study on quinoline-4-carboxamide derivatives, demonstrating how structural modifications can improve cell permeability.

CompoundR3 SubstituentEC50 (nM, P. falciparum)PAMPA Pe (nm/s)Oral Bioavailability (Mouse, %)
25 aminopropyl morpholine702Poor
30 (tetrahydro-2H-pyran-4-yl)methoxy484823
2 benzyl morpholine17374

Data extracted from "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy"[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general procedure for assessing the passive permeability of this compound derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin (B1663433) solution (e.g., 1% in dodecane)[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Reference compounds (high and low permeability controls)

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Donor Plate:

    • Carefully apply 5 µL of the lecithin solution to the membrane of each well of the filter (donor) plate.[12]

    • Allow the solvent to evaporate completely.

  • Prepare Solutions:

    • Prepare the donor solution by diluting the test and reference compounds to the final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to not affect membrane integrity.

  • Perform the Assay:

    • Add 300 µL of PBS to each well of the acceptor plate.[12]

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Caco-2 Cell Permeability Assay Protocol

This protocol provides a general procedure for assessing permeability and efflux of this compound derivatives.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test and reference compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.[13]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[14]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add HBSS containing the final concentration of the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Follow the same procedure as above, but add the test compound solution to the basolateral chamber and collect from the apical chamber to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: (Papp B→A) / (Papp A→B).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_permeability_assessment Permeability Assessment cluster_analysis Data Analysis & Decision cluster_optimization Optimization Synthesize this compound Derivative Synthesize this compound Derivative PAMPA PAMPA Synthesize this compound Derivative->PAMPA Caco-2 Assay Caco-2 Assay Synthesize this compound Derivative->Caco-2 Assay Calculate Papp Calculate Papp PAMPA->Calculate Papp Caco-2 Assay->Calculate Papp Calculate Efflux Ratio Calculate Efflux Ratio Caco-2 Assay->Calculate Efflux Ratio Decision Permeability Acceptable? Calculate Papp->Decision Calculate Efflux Ratio->Decision Chemical Modification Chemical Modification Decision->Chemical Modification No Proceed to Cellular Assays Proceed to Cellular Assays Decision->Proceed to Cellular Assays Yes Chemical Modification->Synthesize this compound Derivative

Caption: Experimental workflow for assessing and optimizing the cell permeability of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane Extracellular Extracellular Lipid Bilayer Lipid Bilayer Intracellular Intracellular Compound_Extracellular This compound (Extracellular) Passive_Diffusion Passive Diffusion Compound_Extracellular->Passive_Diffusion Partitioning Compound_Intracellular This compound (Intracellular) Passive_Diffusion->Compound_Intracellular Diffusion Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Compound_Extracellular Compound_Intracellular->Efflux_Pump Efflux Target_Engagement Intracellular Target Engagement Compound_Intracellular->Target_Engagement

Caption: Factors influencing the intracellular concentration of this compound derivatives.

References

Quinoline-3-carboxamide assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered in assays involving quinoline-3-carboxamide compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays with this compound compounds?

Variability in cell-based assays can arise from several factors. These include inconsistencies in cell culture, such as using cells with high passage numbers which can lead to genetic drift and altered cellular responses.[1] Cell health and density at the time of the assay are also critical. Furthermore, the physicochemical properties of the this compound being tested, such as solubility, can significantly impact results. Precipitation of the compound in aqueous buffers or cell culture media is a common issue that can lead to inconsistent concentrations and, consequently, variable results.[1]

Q2: My this compound compound is showing inconsistent results between experiments. What should I check first?

First, verify the stability and storage of your compound. This compound solutions should be stored correctly, typically at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided by preparing aliquots.[1] Next, ensure consistency in your cell culture practices, including cell passage number and seeding density. Finally, consider potential "edge effects" in your multi-well plates, where wells on the perimeter are more prone to evaporation, leading to increased compound concentration.[1] It is advisable to either avoid using the outer wells or ensure proper humidification in the incubator.

Q3: Can this compound compounds interfere with fluorescence-based assays?

Yes, like many small molecules, quinoline-3-carboxamides (B1200007) have the potential to interfere with fluorescence-based assays. This can occur through autofluorescence, where the compound itself emits light at the same wavelength as the assay's reporter, or through fluorescence quenching, where the compound absorbs the light emitted by the fluorophore. It is crucial to run appropriate controls, such as wells containing the compound without cells or the fluorescent reporter, to assess for such interference.

Q4: What are the known cellular targets of immunomodulatory quinoline-3-carboxamides like laquinimod (B608466) and tasquinimod (B611174)?

Laquinimod and tasquinimod are known to exert their immunomodulatory effects by binding to the S100A9 protein.[2][3] This interaction inhibits the binding of S100A9 to its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2] By blocking these interactions, these compounds can modulate the activity of myeloid cells and suppress inflammatory responses.[4][5]

Q5: Are there specific considerations for kinase assays involving quinoline-based compounds?

Yes, many quinoline (B57606) derivatives are potent kinase inhibitors. When conducting kinase assays, it is important to carefully select the ATP concentration, as it can significantly influence the IC50 values of competitive inhibitors. Additionally, running control experiments to check for compound interference with the detection system (e.g., luciferase in luminescence-based assays) is essential for obtaining accurate results.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density in a few wells post-seeding.Reduced well-to-well and plate-to-plate variability in control wells.
Compound Precipitation Observe compound dilutions under a microscope. If precipitation is seen, try lowering the stock concentration, using a different solvent, or adding a small percentage of a solubilizing agent like pluronic F-68 (with appropriate vehicle controls).Clear compound solutions and more consistent dose-response curves.
Edge Effects Fill the outer wells of the microplate with sterile PBS or media without cells to create a humidity barrier.Minimized evaporation from the experimental wells, leading to more consistent results across the plate.
Variable Incubation Times Standardize all incubation times precisely, especially after the addition of the detection reagent (e.g., MTT).More reproducible results between experiments.
Incomplete Formazan (B1609692) Solubilization (MTT assay) Ensure complete dissolution of formazan crystals by vigorous pipetting or using a plate shaker. Allow sufficient solubilization time.Lower background absorbance and a better signal-to-noise ratio.
Issue 2: Poor Reproducibility in Kinase Inhibition Assays
Potential Cause Troubleshooting Step Expected Outcome
Enzyme Instability Aliquot the kinase to avoid multiple freeze-thaw cycles. Include a positive control (known inhibitor) and a negative control (no inhibitor) in every assay to monitor enzyme activity.Consistent activity in control wells across different experiments.
ATP Concentration Variability Prepare a large batch of ATP stock solution and aliquot it. Use the same ATP concentration, typically at or near the Km for the kinase, in all experiments.More consistent IC50 values for your this compound inhibitor.
Compound Interference with Detection Run a control experiment with the compound and the detection reagents but without the kinase enzyme.This will identify if the compound is directly affecting the detection signal (e.g., luciferase inhibition, fluorescence quenching).
Incorrect Incubation Time Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time.The inhibitory effect measured will be due to the compound's action on the kinase and not due to substrate depletion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on quinoline derivatives. Due to the proprietary nature of drug development, extensive public data on assay variability (e.g., CV%, Z'-factor) for specific quinoline-3-carboxamides is limited. The presented data focuses on the measured biological activity.

Table 1: In-vitro Binding Affinities of Selected Quinoline Derivatives Against Protein Kinase Targets

Compound/DerivativeTarget KinaseAssay TypeIC50 / Ki (µM)Reference
Unsubstituted Quinoline (7)STK10Kinase Binding Assay28[6]
6-Fluoroquinoline (8)SLKKinase Binding Assay>50[6]
6,7-Difluoroquinoline (9)SLKKinase Binding Assay20[6]
Quinoline-3-carbonitrile (43)GAKKinase Binding Assay0.25[6]
Diarylurea Quinoline (1j)C-RAFKinase Inhibition Assay0.067[7]
Diarylurea Quinoline (1k)C-RAFKinase Inhibition Assay0.089[7]
Diarylurea Quinoline (1l)C-RAFKinase Inhibition Assay0.081[7]

Table 2: Antiproliferative Activity of Tasquinimod in Multiple Myeloma Cell Lines

Cell LineAssay TypeTreatment DurationIC50 (µM)Reference
LP-1Cell Proliferation Assay72 hours~25[8][9]
5TGM1Cell Proliferation Assay72 hours~30[8][9]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for determining the cytotoxic effects of a this compound compound on an adherent cancer cell line.

Materials:

  • This compound compound

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete medium. It is recommended to perform a 2-fold or 3-fold serial dilution.

    • Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control wells (medium with the same final solvent concentration) and no-treatment control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol Outline: Laquinimod-S100A9 Binding Assay (Surface Plasmon Resonance)

This protocol provides an outline for assessing the binding of laquinimod to its target protein S100A9 using Surface Plasmon Resonance (SPR).

Principle: SPR measures the interaction between a ligand (laquinimod derivative) immobilized on a sensor chip and an analyte (S100A9) flowing over the surface in real-time.

Procedure Outline:

  • Immobilization:

    • A derivative of laquinimod with a suitable linker is covalently immobilized onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Recombinant human S100A9 protein is prepared in a suitable running buffer containing physiological concentrations of Ca²⁺ and Zn²⁺, as these ions are critical for the interaction.[2]

    • A series of S100A9 concentrations are injected over the sensor chip surface.

    • The association and dissociation of S100A9 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are analyzed to determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D).

Visualizations

Signaling_Pathway Tasquinimod Tasquinimod / Laquinimod S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits TLR4 TLR4 S100A9->TLR4 activates RAGE RAGE S100A9->RAGE activates Inflammatory_Signaling Pro-inflammatory Signaling TLR4->Inflammatory_Signaling RAGE->Inflammatory_Signaling Myeloid_Cell Myeloid Cell (e.g., Macrophage, MDSC) Myeloid_Cell->S100A9 expresses & secretes Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Inflammatory_Signaling->Cytokine_Release

Caption: Signaling pathway of Tasquinimod/Laquinimod.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data

Caption: General workflow for a cytotoxicity (MTT) assay.

Troubleshooting_Tree start High Assay Variability? cell_based Cell-based Assay? start->cell_based Yes biochemical Biochemical Assay? start->biochemical No check_cells Check Cell Culture: - Passage number - Viability - Seeding density cell_based->check_cells check_compound Check Compound: - Solubility - Stability - Dilution accuracy cell_based->check_compound check_plate Check Plate Setup: - Edge effects - Pipetting accuracy cell_based->check_plate check_enzyme Check Enzyme: - Activity - Stability (aliquots) - Concentration biochemical->check_enzyme check_reagents Check Reagents: - ATP/Substrate conc. - Buffer pH - Reagent stability biochemical->check_reagents check_interference Check Compound Interference: - Run controls without enzyme biochemical->check_interference

Caption: Troubleshooting decision tree for assay variability.

References

Strategies to minimize quinoline-3-carboxamide precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the precipitation of quinoline-3-carboxamide derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds precipitate when diluted into aqueous assay buffer?

A1: this compound derivatives are often hydrophobic (lipophilic) and have poor aqueous solubility.[1][2] While they may readily dissolve in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. This is a common issue for many organic small molecules in high-throughput screening and other biological assays.[3]

Q2: My DMSO stock solution is clear. Does that guarantee solubility in my final assay?

A2: No, a clear stock solution in 100% DMSO does not ensure solubility in the final aqueous assay buffer. The solubility of the compound can drop sharply when a small volume of the DMSO stock is introduced into a large volume of buffer, leading to precipitation. This is often an issue of kinetic solubility, where the compound does not have sufficient time to achieve a stable, dissolved state in the new environment.[3]

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. While higher concentrations might improve the solubility of your compound, they can also have detrimental effects on the biological system being studied (e.g., enzymes, cells), potentially confounding your results.[3] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.

Q4: How does the chemical structure of a this compound derivative affect its solubility?

A4: Key structural features that influence solubility include:

  • Lipophilicity: A high logarithm of the partition coefficient (clogP) is associated with lower aqueous solubility.[1][2]

  • Aromatic Rings: A large number of aromatic rings can contribute to unfavorable lipophilicity and poor solubility.[1][2]

  • Substituents: The nature of the substituent groups on the quinoline (B57606) ring system can significantly impact solubility. For example, replacing lipophilic groups like bromine with smaller, less lipophilic atoms like fluorine, or introducing polar groups, can improve solubility.[4]

Q5: Can the composition of my assay buffer influence the solubility of my compound?

A5: Absolutely. The pH of the buffer is a critical factor for ionizable compounds like quinoline derivatives.[5][6][7] As weak bases, their solubility can be significantly affected by pH.[6][7] Additionally, the presence of proteins, such as bovine serum albumin (BSA) or serum in cell culture media, can help to solubilize hydrophobic compounds.[3]

Troubleshooting Guide

Issue: Precipitate is observed in assay wells after adding the this compound compound.

This troubleshooting guide will help you diagnose and resolve common precipitation issues.

G start Precipitation Observed check_conc Is the compound concentration exceeding its solubility limit? start->check_conc reduce_conc SOLUTION: Reduce the final compound concentration in the assay. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No end Precipitation Minimized reduce_conc->end optimize_dmso SOLUTION: Optimize the DMSO concentration. Aim for <=0.5% if possible. check_dmso->optimize_dmso Yes check_buffer Is the assay buffer composition optimal? check_dmso->check_buffer No optimize_dmso->end modify_buffer SOLUTION: - Adjust pH. - Add solubilizing agents  (e.g., Tween-20, BSA). check_buffer->modify_buffer No check_prep Was the working solution prepared correctly? check_buffer->check_prep Yes modify_buffer->end improve_prep SOLUTION: - Use a fresh DMSO stock. - Perform serial dilutions. - Gently warm the buffer. check_prep->improve_prep No check_prep->end Yes improve_prep->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Factors Influencing Solubility

The following table summarizes how various factors can influence the solubility of this compound derivatives, based on published findings.

FactorObservationRecommended ActionReference(s)
Compound Concentration Higher concentrations are more likely to precipitate.Determine the maximum soluble concentration in your assay buffer and work below this limit.[3]
Final DMSO Concentration Typically, final concentrations above 1% increase the risk of precipitation and may cause off-target effects.Aim for a final DMSO concentration of ≤ 0.5-1%. Ensure consistency across all assay plates.[3]
pH of Assay Buffer Quinoline derivatives are weak bases, and their solubility is pH-dependent.Test a range of pH values for your assay buffer to find the optimal pH for your specific compound's solubility.[5][6][7]
Assay Buffer Additives Non-ionic detergents and proteins can help to prevent aggregation and improve solubility.Consider adding 0.01-0.1% Tween-20 or CHAPS, or 0.1 mg/mL Bovine Serum Albumin (BSA) to your assay buffer.[3]
Temperature Gently warming the assay buffer may improve the solubility of some compounds.Pre-warm your assay buffer to 37°C before adding the compound, especially for cell-based assays.[8]
Lipophilicity (clogP) Compounds with high clogP values tend to have lower aqueous solubility.When possible, select derivatives with lower clogP values for initial screening.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol outlines a best-practice method for preparing working solutions of this compound derivatives to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Create an Intermediate Dilution Plate:

    • Prepare a serial dilution of the high-concentration stock solution in 100% DMSO using a 96-well plate. This will be your "compound plate".

  • Prepare the Final Assay Plate:

    • Add the appropriate volume of your final assay buffer to the wells of a new 96-well plate.

    • If using solubility enhancers like Tween-20 or BSA, ensure they are already included in this buffer.

  • Perform the Final Dilution:

    • Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the intermediate dilution plate (in DMSO) to the assay plate containing the buffer. This creates the final working concentration of your compound.

    • Immediately mix the contents of the wells thoroughly but gently, for example, by using an orbital shaker.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol allows you to determine the kinetic solubility limit of your compound in a specific buffer.

  • Prepare Compound Plate:

    • Create a serial dilution of a 10 mM stock solution of your compound in 100% DMSO in a 96-well plate.[3]

  • Prepare Assay Plate:

    • Add 98 µL of your chosen assay buffer to the wells of a clear-bottom 96-well plate.[3]

  • Initiate Precipitation:

    • Transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This results in a 1:50 dilution.[3]

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[3]

  • Measurement:

    • Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[3]

  • Data Analysis:

    • Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline is the kinetic solubility limit.[3]

Signaling Pathways and Experimental Workflows

ATM Kinase Signaling Pathway

Quinoline-3-carboxamides have been developed as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[9]

ATM_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates Q3C This compound (Inhibitor) Q3C->ATM CDC25A CDC25A Chk2->CDC25A CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair CDC25A->CellCycleArrest

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.

P2X7 Receptor Signaling Pathway

Certain quinoline-carboxamide derivatives act as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[10]

P2X7R_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates IonFlux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->IonFlux CellDeath Cell Death / Pore Formation P2X7R->CellDeath (prolonged activation) Q3C Quinoline-carboxamide (Antagonist) Q3C->P2X7R NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 MAPK MAPK Pathway (ERK1/2, p38) IonFlux->MAPK IL1b IL-1β Release NLRP3->IL1b Inflammation Inflammation MAPK->Inflammation IL1b->Inflammation

Caption: Antagonism of the P2X7R signaling pathway by quinoline-carboxamides.

References

Technical Support Center: Refinement of Quinoline-3-Carboxamide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of quinoline-3-carboxamides (B1200007) using chromatography.

Frequently Asked Questions (FAQs)

Q1: My quinoline-3-carboxamide is showing significant tailing on the TLC plate and column. How can I improve the peak shape?

A1: Peak tailing with quinoline (B57606) derivatives is often due to the interaction of the basic nitrogen in the quinoline ring with acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[1] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a base like triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.5-2%) into your eluent.[1] This will neutralize the acidic sites on the silica gel.

  • Deactivate the silica gel: Before packing, you can prepare a slurry of the silica gel with the eluent containing the amine.[1] Alternatively, flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amine.[1][2]

Q2: I am observing decomposition of my this compound on the silica gel column. What can I do to prevent this?

A2: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[1][2] Here are several strategies to prevent decomposition:

  • Deactivate the silica gel: As mentioned above, neutralizing the acidic sites with a base like triethylamine is a common and effective method.[1][2]

  • Choose a different stationary phase: Alumina (neutral or basic), Florisil, or cellulose (B213188) can be less harsh alternatives to silica gel.[1][3] For less polar compounds, reversed-phase silica (C18) can also be a good option.[1]

  • Minimize contact time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.[1]

  • Work at lower temperatures: If the compound is thermally sensitive, performing the chromatography in a cold room can help reduce decomposition.[1]

  • Use an inert atmosphere: For highly sensitive compounds, running the column under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Q3: My polar this compound has poor retention on a C18 column and elutes in the solvent front. How can I increase its retention?

A3: This is a common issue with polar compounds in reversed-phase (RP) chromatography.[2] To enhance retention:

  • Increase mobile phase polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content.[2] Some modern RP columns are stable in 100% aqueous conditions.[2]

  • Adjust mobile phase pH: For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and can increase retention.[2][4]

  • Employ a more polar stationary phase: Consider a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a high organic content mobile phase is used with a polar stationary phase, which can provide good retention for polar compounds.[2]

Q4: I am struggling to find a suitable solvent system for the purification of my this compound. What is a systematic approach?

A4: A systematic approach to finding the right solvent system is crucial for successful purification.

  • Thin-Layer Chromatography (TLC): Use TLC to screen a variety of solvent systems with different polarities. A good solvent system will give your target compound an Rf value of approximately 0.2-0.3.[2]

  • Solvent Miscibility: Ensure the solvents in your chosen system are miscible.

  • Systematic Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and upon heating.[1]

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities
Symptom Possible Cause Suggested Solution
Co-elution of product and impurity Incorrect solvent system polarity.Systematically screen solvent systems using TLC to find one that provides better separation (aim for a larger ΔRf).
Overloading the column.Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[5]
Column channeling.Ensure the column is packed evenly and the top of the silica bed is flat.[6]
Streaking or band broadening Strong interaction with the stationary phase.Add a modifier to the mobile phase (e.g., 0.5-2% triethylamine for basic compounds on silica gel).[1]
Poor solubility of the compound in the mobile phase.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.[5]
Issue 2: Compound Stability and Recovery
Symptom Possible Cause Suggested Solution
Low or no recovery of the compound Decomposition on the stationary phase.Deactivate the silica gel with a base, use an alternative stationary phase (e.g., alumina), or consider reversed-phase chromatography.[1][2]
Irreversible adsorption to the stationary phase.Add a competitive agent to the mobile phase (e.g., triethylamine) to block active sites on the stationary phase.[2]
Compound is too polar and remains at the baseline.Use a more polar eluent system. For very polar compounds, a system containing ammonia (B1221849) (e.g., 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) solution mixed with dichloromethane) can be effective.[7]
Presence of new, unexpected spots on TLC after the column On-column reaction or degradation.Test the stability of your compound on silica gel before running the column.[3] If unstable, use a less reactive stationary phase or a different purification technique.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

  • Flush the column with 2-3 column volumes of this deactivating solvent.[2]

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Sample Loading: Load your this compound sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[2]

Protocol 2: Reversed-Phase HPLC Method for Quinoline-3-Carboxylic Acid Analysis

This method can be adapted for quinoline-3-carboxamides with appropriate optimization.

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) or a standard C18 column.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.[8] For general RP-HPLC, start with a mobile phase of water and acetonitrile. For MS compatibility, use formic acid. For better peak shape of basic compounds, phosphoric acid can be used.[8]

  • Column Conditioning: Flush the column with 100% Mobile Phase B (e.g., acetonitrile) for 5 minutes, followed by 100% Mobile Phase A (e.g., water) for 10 minutes.[2]

  • Gradient Elution: A gradient elution can be beneficial for separating compounds with a range of polarities.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound tlc_screening TLC Screening for Optimal Solvent System crude_product->tlc_screening column_prep Column Preparation (Silica Gel or Alternative) tlc_screening->column_prep Informs Solvent Choice sample_loading Sample Loading column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure this compound solvent_removal->pure_product troubleshooting_logic Troubleshooting Logic for Peak Tailing start Peak Tailing Observed check_interactions Strong Analyte-Stationary Phase Interactions? start->check_interactions check_overload Column Overloaded? start->check_overload check_solubility Poor Sample Solubility in Mobile Phase? start->check_solubility solution_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) check_interactions->solution_modifier Yes solution_deactivate Deactivate Silica Gel check_interactions->solution_deactivate Yes solution_alternative_sp Use Alternative Stationary Phase (e.g., Alumina, C18) check_interactions->solution_alternative_sp Yes solution_reduce_load Reduce Sample Load check_overload->solution_reduce_load Yes solution_dissolution Improve Sample Dissolution Before Loading check_solubility->solution_dissolution Yes

References

Technical Support Center: Quinoline-3-Carboxamide Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of quinoline-3-carboxamide derivatives in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound degradation in stock solutions?

A1: The primary degradation pathway for quinoline-3-carboxamides (B1200007) in solution is hydrolysis of the amide bond.[1][2] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4] Therefore, it is crucial to use anhydrous solvents and avoid contaminants that could alter the pH of the stock solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of many small molecules due to its excellent solubilizing capacity.[5] However, it is essential to use a grade of DMSO with very low water content to minimize the risk of hydrolysis.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent multiple freeze-thaw cycles.[6]

  • Short-term storage (up to 1 month): Store aliquots at -20°C.[7]

  • Long-term storage (several months to years): Store aliquots at -80°C.[7]

Q4: How can I determine if my this compound stock solution has degraded?

A4: While visual signs like color change or precipitation can indicate a problem, they are not always present. The most reliable method for assessing the stability of your stock solution is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active compound.

Q5: What are the likely degradation products of this compound hydrolysis?

A5: The hydrolysis of a this compound will break the amide bond, yielding the corresponding quinoline-3-carboxylic acid and the respective amine.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound stock solutions.

Issue 1: Loss of compound activity in biological assays.

  • Possible Cause: Degradation of the this compound in the stock solution.

  • Troubleshooting Steps:

    • Confirm the purity of the stock solution using a stability-indicating HPLC method (see Experimental Protocols).

    • If degradation is confirmed, prepare a fresh stock solution using anhydrous DMSO and follow best practices for storage (see FAQs).

    • Consider performing a forced degradation study to identify potential degradation products and confirm that your analytical method can detect them.

Issue 2: Inconsistent results between different aliquots of the same stock solution.

  • Possible Cause: Improper storage or handling, leading to variable degradation between aliquots. This could be due to repeated freeze-thaw cycles of a master stock or improper sealing of vials, allowing moisture to enter.

  • Troubleshooting Steps:

    • Discard all existing aliquots from that stock.

    • Prepare a new stock solution and create single-use aliquots.

    • Ensure all aliquot vials are sealed tightly with parafilm.

    • Minimize the time that stock solutions are kept at room temperature.

Issue 3: Appearance of new peaks in the HPLC chromatogram of the stock solution over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Use LC-MS to identify the mass of the new peaks. Compare these masses to the expected masses of potential degradation products (e.g., quinoline-3-carboxylic acid).

    • If the degradation is significant, the stock solution should be discarded.

    • Re-evaluate your storage conditions. Consider if the storage temperature is appropriate and if the solvent is sufficiently anhydrous.

Data Presentation

The following table summarizes hypothetical stability data for a generic this compound in DMSO under various storage conditions, as determined by HPLC analysis. This data is for illustrative purposes to demonstrate how to present stability data.

Storage ConditionTime PointPurity (%) of this compound
-80°C 0 Months99.8
3 Months99.7
6 Months99.5
12 Months99.4
-20°C 0 Months99.8
3 Months98.5
6 Months97.2
12 Months95.1
4°C 0 Months99.8
1 Month92.3
3 Months85.1
Room Temp (25°C) 0 Hours99.8
24 Hours96.5
72 Hours90.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial with a PTFE-lined cap

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Bring the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the compound into the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Seal the tubes with parafilm and store them at the appropriate temperature (-20°C for short-term, -80°C for long-term).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol and may require optimization for specific this compound derivatives.

  • Instrumentation and Conditions:

    • HPLC System: With UV or PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the this compound in the mobile phase.

    • Dilute an aliquot of the stock solution to be tested in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the purity of the stock solution by dividing the peak area of the parent compound by the total peak area of all peaks.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Reduced or Inconsistent Biological Activity Observed check_purity Assess Stock Solution Purity (HPLC/LC-MS) start->check_purity is_degraded Is Degradation >5%? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution (Use Anhydrous Solvent, Aliquot) is_degraded->prepare_fresh Yes investigate_handling Investigate Storage and Handling Procedures is_degraded->investigate_handling No retest Re-test in Biological Assay prepare_fresh->retest end_ok Problem Resolved retest->end_ok check_freeze_thaw Review Freeze-Thaw Cycles and Aliquoting investigate_handling->check_freeze_thaw end_persist Issue Persists: Consider Other Experimental Variables check_freeze_thaw->end_persist

Caption: Troubleshooting workflow for suspected this compound degradation.

G Hydrolysis of this compound reactant This compound H₂O transition Hydrolysis (Acid/Base Catalyzed) reactant->transition product1 Quinoline-3-Carboxylic Acid transition->product1 product2 Amine transition->product2

Caption: Primary degradation pathway of quinoline-3-carboxamides in solution.

References

Optimization of reaction conditions for quinoline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of quinoline-3-carboxamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinoline-3-carboxamides, which typically involves a three-step process:

Q1: I am getting a low or no yield in the Vilsmeier-Haack reaction. What are the possible causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction are a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

  • Deactivated Substrate: The starting acetanilide has strong electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.

    • Solution: Increase the reaction temperature and/or time, while carefully monitoring for decomposition using Thin-Layer Chromatography (TLC).[1] Consider using a more activated starting material if possible.

  • Improper Reaction Temperature: The reaction temperature is critical. Excessive heat can lead to polymerization and decomposition.

    • Solution: Carefully control the temperature, especially during the exothermic formation of the Vilsmeier reagent. An ice bath is recommended for the initial mixing.[1][2] The subsequent cyclization and formylation step typically requires heating, which should be optimized.[1]

  • Insufficient Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will result in an incomplete reaction.

    • Solution: Use a sufficient excess of the Vilsmeier reagent. The molar ratio of POCl₃ to the substrate can be optimized.[3]

  • Improper Work-up: The pH during the work-up is crucial for the precipitation of the product.

    • Solution: After the reaction is complete, the mixture is typically poured into ice-water and then neutralized with a base (e.g., sodium bicarbonate) to a pH of approximately 7 to facilitate the hydrolysis of the intermediate and precipitation of the aldehyde product.[1]

Q2: My oxidation of the quinoline-3-carbaldehyde to the carboxylic acid is not going to completion or is producing side products. What can I do?

A2: Incomplete oxidation or the formation of byproducts can be addressed by considering the following:

  • Choice of Oxidizing Agent: The strength and nature of the oxidizing agent are key.

    • Solution: A variety of oxidizing agents can be used, such as silver nitrate (B79036) in an alkaline medium, or hydrogen peroxide with a catalyst like VO(acac)₂.[4][5] If one oxidant is not effective, exploring others is recommended. For sensitive substrates, milder oxidants like Oxone may be beneficial.[4]

  • Reaction Conditions: Temperature and reaction time can significantly impact the efficiency of the oxidation.

    • Solution: Monitor the reaction progress by TLC to determine the optimal reaction time.[6] Adjust the temperature as needed; some oxidations proceed well at room temperature, while others may require gentle heating.

  • Purity of the Starting Aldehyde: Impurities from the Vilsmeier-Haack reaction can interfere with the oxidation step.

    • Solution: Ensure the 2-chloroquinoline-3-carbaldehyde is sufficiently pure before proceeding. Recrystallization from a suitable solvent like ethyl acetate (B1210297) may be necessary.[1]

Q3: The final amidation step is giving me a low yield. How can I optimize the coupling reaction?

A3: Low yields in the amidation step often stem from inefficient activation of the carboxylic acid or issues with the coupling conditions.

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical for activating the carboxylic acid.

    • Solution: Several coupling reagents can be employed. Common choices include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) reagent in the presence of a base like triethylamine (B128534) (TEA), or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).[7][8] If one reagent is not effective, trying another class, such as carbodiimides (e.g., EDC with HOBt), may improve the yield.[9][10]

  • Reaction Conditions: Solvent, temperature, and reaction time play a significant role.

    • Solution: DMF is a common solvent for these coupling reactions.[7] Most amidations are run at room temperature.[7] Ensure the reaction is stirred for a sufficient duration (often 12 hours or overnight) to go to completion.[1]

  • Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to facilitate the coupling.

    • Solution: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and added in an appropriate stoichiometric amount.[7]

  • Purity of Reactants: The purity of the quinoline-3-carboxylic acid and the amine is important.

    • Solution: Purify the starting materials if necessary. Water content can be particularly detrimental to the efficiency of the coupling reaction.

Q4: How can I effectively monitor the progress of my reactions?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step in the synthesis.

  • Procedure:

    • Dissolve a small amount of your starting material(s) and a sample of the reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica (B1680970) gel TLC plate.

    • Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Visualize the spots under UV light.

  • Interpretation: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot for the product is prominent.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key parameters that can be optimized for the Vilsmeier-Haack reaction and the amidation step.

Table 1: Optimization of the Vilsmeier-Haack Reaction

ParameterRange/OptionsRecommended Starting PointNotes
Molar Ratio of POCl₃ to Substrate 3 - 15 equivalents9 equivalents[3]Higher ratios may be needed for deactivated substrates.
Initial Temperature (Reagent Formation) 0 - 10°C0 - 5°C[1]Crucial to control the exothermic reaction.
Reaction Temperature (Cyclization) 70 - 100°C80 - 90°C[1]Monitor by TLC to avoid decomposition.
Reaction Time 4 - 12 hours5 - 6 hours[1][3]Dependent on substrate reactivity and temperature.
Work-up pH 6 - 8~7[1]Essential for product precipitation.

Table 2: Optimization of the Amidation (Coupling) Reaction

ParameterOptionsRecommended Starting PointNotes
Coupling Reagent BOP, HATU, EDC/HOBt, T3P[7][9]BOP reagent[7]The choice depends on the substrate and cost considerations.
Base Triethylamine (TEA), DIPEATEA[7]Use a non-nucleophilic base.
Solvent DMF, DCM, THF[7][10]DMF[7]Ensure the solvent is anhydrous.
Temperature 0°C to refluxRoom Temperature[7]Most reactions proceed well at ambient temperature.
Reaction Time 30 min - 24 hours12 hours[1]Monitor by TLC for completion.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring.[3]

    • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • To the pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture in a water bath at 80-90°C for 4-10 hours, monitoring the progress by TLC.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.[1]

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

    • Dry the crude product.

    • Purify the crude 2-chloroquinoline-3-carbaldehyde by recrystallization from a suitable solvent such as ethyl acetate.[1]

Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid

  • Reaction Setup:

    • To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol, add an aqueous solution of silver nitrate.

    • Add an aqueous solution of sodium hydroxide.[5]

  • Reaction Execution:

    • Stir the mixture at the appropriate temperature (this may require optimization) and monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove silver salts.

    • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid product, wash with water, and dry.

    • Recrystallize if necessary.

Protocol 3: Amidation of 2-Chloroquinoline-3-carboxylic Acid

  • Reaction Setup:

    • To a solution of the 2-chloroquinoline-3-carboxylic acid (1 equivalent) in DMF, add the desired amine (1.5 equivalents), BOP reagent (1.5 equivalents), and TEA (5 equivalents).[1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the completion of the reaction by LC/MS or TLC.[1]

  • Work-up and Purification:

    • Dilute the reaction mixture with ice-cold water. A white solid should precipitate.

    • Filter the precipitate and dry it under suction.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of quinoline-3-carboxamides, including key decision points for troubleshooting and optimization.

Quinoline_Synthesis_Workflow Start Start: Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier TLC1 TLC Monitoring Vilsmeier->TLC1 Troubleshoot1 Troubleshoot: - Moisture? - Temperature? - Reagent Ratio? TLC1->Troubleshoot1 Low Yield Aldehyde 2-Chloroquinoline- 3-carbaldehyde TLC1->Aldehyde Reaction Complete Troubleshoot1->Vilsmeier Optimize Oxidation Oxidation Aldehyde->Oxidation TLC2 TLC Monitoring Oxidation->TLC2 Troubleshoot2 Troubleshoot: - Oxidant Choice? - Purity of Aldehyde? TLC2->Troubleshoot2 Low Yield/ Side Products CarboxylicAcid 2-Chloroquinoline- 3-carboxylic Acid TLC2->CarboxylicAcid Reaction Complete Troubleshoot2->Oxidation Optimize Amidation Amidation (Amine, Coupling Reagent, Base) CarboxylicAcid->Amidation TLC3 TLC Monitoring Amidation->TLC3 Troubleshoot3 Troubleshoot: - Coupling Reagent? - Anhydrous Conditions? TLC3->Troubleshoot3 Low Yield FinalProduct This compound TLC3->FinalProduct Reaction Complete Troubleshoot3->Amidation Optimize

Caption: Workflow for this compound synthesis and troubleshooting.

References

Quinoline-3-carboxamide interference in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from quinoline-3-carboxamide compounds in high-throughput screening (HTS) assays.

Troubleshooting Guides

This section offers solutions to common issues encountered during HTS campaigns that may be attributed to interference from this compound derivatives.

Issue 1: My this compound hit shows activity in a fluorescence-based assay, but I suspect a false positive.

Answer:

Quinoline (B57606) derivatives are known to possess intrinsic fluorescence properties and can also act as fluorescence quenchers.[1][2][3][4] This can lead to either an artificial increase or decrease in the assay signal, mimicking genuine biological activity. To investigate this, consider the following steps:

  • Autofluorescence Check: Run the compound in the assay buffer without the biological target. A significant signal indicates that the compound itself is fluorescent at the assay's excitation and emission wavelengths.

  • Quenching Assessment: If the primary assay measures an increase in fluorescence, a quenching compound could be mistakenly identified as an inhibitor. Conversely, in an assay that measures a decrease in signal, a quencher could be a false positive. To test for quenching, you can perform a control experiment with a known fluorophore that emits in a similar range as your assay's readout.

  • Orthogonal Assays: Validate the hit using a non-fluorescence-based method, such as a luminescence, absorbance, or label-free detection assay.[5] Concordant results across different platforms increase confidence in the hit.

Issue 2: My this compound hit loses activity in the presence of detergent.

Answer:

This is a classic indicator of non-specific inhibition due to compound aggregation.[6] Many promiscuous inhibitors form colloidal aggregates that sequester and denature proteins, leading to apparent inhibition.[7]

  • Detergent Challenge: Re-test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). A significant rightward shift in the IC50 curve suggests aggregation-based activity.[6]

  • Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in solution at concentrations similar to those used in the HTS assay.[8]

Issue 3: My hit from a luciferase-based reporter assay is a this compound.

Answer:

Compounds with a quinoline core have been identified as inhibitors of luciferase enzymes.[9] This direct inhibition of the reporter can be misinterpreted as modulation of the upstream biological target.

  • Luciferase Counter-Screen: Test the compound's activity directly against purified luciferase enzyme. Inhibition in this assay confirms the compound as a luciferase inhibitor.

  • Use of Alternative Reporters: If available, validate the hit in a cell line with a different reporter system, such as β-lactamase or a fluorescent protein.

Issue 4: My this compound hit is flagged as a potential Pan-Assay Interference Compound (PAIN).

Answer:

The quinoline scaffold is present in some known PAINS, which are compounds that tend to show activity in multiple assays through non-specific mechanisms.[10][11] While not all compounds containing a PAINS substructure are problematic, it serves as a flag for further investigation.[12]

  • Database Review: Check public databases like PubChem to see if your compound or close analogs have been reported as active in a large number of unrelated assays.

  • Promiscuity Assessment: If you have access to historical HTS data, analyze the activity profile of your hit across different screens. Activity against multiple, unrelated targets is a strong indicator of promiscuity.

  • Chemical Tractability: Consult with a medicinal chemist to evaluate the chemical properties of the compound. Some PAINS contain reactive functional groups that can lead to non-specific covalent modification of proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of assay interference for quinoline-containing compounds?

A1: Based on the properties of the quinoline scaffold, the most likely interference mechanisms include:

  • Fluorescence Interference: Due to their aromatic nature, quinoline derivatives can be intrinsically fluorescent or act as quenchers of other fluorophores.[1][13]

  • Compound Aggregation: Like many other HTS hits, quinoline-3-carboxamides (B1200007) can form aggregates that non-specifically inhibit enzymes.[6]

  • Luciferase Inhibition: The quinoline core has been implicated in the direct inhibition of luciferase reporter enzymes.[9]

  • Redox Activity: Some quinoline structures can undergo redox cycling, which can interfere with assays that are sensitive to reactive oxygen species (ROS).

Q2: I have a promising this compound hit. Should I discard it immediately if it is flagged as a potential PAIN?

A2: Not necessarily. A PAINS alert is a warning, not a definitive disqualification.[12] It is crucial to perform the appropriate counter-screens and orthogonal assays to determine if the observed activity is specific to the target of interest. If the compound's activity is confirmed through these validation steps and a clear structure-activity relationship (SAR) can be established, it may be a valid starting point for a drug discovery program.

Q3: How can I proactively "de-risk" a library of quinoline-3-carboxamides before starting a screening campaign?

A3: To de-risk a compound library, you can:

  • Computational Filtering: Use computational filters to flag compounds with known PAINS substructures or other reactive moieties.[14]

  • Physicochemical Property Analysis: Analyze the physicochemical properties of the compounds. Molecules with high lipophilicity (e.g., cLogP > 3.5) and low aqueous solubility are more prone to aggregation.

  • Pre-Screening for Aggregation: For smaller, focused libraries, you can perform DLS or nephelometry on the compounds at the intended screening concentration to identify potential aggregators before the primary screen.[8][15]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a this compound hit in a primary screen and various counter-screens, illustrating how to interpret the data to identify potential interference.

Assay TypeConditionIC50 (µM)Interpretation
Primary HTS (Fluorescence-based) Standard Buffer5.2Initial Hit
Aggregation Counter-Screen + 0.01% Triton X-100> 50Suggests Aggregation-based Inhibition
Luciferase Counter-Screen Purified Luciferase8.7Suggests Luciferase Inhibition
Orthogonal Assay (Absorbance-based) Standard Buffer> 100Confirms lack of on-target activity

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

  • Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

  • Methodology:

    • Prepare two sets of serial dilutions of the test compound in the assay buffer.

    • To one set of dilutions, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.

    • Perform the primary biochemical assay with both sets of compound dilutions.

    • Generate dose-response curves and calculate the IC50 values for both conditions.

  • Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.[6]

Protocol 2: Luciferase Inhibition Counter-Screen

  • Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.

  • Methodology:

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Add a solution of purified firefly luciferase to the compound dilutions.

    • Initiate the luminescent reaction by adding the luciferase substrate (luciferin) and ATP.

    • Measure the luminescence signal immediately using a luminometer.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

  • Interpretation: An IC50 value in a similar range to the primary HTS hit indicates that the compound is a direct inhibitor of luciferase.

Visualizations

experimental_workflow start Primary HTS Hit (this compound) aggregation Aggregation Assay (+/- Detergent) start->aggregation luciferase Luciferase Counter-screen start->luciferase fluorescence Autofluorescence/ Quenching Assay start->fluorescence orthogonal Orthogonal Assay (Non-fluorescence) aggregation->orthogonal No IC50 Shift false_positive False Positive aggregation->false_positive IC50 Shift luciferase->orthogonal Inactive luciferase->false_positive Active fluorescence->orthogonal No Interference fluorescence->false_positive Interference Detected valid_hit Validated Hit orthogonal->valid_hit Active orthogonal->false_positive Inactive

Caption: A workflow for triaging this compound HTS hits.

interference_mechanisms cluster_mechanisms Potential Interference Mechanisms Q3C This compound Aggregation Aggregation Q3C->Aggregation Fluorescence Fluorescence/ Quenching Q3C->Fluorescence Luciferase Luciferase Inhibition Q3C->Luciferase Redox Redox Cycling Q3C->Redox

Caption: Common assay interference mechanisms for quinoline compounds.

References

Technical Support Center: Mitigating hERG Liability of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-carboxamide derivatives. The focus is on identifying, understanding, and mitigating the risk of hERG potassium channel inhibition, a critical step in cardiovascular safety assessment during drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is hERG liability and why is it a concern for this compound derivatives?

A1: hERG (human Ether-à-go-go-Related Gene) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of developing life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1] this compound derivatives, like many small molecules containing a basic nitrogen and lipophilic moieties, can possess the structural features that lead to hERG channel blockade, making hERG liability a significant safety concern that needs to be addressed early in drug development.

Q2: What are the primary structural features of a molecule that contribute to hERG inhibition?

A2: Several key structural and physicochemical properties are associated with hERG channel inhibition. These include:

  • A basic nitrogen atom: This is a common feature in many hERG inhibitors, which is typically protonated at physiological pH and interacts with key residues in the channel pore.

  • High lipophilicity (LogP/LogD): Increased lipophilicity generally correlates with a higher propensity for hERG binding.

  • Aromatic/hydrophobic groups: These moieties can form π-stacking and hydrophobic interactions with aromatic residues (Y652 and F656) in the hERG channel's inner cavity.

A common pharmacophore model for hERG blockers consists of a basic nitrogen center flanked by aromatic or hydrophobic groups connected by flexible linkers.

Q3: How can I assess the hERG liability of my this compound derivatives?

A3: A tiered approach is typically used to evaluate hERG liability:

  • In Silico Screening: Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, can provide a rapid and cost-effective initial assessment of the potential for hERG inhibition.[2][3]

  • High-Throughput Screening (HTS) Assays: For larger numbers of compounds, non-electrophysiology-based assays like radioligand binding assays or fluorescent membrane potential assays can be used for initial screening.

  • Automated Patch-Clamp Electrophysiology: This has become a standard for medium to high-throughput screening to determine the IC50 of compounds on the hERG channel current.

  • Manual Patch-Clamp Electrophysiology: Considered the "gold standard," this technique provides the most detailed and accurate characterization of a compound's effect on the hERG channel, including its voltage and state dependence.

Q4: I have a this compound with potent on-target activity but also significant hERG liability. What strategies can I employ to mitigate this?

A4: Mitigating hERG liability often involves modifying the molecular structure to reduce its affinity for the hERG channel while preserving its desired pharmacological activity. Key strategies include:

  • Reducing Lipophilicity: Decrease the overall LogP/LogD of the molecule. This can sometimes be achieved by adding polar functional groups.

  • Modulating Basicity (pKa): Lowering the pKa of a basic nitrogen can reduce its protonation at physiological pH, thereby weakening its interaction with the hERG channel. However, this must be balanced as it can also impact target engagement and other properties.

  • Introducing Steric Hindrance: Adding bulky groups near the key interacting moieties can prevent the molecule from fitting optimally into the hERG channel binding pocket.

  • Bioisosteric Replacement: Replace a chemical group responsible for hERG binding with another group that maintains the desired biological activity but has a lower propensity for hERG interaction. For example, replacing a quinoline (B57606) ring with a cinnoline (B1195905) ring has been explored as a strategy to modulate physicochemical properties, although in one reported case, this led to a slight increase in hERG inhibition.[2] Introducing additional nitrogen atoms into aromatic rings, such as replacing a phenyl group with a pyridyl group, can also reduce hERG binding.

  • Introducing Acidic Moieties: The presence of a carboxylic acid group almost invariably leads to a reduction in hERG activity.

Troubleshooting Guides

Problem 1: High variability in hERG IC50 values from automated patch-clamp experiments.
Possible Cause Troubleshooting Step
Poor cell health or seal quality Ensure a stable gigaohm seal (>1 GΩ) is achieved before compound application. Monitor cell health and discard data from cells with unstable baseline currents.
Compound precipitation Check the solubility of your this compound derivative in the assay buffer. If necessary, adjust the final DMSO concentration (typically ≤0.1%) or use a different formulation.
"Sticky" compound behavior Some lipophilic compounds can adhere to the plasticware or perfusion system. Pre-incubating the system with a solution of the compound can sometimes help to saturate non-specific binding sites.
Incorrect voltage protocol Ensure you are using a standardized voltage protocol designed to elicit hERG currents. The choice of protocol can influence the measured IC50.[4]
Temperature fluctuations hERG channel kinetics are temperature-dependent.[5] Maintain a stable physiological temperature (around 37°C) throughout the experiment for consistent and physiologically relevant data.[5]
Problem 2: My in silico model predicted low hERG risk, but the in vitro assay shows significant inhibition.
Possible Cause Troubleshooting Step
Compound is outside the model's applicability domain Verify that the chemical space of your this compound derivative is well-represented in the training set of the in silico model.[2]
Model limitations QSAR and other in silico models are predictive tools and may not capture all the nuances of drug-channel interactions. The in vitro data should be considered the more reliable result.
Unique binding mode Your compound may interact with the hERG channel in a non-canonical way that was not accounted for in the model's development.
Metabolism in the in vitro system Although less common in cellular assays without metabolic activation, consider if a metabolite of your compound could be the active hERG inhibitor.

Data Presentation

Table 1: hERG Inhibition Data for a this compound and a Bioisosteric Analog

Compound IDCore ScaffoldhERG IC50 (µM)Reference
1 Quinoline Carboxamide24[2]
8 Cinnoline Carboxamide15[2]

Table 2: hERG IC50 Values for Reference Compounds

CompoundClasshERG IC50 (µM)Temperature (°C)Reference
Quinidine Class Ia Antiarrhythmic0.41 ± 0.0437[6]
Dofetilide (B1670870) Class III Antiarrhythmic0.004 - 0.01537[4]
Cisapride GI Prokinetic (Withdrawn)0.007 - 0.07237[4]
Flecainide (B1672765) Class Ic Antiarrhythmic3.91 ± 0.6837[6][7]

Experimental Protocols

Key Experiment: Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.

  • Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before passaging for experiments.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Electrophysiological Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a gigaohm seal (>1 GΩ) with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Maintain the holding potential at -80 mV.

  • Voltage Protocol:

    • To elicit the hERG current, apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.

    • Follow with a repolarizing step to -50 mV to observe the resurgent tail current, which is used for quantifying hERG inhibition.

    • Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).

  • Compound Application:

    • After obtaining a stable baseline current for several minutes, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

    • Apply each concentration until a steady-state block is achieved.

    • Include a positive control (e.g., Dofetilide, Cisapride) in your experiments to validate assay sensitivity.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

hERG_Mitigation_Strategy cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_outcome Desired Outcome Start Active this compound Derivative hERG_Liability hERG Liability Identified (IC50 < 10 µM) Start->hERG_Liability Reduce_Lipo Reduce Lipophilicity (Decrease LogP/LogD) hERG_Liability->Reduce_Lipo Modulate_pKa Modulate Basicity (Lower pKa) hERG_Liability->Modulate_pKa Bioisostere Bioisosteric Replacement (e.g., Phenyl -> Pyridyl) hERG_Liability->Bioisostere Steric_Hindrance Introduce Steric Hindrance hERG_Liability->Steric_Hindrance Success Optimized Derivative: - Retained Potency - Reduced hERG Liability Reduce_Lipo->Success Modulate_pKa->Success Bioisostere->Success Steric_Hindrance->Success

Caption: Logical workflow for mitigating hERG liability.

Patch_Clamp_Workflow A Cell Seeding (hERG-expressing cell line) B Whole-Cell Configuration (Gigaohm Seal >1 GΩ) A->B C Record Stable Baseline (Holding at -80 mV) B->C D Apply Voltage Protocol (Depolarize to +20 mV, Repolarize to -50 mV) C->D E Perfuse with Compound (Cumulative Concentrations) D->E F Record Steady-State Block E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Experimental workflow for hERG patch-clamp assay.

hERG_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_drug Drug Interaction cluster_outcome Pathophysiological Outcome hERG hERG (Kv11.1) Channel Repolarization Membrane Repolarization (Phase 3 of Action Potential) hERG->Repolarization facilitates Delayed_Repol Delayed Repolarization K_ion K+ Ions K_ion->hERG IKr Current Drug This compound Derivative Block Channel Block Drug->Block Block->hERG inhibits QT_Prolongation QT Prolongation Delayed_Repol->QT_Prolongation TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP

Caption: Pathway from hERG block to cardiac arrhythmia.

References

Validation & Comparative

Validating Quinoline-3-Carboxamide Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of quinoline-3-carboxamide compounds. Direct confirmation that a molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and development. This document outlines and contrasts three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream pathway analysis. We provide summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate method for your research needs.

Comparison of Target Engagement Methodologies

The selection of an appropriate assay for determining target engagement depends on various factors, including the nature of the target, the availability of specific reagents, desired throughput, and the type of data required (e.g., direct binding confirmation vs. functional consequence). The table below summarizes the key characteristics of CETSA, NanoBRET™, and Western Blotting.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayWestern Blotting (Downstream Analysis)
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.Immunodetection of changes in the phosphorylation state or abundance of downstream signaling proteins.
Assay Type Biophysical, label-free (for the compound).Biophysical, requires genetic modification of the target and a specific fluorescent tracer.Biochemical, measures a functional consequence of target engagement.
Output Direct evidence of target binding. Provides thermal shift (ΔTm) or apparent cellular EC50.Direct, quantitative measurement of compound affinity (IC50) and residence time in live cells.Indirect evidence of target engagement. Provides semi-quantitative analysis of pathway modulation.
Throughput Low to high, depending on the detection method (Western Blot vs. high-throughput formats).[1]High, suitable for screening in multi-well plate formats.[2]Low to medium.
Advantages - No modification of the compound is needed.[3]- Applicable to endogenous proteins in intact cells and tissues.- Can be adapted for proteome-wide target discovery.- Real-time measurements in live cells.[2]- Highly sensitive and quantitative.[1]- Can determine compound affinity and residence time.- Can confirm the functional consequences of target engagement.- Widely established and accessible technique.- Can utilize commercially available antibodies.
Limitations - Not all ligand binding events result in a detectable thermal shift.[2]- Western blot-based detection can be low-throughput.- Requires genetic engineering of the target protein (fusion to NanoLuc® luciferase).- A specific fluorescent tracer for the target is needed.[1]- Indirect measure of target engagement.- Can be influenced by off-target effects.- Semi-quantitative without careful optimization and controls.

Quantitative Data Summary

Table 1: Cellular Activity of Representative this compound ATM Inhibitors

CompoundAssay MethodCell LineCellular IC50 (nM)Reference
AZ31 Immunofluorescence (p-KAP1)LoVo0.6[4]
Compound 74 Immunofluorescence (p-KAP1)LoVo1.1[4]
Compound 6a Cytotoxicity (MTT)HCT1161,500[5]
Compound 6b Cytotoxicity (MTT)HCT1162,000[5]

Note: The IC50 values from cytotoxicity assays reflect the overall cellular effect, which may not solely be due to on-target inhibition. Immunofluorescence assays measuring the phosphorylation of a direct downstream substrate provide a more direct measure of target engagement.

Signaling Pathways

Quinoline-3-carboxamides have been notably developed as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[6][7] Another potential target class for quinoline (B57606) derivatives is the prostaglandin (B15479496) synthase family, such as hematopoietic prostaglandin D synthase (H-PGDS).[8][9]

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-Ser1981 ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Quinoline This compound Quinoline->ATM_active inhibits p_CHK2 p-CHK2 CHK2->p_CHK2 CellCycle Cell Cycle Arrest (G1/S, G2/M) p_CHK2->CellCycle p_p53 p-p53 p53->p_p53 p_p53->CellCycle Apoptosis Apoptosis p_p53->Apoptosis p_BRCA1 p-BRCA1 BRCA1->p_BRCA1 DNARepair DNA Repair p_BRCA1->DNARepair HPGDS_Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Quinoline This compound Quinoline->HPGDS inhibits DP1R DP1 Receptor PGD2->DP1R DP2R DP2 Receptor (CRTH2) PGD2->DP2R Bronchoconstriction Bronchoconstriction DP1R->Bronchoconstriction Inflammation Allergic Inflammation DP2R->Inflammation CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Protein Fractionation & Analysis cluster_3 Data Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with this compound or Vehicle (DMSO) for 1 hr A->B C 3. Heat cell suspension at a range of temperatures (e.g., 40-70°C) for 3 min B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble proteins from precipitated aggregates via centrifugation (20,000 x g) D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze protein levels by Western Blot or Mass Spectrometry F->G H 8. Generate melt curves or isothermal dose-response curves G->H I 9. Determine ΔTm or EC50 H->I NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection & Analysis A 1. Transfect cells (e.g., HEK293) with a vector expressing the target-NanoLuc® fusion protein (e.g., ATM-NanoLuc®) B 2. Culture for 24 hours to allow protein expression A->B C 3. Harvest and resuspend cells B->C D 4. Dispense cells into a white 384-well plate C->D E 5. Add NanoBRET™ tracer and serial dilutions of this compound D->E F 6. Incubate for 2 hours at 37°C E->F G 7. Add Nano-Glo® substrate and extracellular NanoLuc® inhibitor F->G H 8. Measure donor (460nm) and acceptor (618nm) emissions G->H I 9. Calculate NanoBRET™ ratio (Acceptor/Donor) H->I J 10. Generate dose-response curve and determine IC50 I->J WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Analysis A 1. Treat cells with this compound B 2. Induce DNA damage (e.g., etoposide) to activate ATM A->B C 3. Lyse cells in RIPA buffer with protease/phosphatase inhibitors B->C D 4. Quantify protein concentration (BCA assay) C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to a PVDF membrane E->F G 7. Block membrane (e.g., 5% BSA) F->G H 8. Incubate with primary antibodies (e.g., anti-p-KAP1, anti-total KAP1) G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Add ECL substrate and capture chemiluminescent signal I->J K 11. Quantify band intensity and normalize to loading control J->K

References

Comparative Cross-Reactivity Profiling of Quinoline-3-Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity of quinoline-3-carboxamide inhibitors, featuring supporting experimental data and detailed protocols for key assays.

The this compound scaffold is a prominent structural motif in the development of kinase inhibitors, demonstrating significant therapeutic potential by targeting key signaling pathways involved in cancer and other diseases. A critical aspect of the preclinical assessment of these inhibitors is the comprehensive profiling of their cross-reactivity against the human kinome. This guide provides a comparative analysis of the selectivity of representative this compound inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Kinase Selectivity Profile

The selectivity of kinase inhibitors is paramount to their safety and efficacy, as off-target effects can lead to unforeseen toxicities. Quinoline-3-carboxamides have been extensively studied as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The following tables summarize the inhibitory activity and selectivity of representative this compound compounds against ATM and other closely related kinases of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family.

Table 1: Inhibitory Potency of this compound ATM Inhibitors

CompoundCellular ATM IC50 (nM)
4 (HTS Hit) 490
72 (AZ31) 0.6
74 1.1

Data extracted from the Journal of Medicinal Chemistry, 2016.

Table 2: Kinase Selectivity Profile of Representative this compound ATM Inhibitors

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)
72 (AZ31) 0.6>5000>5000>5000
74 1.1>5000>5000>5000

Data extracted from the Journal of Medicinal Chemistry, 2016.

While the above data highlights excellent selectivity within the PIKK family, broader kinome screening is essential to identify potential off-target interactions across the entire kinase superfamily. Publicly available kinome scan data for a comprehensive set of this compound inhibitors is still emerging. Researchers are encouraged to utilize large-panel kinase screening services to fully characterize their compounds of interest.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust cross-reactivity profiling. The following sections provide detailed methodologies for key assays used to determine the potency and selectivity of kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test inhibitor (e.g., this compound compound)

  • Kinase reaction buffer

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test inhibitor at various concentrations in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Termination and ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP. This reagent also contains luciferase and luciferin.

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to its target protein within intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ Tracer specific for the kinase

  • Test inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Preparation and Transfection:

    • Culture HEK293 cells and transiently transfect them with the plasmid encoding the NanoLuc®-kinase fusion protein.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.

    • Prepare serial dilutions of the test inhibitor.

    • In the assay plate, combine the cell suspension, the NanoBRET™ Tracer, and the diluted test inhibitor.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Western Blot Analysis of ATM Signaling Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon inhibitor treatment.

Materials:

  • Cell line with a functional ATM signaling pathway (e.g., A549, U2OS)

  • Test inhibitor

  • DNA damaging agent (e.g., etoposide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-total-ATM, anti-phospho-p53 (Ser15), anti-total-p53)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat with the test inhibitor for a specified time before inducing DNA damage with a damaging agent.

    • Lyse the cells using ice-cold RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Mandatory Visualizations

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (dimer) inactive MRN->ATM_inactive activates ATM_active ATM (monomer) active (pS1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair Inhibitor This compound Inhibitor Inhibitor->ATM_active

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental_Workflow Start Start: This compound Compound BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) Start->BiochemAssay CellAssay Cellular Target Engagement (e.g., NanoBRET) Start->CellAssay Potency Determine On-Target Potency (IC50) BiochemAssay->Potency CellAssay->Potency KinomeScan Broad Kinome Profiling (e.g., KinomeScan) Potency->KinomeScan Selectivity Assess Off-Target Selectivity KinomeScan->Selectivity PathwayAnalysis Cellular Pathway Analysis (e.g., Western Blot) Selectivity->PathwayAnalysis FunctionalEffect Confirm Functional Effect on Signaling PathwayAnalysis->FunctionalEffect End Characterized Inhibitor Profile FunctionalEffect->End

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

A Comparative Analysis of Novel Quinoline-3-Carboxamide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, this guide provides a comparative benchmark of new quinoline-3-carboxamide derivatives against established standards in the inhibition of key kinases implicated in cancer and inflammation. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Newly synthesized this compound derivatives are emerging as a significant class of small molecules with therapeutic potential, particularly as inhibitors of protein kinases.[1][2] These compounds have demonstrated notable activity against various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, a crucial mediator in the DNA Damage Response (DDR) pathway, and Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[3][4] Their mechanism often involves competitive inhibition of ATP at the kinase hinge region, a characteristic shared by many kinase inhibitors.[1][5] This guide evaluates the performance of these novel derivatives against known standards, offering a clear perspective on their potential for further development.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of selected novel this compound derivatives compared to standard reference compounds. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, providing a direct measure of their biological activity against specific cancer cell lines.

Table 1: ATM Kinase Inhibition and Cytotoxicity Against Cancer Cell Lines
CompoundTarget Cell LineGI50 (µM)Standard CompoundStandard GI50 (µM)Reference
Compound 6b HCT1161.5KU600190.5[1]
Compound 6h HCT1162.5KU600190.5[1]
Compound 6b MDA-MB-468Not specifiedNot specifiedNot specified[3]
Compound 6h MDA-MB-231Not specifiedNot specifiedNot specified[3]
Table 2: EGFR Kinase Inhibition and Anticancer Activity
CompoundTargetIC50 (µM)Target Cell LineIC50 (µM)Standard CompoundStandard IC50 (µM)Reference
Compound 5o (furan derivative) EGFR2.61MCF-73.355Not specifiedNot specified[4][6]
Compound 6b (thiophene derivative) EGFR0.49MCF-75.069Not specifiedNot specified[4][6]
Compound 10 (benzyloxy derivative) EGFR1.73MCF-710.85Not specifiedNot specified[4][6]
Compound 8b EGFRNot specifiedMCF-70.839Not specifiedNot specified[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and standard drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 or IC50 values.

Western Blot Analysis for ATM Kinase Downregulation

This technique is used to detect and quantify the levels of specific proteins, in this case, to confirm the downregulation of ATM kinase in response to treatment with the novel compounds.[3]

  • Cell Lysis: Cancer cells are treated with the this compound derivatives and a known ATM upregulator like quercetin (B1663063) (to induce DNA double-strand breaks and subsequent ATM activation) as a control.[3] After treatment, the cells are lysed to extract the total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ATM kinase. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of ATM kinase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the this compound derivatives and the general workflow for their evaluation.

DNA_Damage_Response_Pathway DNA_DSB DNA Double- Strand Breaks ATM_inactive Inactive ATM (dimer) DNA_DSB->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., p53, CHK2) ATM_active->Downstream phosphorylates Q3C_Derivatives This compound Derivatives Q3C_Derivatives->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream->Apoptosis DNA_Repair DNA Repair Downstream->DNA_Repair

Caption: ATM Kinase Signaling in the DNA Damage Response Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates Q3C_Derivatives This compound Derivatives Q3C_Derivatives->EGFR inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Novel This compound Derivatives Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) Characterization->In_Vitro_Screening Target_Validation Target Validation (Western Blot for Kinase Downregulation) In_Vitro_Screening->Target_Validation Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Target_Validation->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General Workflow for Novel Drug Candidate Evaluation.

References

A Head-to-Head Comparison of Quinoline-3-carboxamide and Quinoline-4-carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline (B57606) scaffold remains a cornerstone for the development of novel therapeutic agents. The constitutional isomers, quinoline-3-carboxamide and quinoline-4-carboxamide, serve as pivotal frameworks for designing molecules with a wide array of biological activities. Their distinct substitution patterns give rise to unique physicochemical properties and pharmacological profiles, directing their applications towards different therapeutic targets. This guide provides a comprehensive, data-driven comparison of these two important chemical entities for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the position of the carboxamide group from the 3- to the 4-position on the quinoline ring results in subtle but significant differences in their fundamental physicochemical properties. These differences can influence solubility, membrane permeability, and molecular interactions, thereby impacting their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundQuinoline-4-carboxamide
Molecular Formula C₁₀H₈N₂OC₁₀H₈N₂O
Molecular Weight 172.18 g/mol 172.18 g/mol
XLogP3 1.1-0.2
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 11

Comparative Biological Activities: Divergent Therapeutic Potential

While both this compound and quinoline-4-carboxamide derivatives have been explored for various therapeutic applications, the existing research points towards distinct and often non-overlapping areas of biological activity. Direct head-to-head comparisons of the two scaffolds in the same biological assays are limited in the literature. The following sections summarize the key therapeutic areas for each, supported by available quantitative data.

Anticancer and Cytotoxic Activity

The quinoline core is a well-established pharmacophore in anticancer drug discovery. However, the positioning of the carboxamide group appears to significantly influence the mechanism of action and potency.

This compound derivatives have been notably investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

Table 1: Cytotoxicity of this compound Derivatives as ATM Kinase Inhibitors

Compound ReferenceCell LineGI₅₀ (µM)
6b (a derivative) HCT1160.8
6h (a derivative) HCT1161.2
KU60019 (Control) HCT1160.3

Data from a study on this compound derivatives as ATM kinase inhibitors.[1]

In contrast, a review of quinoline derivatives highlighted a study where a quinolin-4-yl-substituted compound exhibited cytotoxic activity, while the corresponding quinolin-3-yl-substituted analog was found to be inactive , suggesting a potential preference for the 4-substituted scaffold in certain cytotoxic contexts.[2]

Furthermore, derivatives of 4-oxothis compound , a related scaffold, have demonstrated significant cytotoxic activity against gastric cancer cell lines.[3][4][5]

Table 2: Cytotoxicity of 4-Oxothis compound Derivatives

Compound ReferenceCell LineIC₅₀ (µM)
16b (a derivative) ACP-03 (Gastric)1.92
17b (a derivative) ACP-03 (Gastric)5.18
Doxorubicin (Control) ACP-03 (Gastric)0.11

Data from a study on the synthesis and cytotoxicity of 4-oxothis compound derivatives.[3][4][5]

Kinase Inhibitory Activity

Beyond ATM kinase, both scaffolds have been explored as inhibitors of other kinases.

4-Aminothis compound derivatives have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and B-cell malignancies.[6][7]

Table 3: Inhibitory Activity of 4-Aminothis compound Derivatives against BTK

Compound ReferenceTargetIC₅₀ (nM)
25 (a derivative) BTKWT5.3
25 (a derivative) BTKC481S39

Data from a study on 4-aminothis compound derivatives as BTK inhibitors.[6][7]

Antimicrobial and Antimalarial Activity

The quinoline scaffold is historically significant in the development of antimicrobial and antimalarial drugs.

This compound derivatives have been synthesized and evaluated for their antibacterial activity, but have generally shown weak activity in the millimolar range.[8]

Conversely, quinoline-4-carboxamide derivatives have emerged as a promising class of antimalarial agents. These compounds have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.

Table 4: Antiplasmodial Activity of Quinoline-4-carboxamide Derivatives

Compound ReferenceP. falciparum StrainEC₅₀ (nM)
1 (Screening Hit) 3D7120
24 (Optimized Derivative) 3D7150

Data from a study on quinoline-4-carboxamide derivatives as antimalarial agents.[9][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a generalized workflow for evaluating these compounds.

atm_pathway DNA_damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_damage->ATM_inactive ATM_active ATM (active, phosphorylated) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53_p p-p53 p53->p53_p Cell_Cycle_Arrest Cell Cycle Arrest p53_p->Cell_Cycle_Arrest Apoptosis Apoptosis p53_p->Apoptosis CHK2_p p-CHK2 CHK2->CHK2_p CHK2_p->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2_p->DNA_Repair Inhibitor This compound Inhibitor Inhibitor->ATM_active

Caption: ATM Kinase Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Compound Synthesis (Quinoline-3/4-carboxamide) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (Biochemical or Cellular) Purification->Kinase_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Assay Western_Blot Western Blot Analysis (Target Modulation) Cytotoxicity->Western_Blot Kinase_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Cycle->In_Vivo

Caption: General Experimental Workflow for Drug Discovery.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are representative methodologies for key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and quinoline-4-carboxamide derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cellular ATM Kinase Inhibition Assay

This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of a downstream target.

  • Cell Culture and Treatment: Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) in 96-well plates. Pre-treat the cells with the test compounds for 1 hour.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation).

  • Cell Lysis: After a specified time, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-KAP1 (Ser824), and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of ATM inhibition.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human red blood cells in a complete medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection and Treatment: Add the synchronized ring-stage parasite culture to the wells containing the test compounds. Incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the EC₅₀ value (the concentration that inhibits parasite growth by 50%) by fitting the data to a dose-response curve.

Conclusion

The available evidence indicates that this compound and quinoline-4-carboxamide are not interchangeable scaffolds. Their distinct substitution patterns lead to different preferred therapeutic applications. Quinoline-3-carboxamides have shown particular promise as inhibitors of DNA damage response kinases like ATM, suggesting their potential in oncology as sensitizers to chemotherapy and radiotherapy. In contrast, quinoline-4-carboxamides have a more established profile in the field of infectious diseases, particularly as potent antimalarial agents, and are also being explored for other targets.

While direct comparative studies are scarce, the existing data underscores the importance of the carboxamide position in defining the structure-activity relationship and guiding the design of new therapeutic agents. Further head-to-head studies are warranted to fully elucidate the comparative potential of these two valuable heterocyclic scaffolds.

References

Independent Validation of Published Quinoline-3-Carboxamide SAR Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published Structure-Activity Relationship (SAR) data for quinoline-3-carboxamides (B1200007), a class of compounds with significant interest in oncology. We will focus on their activity as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document summarizes quantitative data from two independent research groups, presents detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows to support further research and development.

Core Structure-Activity Relationship (SAR) Data

The development of quinoline-3-carboxamides as ATM inhibitors has been explored by multiple research teams. Here, we compare the SAR data from two key publications to provide a broader understanding of the chemical space.

Series 1: Potent and Selective ATM Inhibitors

This series, developed by AstraZeneca, demonstrates high potency and selectivity for ATM kinase. The following table summarizes the quantitative SAR data, highlighting the impact of substitutions at various positions on the quinoline (B57606) core.[1][2]

CompoundR4-amino SubstituentR6-SubstituentCellular ATM IC50 (nM)
HTS Hit 2-pyridinylH490
AZ31 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl6-(methoxymethyl)-3-pyridinyl0.6
Compound 74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl6-(methoxymethyl)pyridin-3-yl1.1

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1][2]

The kinase selectivity profile for a representative compound from this series highlights its high selectivity for ATM over other related kinases.[1]

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)
AZ31 0.6>10000180>10000
Series 2: Cytotoxic Quinoline-3-Carboxamide Derivatives

This series, from a 2020 study by Ravi et al., explores the cytotoxic effects of quinoline-3-carboxamides in various cancer cell lines, with evidence suggesting ATM inhibition as a mechanism of action.[3][4] The data is presented as GI50 values, the concentration causing 50% growth inhibition.

CompoundR GroupHCT116 GI50 (µM)MDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)
6a 4-OCH3-Ph2.61.93.5
6b 4-CH3-Ph3.12.54.2
6h 4-F-Ph1.81.22.8
KU60019 (Reference) -0.9--

Data extracted from Current Topics in Medicinal Chemistry, 2020, 20, 1-10.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the key experimental protocols cited in the development of these this compound series.

Cellular ATM Inhibition Assay

This assay quantifies the inhibition of ATM kinase activity within cells by measuring the phosphorylation of a downstream substrate, such as KAP1.[1]

  • Cell Culture and Treatment : Cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation : Cells are pre-incubated with a dilution series of the test compounds for 1 hour.

  • Induction of DNA Damage : DNA double-strand breaks are induced by treating the cells with a DNA-damaging agent (e.g., etoposide) or ionizing radiation.

  • Cell Lysis : After a short incubation period (e.g., 30 minutes), the cells are lysed.

  • ELISA : The level of phosphorylated KAP1 (a downstream target of ATM) in the cell lysates is quantified using a sandwich ELISA.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay (CTG Assay)

This method assesses the effect of the synthesized compounds on the viability of different cancer cell lines.[3][4]

  • Cell Seeding : Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment : Cells are treated with various concentrations of the this compound derivatives and incubated for 72 hours.

  • Cell Viability Measurement : The CellTiter-Glo® (CTG) reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.

  • Data Analysis : GI50 (Growth Inhibition 50) values are determined from the dose-response curves.

Western Blotting for ATM Signaling Pathway Analysis

This technique is used to assess the levels and phosphorylation status of key proteins in the ATM signaling cascade, confirming the mechanism of action of the inhibitors.[1][3][4]

  • Sample Preparation : Cells are cultured and treated with inhibitors and/or DNA-damaging agents. The cells are then lysed, and protein concentration is determined.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ATM, total ATM, phospho-CHK2, total CHK2).

  • Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

Visualizations

ATM Signaling Pathway in DNA Damage Response

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair CHK2_active p-CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (active) p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->ATM_active inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for SAR Validation

SAR_Validation_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Assay (e.g., Cellular ATM IC50) Characterization->Primary_Assay Test Compounds Secondary_Assay Secondary Assay (e.g., Cytotoxicity GI50) Primary_Assay->Secondary_Assay Selectivity_Assay Kinase Selectivity Profiling Secondary_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Biological Data Data_Comparison Comparison with Published Data SAR_Analysis->Data_Comparison Validation_Conclusion Validation Conclusion Data_Comparison->Validation_Conclusion

Caption: Experimental workflow for the validation of SAR data.

Logical Relationship of SAR Data Comparison

SAR_Comparison_Logic cluster_comparison Comparative Analysis Published_Data Published SAR Data (Series 1) - High Potency ATM Inhibitors - Detailed Kinase Selectivity - Well-defined SAR Compare_Scaffold Common Scaffold: This compound Published_Data->Compare_Scaffold Compare_Target Common Target: ATM Kinase Pathway Published_Data->Compare_Target Compare_SAR SAR Trends: Impact of Substituents Published_Data->Compare_SAR Independent_Study Independent Study (Series 2) - Cytotoxicity in Cancer Cells - Implied ATM Inhibition - Different Structural Modifications Independent_Study->Compare_Scaffold Independent_Study->Compare_Target Independent_Study->Compare_SAR Conclusion Validation Insights Compare_Scaffold->Conclusion Compare_Target->Conclusion Compare_SAR->Conclusion

Caption: Logical framework for comparing independent SAR studies.

References

Unraveling the Anti-Cancer Potential of Quinoline-3-Carboxamides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the broad-spectrum anti-cancer efficacy of quinoline-3-carboxamide derivatives across a variety of cancer models. These synthetic compounds have demonstrated significant cytotoxic and inhibitory effects on key signaling pathways implicated in tumor growth and survival, positioning them as promising candidates for further drug development. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Quantitative Efficacy Overview

The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, have been compiled from multiple studies to facilitate a direct comparison of their efficacy. The data underscores the differential sensitivity of various cancer types to these agents.

Compound ID/SeriesCancer ModelCell LineEfficacy Metric (µM)Mechanism of ActionReference
This compound Derivatives Colon CancerHCT116GI50: 1.8 - 12.1ATM Kinase Inhibition[1][2][3][4]
Breast Cancer (PTEN negative)MDA-MB-468GI50: 2.3 - 10.5ATM Kinase Inhibition[1][3][4]
Breast Cancer (PTEN positive)MDA-MB-231GI50: 4.6 - >20ATM Kinase Inhibition[1][3][4]
Tasquinimod (ABR-215050) Prostate CancerLNCaP, TRAMP-C2Effective daily oral dose for 50% growth inhibition: 0.1-1.0 mg/kgS100A9 inhibition, HDAC4 modulation, Anti-angiogenic[5][6]
Other Quinoline Derivatives LeukemiaK562IC50: 0.15PI3K Inhibition[7]
Prostate CancerDU145IC50: 2.5PI3K Inhibition[7]
Breast CancerMCF-7IC50: 36.07EGFR Tyrosine Kinase Inhibition[8]
Cervical CancerHeLaIC50: 17.06EGFR Tyrosine Kinase Inhibition[8]

Key Mechanisms of Action: Targeting Critical Cancer Pathways

This compound derivatives exert their anti-cancer effects through the modulation of several critical signaling pathways. Notably, these compounds have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[1][3] By inhibiting ATM, these derivatives can sensitize cancer cells to DNA-damaging agents.

Furthermore, various derivatives have demonstrated inhibitory activity against the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[7][9][10] The specific compound, tasquinimod, showcases a unique mechanism by targeting the tumor microenvironment through the inhibition of S100A9 and modulation of histone deacetylase 4 (HDAC4), leading to anti-angiogenic and immunomodulatory effects.[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is employed to investigate the effect of this compound derivatives on the phosphorylation status and expression levels of key proteins within targeted signaling pathways.

  • Cell Lysis: Treated and untreated cancer cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of ATM, Akt, mTOR, or EGFR).

  • Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative changes in protein expression and phosphorylation.

Visualizing the Molecular Interactions

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

ATM_Signaling_Pathway DNA Double-Strand Break DNA Double-Strand Break ATM (inactive) ATM (inactive) DNA Double-Strand Break->ATM (inactive) activates ATM (active) ATM (active) ATM (inactive)->ATM (active) Cell Cycle Arrest Cell Cycle Arrest ATM (active)->Cell Cycle Arrest DNA Repair DNA Repair ATM (active)->DNA Repair Apoptosis Apoptosis ATM (active)->Apoptosis This compound This compound This compound->ATM (active) inhibits

ATM Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits

PI3K/Akt/mTOR Pathway Inhibition

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Protein Extraction Protein Extraction Compound Treatment->Protein Extraction IC50/GI50 Determination IC50/GI50 Determination Cytotoxicity Assay (MTT)->IC50/GI50 Determination Western Blot Western Blot Protein Extraction->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

General Experimental Workflow

References

In Vivo Validation of Quinoline-3-Carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of quinoline-3-carboxamide derivatives against relevant controls and alternative therapeutic agents. The information is compiled from preclinical studies to support further research and development in this promising class of compounds.

Overview of Quinoline-3-Carboxamides

Quinoline-3-carboxamides are a class of synthetic small molecules with a diverse range of biological activities, including immunomodulatory, anti-inflammatory, anti-angiogenic, and anti-cancer effects.[1] Several derivatives, such as Roquinimex (Linomide), Paquinimod (B609837), and Tasquinimod, have been investigated for their therapeutic potential in various diseases, including autoimmune disorders, cancer, and fibrosis.[1][2][3] Their mechanism of action is multifaceted and can involve the modulation of immune cells, inhibition of angiogenesis, and interaction with specific protein targets like S100A9.[2][4]

Comparative Performance Data

The following tables summarize key quantitative data from in vivo studies, comparing the efficacy and pharmacological properties of different this compound derivatives with control groups.

Table 1: Anti-Angiogenic and Anti-Tumor Efficacy
CompoundAnimal ModelDosageKey FindingsComparison to ControlReference
Linomide (Roquinimex) Syrian Golden Hamsters with implanted syngeneic pancreatic islets100 mg/kg per daySuppressed neovascularization of islet grafts by delaying onset and reducing the percentage of islets displaying angiogenesis.Control group showed significantly higher rates of angiogenesis (91% vs 48% at day 6) and greater functional capillary density.[2][2]
This compound Derivatives Mouse models of experimental autoimmune encephalomyelitis (EAE)Not specifiedTherapeutic effect in the acute EAE mouse model is dependent on high exposure of the parent compound.[5]Not applicable (pharmacokinetic study)[5]
This compound Derivatives HCT116, MDA-MB-468, MDA-MB-231 cancer cell lines (in vitro data)Not applicableShowed promising cytotoxicity towards selected cancer cell lines. At least three times less toxic to non-cancerous 293T cells compared to HCT116.[6]Not applicable (in vitro)[6][7]
Table 2: Immunomodulatory and Anti-inflammatory Effects
CompoundAnimal ModelDosageKey FindingsComparison to ControlReference
Paquinimod NOD-Inflammation Fibrosis (N-IF) mouse model for liver fibrosisNot specifiedSignificantly reduced liver inflammation and reversed established fibrosis.[3]Untreated N-IF mice showed progressive liver inflammation and fibrosis.[3][3]
ABR-215757 S100A12 transgenic ApoE null mice (model for atherosclerosis)Not specifiedReduced necrotic core size, diminished vascular calcification, and reduced inflammatory cell infiltration in atherosclerotic plaques.[8]The therapeutic effect was more prominent in mice expressing the pro-inflammatory S100A12 protein.[8][8]
Table 3: Pharmacokinetic Properties
Compound/DerivativeSpeciesKey Pharmacokinetic ParametersNotesReference
This compound derivatives MouseLow clearance and high exposure of the parent compound.Metabolized by cytochrome P450 enzymes.[5][9][5][9]
Linomide (Roquinimex) HamsterShort half-life, requiring twice-daily administration.-[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

In Vivo Angiogenesis Model (Linomide)
  • Animal Model: Syrian golden hamsters.

  • Procedure: Syngeneic pancreatic islets were isolated and implanted into the dorsal skinfold chamber of the hamsters. This model allows for repeated in vivo observation and quantitative analysis of the revascularization of the islet grafts.

  • Treatment: One group of animals (n=9) was administered Linomide (100 mg/kg per day) by force-feeding, starting from the day of implantation and continuing for a 2-week observation period. A control group (n=7) received no treatment. Due to the short half-life of Linomide, the daily dose was administered in two separate feedings.

  • Data Collection: The neovasculature of the islets was examined at days 6, 10, and 14 post-implantation. The percentage of islets showing signs of angiogenesis and the functional capillary density were quantified.[2]

Pharmacokinetic Studies (this compound derivatives)
  • In Vitro Metabolism: The metabolism of a series of this compound derivatives was assessed using liver microsomes from various species (mouse, rat, rabbit, human) to determine microsomal clearance. The compounds were metabolized by cytochrome P450 enzymes.[5][9]

  • In Vivo Pharmacokinetics: Following the in vitro studies, the pharmacokinetic profiles of the compounds were evaluated in mice. This involved administering the compounds to the animals and subsequently measuring the concentration of the parent compound and its metabolites in blood samples over time to determine clearance rates and exposure levels.[5][9]

Liver Fibrosis Model (Paquinimod)
  • Animal Model: NOD-Inflammation Fibrosis (N-IF) mouse, a model that spontaneously develops chronic liver inflammation and fibrosis.

  • Treatment: N-IF mice were treated with Paquinimod. The treatment was initiated even after the onset of the disease to evaluate its therapeutic effect on established fibrosis.

  • Analysis: The study assessed the extent of liver inflammation and fibrosis. It also analyzed systemic changes in immune cell populations, including natural killer T (NKT)-II cells, monocytes, and macrophages, as well as their cytokine expression profiles.[3]

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound Interaction with S100A9

The following diagram illustrates the proposed mechanism of action for certain quinoline-3-carboxamides, which involves binding to the S100A9 protein. This interaction is dependent on the presence of zinc and calcium ions and can inhibit the downstream inflammatory signaling mediated by S100A9's interaction with receptors like RAGE and TLR4.[4]

Proposed Mechanism of this compound (Q-Compound) Action cluster_0 Extracellular Space cluster_2 Intracellular S100A9 S100A9 RAGE RAGE S100A9->RAGE Interacts with TLR4 TLR4 S100A9->TLR4 Interacts with Q-Compound Q-Compound Q-Compound->S100A9 Binds to Zn++ Zn++ Zn++->S100A9 Required for binding Ca++ Ca++ Ca++->S100A9 Required for binding Inflammatory_Signaling Inflammatory Signaling Cascade RAGE->Inflammatory_Signaling Activates TLR4->Inflammatory_Signaling Activates

Caption: this compound binding to S100A9.

Experimental Workflow: In Vivo Validation

The logical flow for the in vivo validation of a novel this compound derivative is depicted below, starting from initial synthesis and culminating in preclinical efficacy studies.

General Workflow for In Vivo Validation Synthesis Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Binding) Synthesis->In_Vitro_Screening PK_Studies Pharmacokinetic Studies (ADME) In_Vitro_Screening->PK_Studies Toxicity_Studies In Vivo Toxicity Assessment PK_Studies->Toxicity_Studies Efficacy_Studies In Vivo Efficacy Studies in Disease Models Toxicity_Studies->Efficacy_Studies Data_Analysis Data Analysis & Comparison Efficacy_Studies->Data_Analysis

Caption: Experimental workflow for preclinical validation.

References

Selectivity profiling of quinoline-3-carboxamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity profiles of emerging quinoline-3-carboxamide inhibitors, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a promising framework in the design of potent kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family. These compounds often function as ATP-competitive inhibitors, with the quinoline (B57606) nitrogen forming key interactions in the kinase hinge region.[1][2] This guide provides a comparative analysis of the selectivity of various this compound derivatives against a panel of kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activity of several this compound derivatives against various kinases and cancer cell lines. The data highlights the potency and selectivity of these compounds, providing a basis for comparison with other kinase inhibitors.

Table 1: Cellular Activity of this compound Derivatives

This table presents the half-maximal growth inhibitory concentration (GI₅₀) values of synthesized this compound compounds against different cancer cell lines. The data is extracted from studies investigating their potential as Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.[2]

CompoundHCT116 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
6a 15.2--
6b 8.9--
6c >100--
6d >100--
6e >100--
6f 24.7--
6g >100--
6h 10.8--
KU60019 *5.2--

*KU60019 is a known ATM kinase inhibitor used as a positive control.[2]

Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides

This table showcases the half-maximal inhibitory concentration (IC₅₀) values of specific 3-quinoline carboxamide compounds against key kinases in the DNA Damage Response (DDR) pathway and the related mTOR kinase. This data is crucial for assessing the selectivity of these inhibitors.

CompoundATM IC₅₀ (nM)ATR IC₅₀ (nM)DNA-PK IC₅₀ (nM)mTOR IC₅₀ (nM)
4 (HTS Hit) 490---
72 (AZ31) 0.6---
74 1.1---

Data extracted from the Journal of Medicinal Chemistry, 2016.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the selectivity profiling of this compound kinase inhibitors.

In Vitro Kinase Assay Panel (Radiometric)

This protocol outlines a common method for determining the potency and selectivity of an inhibitor against a broad panel of kinases by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[4][5]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor dilution.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay

This assay is used to evaluate the effect of the synthesized compounds on the viability of different cancer cell lines.[1][6]

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound compounds

  • 96-well cell culture plates

  • MTT or resazurin-based viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 72 hours).

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.

  • Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for ATM Signaling Pathway

This method is employed to confirm the downregulation of target kinases, such as ATM, and to assess the phosphorylation status of downstream substrates.[1][3][6]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ATM, anti-phospho-KAP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein levels.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological relationships. The following visualizations were created using the DOT language.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_ATP Initiate Reaction (Add ATP/[γ-³³P]ATP) Compound_Prep->Add_ATP Kinase_Plate Kinase & Substrate Plating Kinase_Plate->Add_ATP Incubation Incubation Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Transfer Transfer to Filter Plate Stop_Reaction->Transfer Wash Wash Plate Transfer->Wash Detect Scintillation Counting Wash->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Workflow for radiometric in vitro kinase selectivity profiling.

G cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates Quinoline This compound (Inhibitor) Quinoline->ATM inhibits Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle DNA_Repair DNA Repair CHK2->DNA_Repair

Caption: Simplified ATM signaling pathway in the DNA Damage Response.

References

A Comparative Guide to the Synthesis and Biological Evaluation of Quinoline-3-Carboxamides: Assessing Reproducibility in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and biological data is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of the synthesis and biological activity of quinoline-3-carboxamide derivatives, a class of compounds that has garnered significant interest for its potential as anticancer agents. By examining data from various studies, we aim to provide an objective overview of the consistency of reported findings and offer detailed experimental protocols to aid in the replication and extension of this research.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The derivatization of this scaffold, particularly at the 3-position with a carboxamide linkage, has yielded compounds with a range of biological activities, including potent anticancer effects.[1][2] These derivatives have been shown to target key signaling pathways involved in cancer progression, such as the DNA damage response (DDR) pathway, by inhibiting kinases like Ataxia Telangiectasia Mutated (ATM) kinase.[3][4][5] Additionally, some quinoline-3-carboxamides (B1200007) have been identified as antagonists of the P2X7 receptor (P2X7R), a protein implicated in inflammation and cancer.[6][7]

This guide will focus on comparing the synthetic methodologies and biological data for this compound derivatives that act as ATM kinase inhibitors and P2X7R antagonists, drawing upon data from multiple research publications. While direct replication studies on the exact same compounds by independent laboratories are not always available in the published literature, a comparative analysis of closely related analogs can provide valuable insights into the robustness of the synthetic routes and the consistency of the structure-activity relationships (SAR).

Comparison of Synthetic Methodologies and Yields

A common and versatile method for the synthesis of the this compound core involves the amidation of a quinoline-3-carboxylic acid precursor. This precursor is often synthesized through established methods like the Gould-Jacobs reaction. The final amidation step typically involves coupling the carboxylic acid with a desired amine in the presence of a coupling agent.

While different research groups may employ variations in reagents and reaction conditions, the overall synthetic strategy remains largely consistent. The table below compares the synthesis of structurally similar N-aryl quinoline-3-carboxamides from different studies, highlighting the reaction conditions and reported yields.

Compound StructureAmine Starting MaterialCoupling Agent/ConditionsSolventReported Yield (%)Reference
N-(4-methoxyphenyl)this compound 4-methoxyanilineNot specified in abstractNot specified in abstractNot specified in abstract[8]
2-Chloro-N-(substituted phenyl)quinoline-3-carboxamides Various anilinesNot specified in abstractNot specified in abstractWeak activity reported[1]
4-Oxo-N-benzyl-quinoline-3-carboxamide BenzylamineNucleophilic substitution in diphenyl etherDiphenyl ether96%[9]
4-Oxo-N-(4-chlorobenzyl)this compound 4-chlorobenzylamineNucleophilic substitution in diphenyl etherDiphenyl ether96%[9]

Note: Direct comparison of yields is challenging due to variations in the specific derivatives and reporting standards across publications. However, the high yields reported for the nucleophilic substitution method suggest a robust and reproducible synthetic route.

Experimental Protocol: A General Synthesis of N-Aryl Quinoline-3-Carboxamides

This protocol represents a generalized procedure based on common synthetic strategies for this class of compounds.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • A mixture of an appropriate aniline (B41778) (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-140 °C for 2-3 hours.

  • The reaction mixture is cooled, and the resulting intermediate is added portion-wise to heated diphenyl ether (250-260 °C).

  • The mixture is heated for an additional 30-60 minutes.

  • After cooling, the solid product is collected by filtration, washed with hexane, and dried to afford the ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

  • The ethyl ester from Step 1 is hydrolyzed by heating under reflux with an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH) for 2-4 hours.

  • The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of N-Aryl this compound (Amide Coupling)

  • To a solution of the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a base (e.g., DIPEA or Et3N) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • The desired aniline (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the final N-aryl this compound.

Reproducibility of Biological Data: A Comparative Look at ATM Kinase Inhibitors

Quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a key protein in the DNA damage response pathway. The following table summarizes the biological activity of several this compound derivatives from a study by Ravi et al. (2020), providing GI50 values against the HCT116 cancer cell line.[4][5]

CompoundR Group on Amide NitrogenGI50 (µM) against HCT116
6a 4-methoxyphenyl4.3 ± 0.1
6b 4-ethoxyphenyl3.5 ± 0.2
6c 4-(trifluoromethoxy)phenyl> 50
6d 4-chlorophenyl10.3 ± 0.5
6e 4-bromophenyl12.5 ± 0.8
6f 4-iodophenyl15.2 ± 1.1
6g 3,4-dimethoxyphenyl6.8 ± 0.3
6h 3,4,5-trimethoxyphenyl2.8 ± 0.1
KU60019 (Reference) -0.9 ± 0.05

Data sourced from Ravi et al. (2020).[4]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape: Synthetic Pathways and Signaling Cascades

To further aid in the understanding of the synthesis and biological action of quinoline-3-carboxamides, the following diagrams, generated using the DOT language, illustrate a common synthetic workflow and a key biological pathway they modulate.

G cluster_synthesis General Synthetic Workflow Aniline Aniline Intermediate Aniline Acrylate Intermediate Aniline->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 4-Hydroxyquinoline-3-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Product This compound Coupling->Product

Caption: A generalized workflow for the synthesis of quinoline-3-carboxamides.

G cluster_pathway ATM Kinase Signaling Pathway DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 BRCA1 BRCA1 ATM_active->BRCA1 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair BRCA1->DNA_Repair Quinoline3Carboxamide This compound Quinoline3Carboxamide->ATM_active

Caption: Inhibition of the ATM kinase signaling pathway by quinoline-3-carboxamides.

Conclusion

The synthesis of quinoline-3-carboxamides is generally achieved through well-established and reproducible chemical reactions, often resulting in good to excellent yields. While direct comparative studies on the biological activity of identical compounds from independent labs are limited in the public domain, the available data on closely related analogs show a consistent structure-activity relationship. This consistency provides a solid foundation for the rational design and optimization of new this compound derivatives as potential anticancer agents. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research in this promising area of drug discovery, emphasizing the importance of rigorous and reproducible scientific practices.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxamide scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic candidates with applications in oncology, autoimmune diseases, and neurodegenerative disorders. This guide provides an objective comparison of the in vitro and in vivo activities of notable this compound derivatives, supported by experimental data and detailed methodologies to aid in research and development.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for various this compound derivatives, highlighting their in vitro potency and, where available, their in vivo efficacy.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound/DerivativeTarget/PathwayCell LineIC50/GI50 (µM)Reference
Compound 15 Antitubercular/AnticancerA549 (Lung Carcinoma)10.38[1]
Derivative 10e VEGFR-2 InhibitorHepG2 (Hepatocellular Carcinoma)0.88[2]
Derivative 10d VEGFR-2 InhibitorHepG2 (Hepatocellular Carcinoma)1.07[2]
Derivative 10i VEGFR-2 InhibitorHepG2 (Hepatocellular Carcinoma)1.60[2]
Sorafenib (Reference) Multi-kinase InhibitorHepG2 (Hepatocellular Carcinoma)8.38[2]
Unnamed ATM Inhibitors ATM Kinase InhibitorHCT116 (Colorectal Carcinoma)Promising Cytotoxicity[3][4]
Unnamed ATM Inhibitors ATM Kinase InhibitorMDA-MB-468 (Breast Cancer)Promising Cytotoxicity[3][4]
Unnamed ATM Inhibitors ATM Kinase InhibitorMDA-MB-231 (Breast Cancer)Promising Cytotoxicity[3][4]
Table 2: In Vitro Kinase Inhibitory Activity
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Derivative 10i VEGFR-236[2]
Sorafenib (Reference) VEGFR-245[2]
Compound 1bv H-PGDS9.9[5]
Quinoline 7b Acetylcholinesterase (AChE)3320[1]
Quinoline 7b Butyrylcholinesterase (BChE)3680[1]
Table 3: In Vivo Activity and Pharmacokinetics
Compound/DerivativeAnimal ModelKey FindingReference
Laquinimod (B608466) EAE Mouse ModelReversed established RR-EAE, reduced CNS inflammation.
Paquinimod Mouse Model of Liver FibrosisReduced inflammation and resulted in the regression of fibrosis.[6][6]
[11C]VC195 Huntington's Disease Rat ModelHigher lesioned/unlesioned striatum ratio, indicating potential for PET imaging.[7][7]
Generic Derivatives MouseLow microsomal clearance and high exposure of parent compounds.[8][9][10][8][9][10]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental evaluation and mechanism of action of this compound derivatives.

Caption: Workflow for evaluating this compound derivatives.

atm_signaling_pathway ATM Kinase Signaling Pathway Inhibition dna_damage DNA Double-Strand Breaks atm ATM Kinase dna_damage->atm activates downstream Downstream Effectors (e.g., p53, BRCA1, CHK2) atm->downstream phosphorylates q3c_inhibitor This compound Inhibitor q3c_inhibitor->atm inhibits repair DNA Repair, Cell Cycle Arrest, Apoptosis downstream->repair

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamides.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a chosen cancer cell line, such as HepG2.

Materials:

  • This compound compounds

  • HepG2 cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration using non-linear regression analysis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 kinase.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement: Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ assay system, which quantifies the amount of ADP produced.

  • Luminescence Reading: Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo EAE Mouse Model

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. This protocol describes the induction and evaluation of EAE.

Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

Materials:

  • MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound compound (e.g., Laquinimod) for oral administration

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induction of EAE: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Treatment: Begin oral administration of the this compound compound or vehicle control daily, starting from a predetermined day post-immunization (for either prophylactic or therapeutic regimen).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

  • Data Analysis: Compare the clinical scores, disease incidence, and histological findings between the treated and control groups to evaluate the efficacy of the compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quinoline-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Quinoline-3-carboxamide, a member of the quinoline (B57606) family, requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.

Hazard Classification (Based on Quinoline)Description of Potential Health Effects
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Carcinogenicity May cause cancer with long-term or repeated exposure.[1][2]
Mutagenicity Suspected of causing genetic defects.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2] It must be treated as hazardous chemical waste.

  • Waste Identification and Segregation :

    • This compound waste must be segregated from other laboratory waste streams.

    • It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.[1][3]

  • Waste Collection and Containerization :

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often recommended.[1]

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Spill Management :

    • In the event of a spill, immediately evacuate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4]

    • Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.

    • Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

  • Storage and Final Disposal :

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

Experimental Protocols

The procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from safety data sheets of structurally similar compounds.

Methodology for Information Synthesis:

The disposal protocol was developed by:

  • Reviewing Safety Data Sheets (SDS) for quinoline and related derivatives to identify key hazard information, handling precautions, and disposal recommendations.[2][3][4]

  • Consulting chemical waste management guidelines to ensure compliance with standard laboratory safety practices.[6][7]

  • Synthesizing this information into a clear, step-by-step procedure applicable to this compound, assuming similar hazard characteristics.

Disposal Workflow Visualization

The following diagram outlines the logical steps for the safe disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Incompatible Materials B->C D Collect in Labeled, Leak-Proof Container C->D E Spill Occurs? D->E F Contain Spill with Inert Absorbent E->F Yes H Store Sealed Container in Designated Secure Area E->H No G Collect Contaminated Material as Hazardous Waste F->G G->D I Contact EHS or Licensed Waste Disposal Contractor H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Quinoline-3-carboxamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

Handling this compound necessitates stringent safety measures to prevent exposure. While specific occupational exposure limits for this compound have not been established, the hazardous nature of related quinoline (B57606) compounds warrants a cautious approach. All contact should be minimized to the lowest possible level.[1]

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves.Prevents skin contact, which can cause irritation.[2]
Eye Protection Chemical safety goggles or safety glasses are required.[2]Protects eyes from splashes and dust.
Skin and Body Wear suitable protective clothing.[2] A lab coat is mandatory.Minimizes the risk of skin exposure.
Respiratory Wear an approved mask or respirator, especially when handling the powder form or when ventilation is inadequate.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.Avoids inhalation of dust, which can cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from strong acids, strong bases, sources of ignition, and direct sunlight.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill size and hazard Evacuate->Assess PPE Don appropriate PPE Assess->PPE If spill is minor and can be handled safely Contain Contain the spill with absorbent material PPE->Contain Collect Collect absorbed material into a hazardous waste container Contain->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Workflow for handling a chemical spill.
First Aid Measures

Exposure RouteFirst Aid Procedure
Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Ingestion Clean mouth with water. Get medical attention.[4]

Standard Operating Procedure (SOP) for Use in the Laboratory

This diagram outlines the standard procedure for safely using this compound in a research setting.

SOP_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare a clean and well-ventilated work area Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound carefully Prepare_Work_Area->Weigh_Chemical Perform_Reaction Perform experimental procedure Weigh_Chemical->Perform_Reaction Decontaminate_Glassware Decontaminate glassware Perform_Reaction->Decontaminate_Glassware Segregate_Waste Segregate and label hazardous waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Store waste for EHS pickup Segregate_Waste->Dispose_Waste Clean_Work_Area Clean and disinfect the work area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and dispose of PPE properly Clean_Work_Area->Remove_PPE

Standard operating procedure for laboratory use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.